molecular formula C9H11ClN2O B1383539 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride CAS No. 50916-54-6

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride

Número de catálogo: B1383539
Número CAS: 50916-54-6
Peso molecular: 198.65 g/mol
Clave InChI: MORBOTKMTNMYLN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(2-amino-1-hydroxyethyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(12)6-11;/h1-4,9,12H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORBOTKMTNMYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CN)O)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and characterization of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(2-Amino-1-hydroxyethyl)benzonitrile Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride, a key chiral building block with potential applications in pharmaceutical development. The document details a robust synthetic pathway, including the critical stereoselective reduction step, and outlines a thorough analytical workflow for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking detailed, field-proven insights into the preparation and validation of this and related phenylethanolamine derivatives.

Introduction and Strategic Importance

3-(2-Amino-1-hydroxyethyl)benzonitrile is a phenylethanolamine derivative distinguished by a nitrile group on the phenyl ring. Phenylethanolamines are a critical class of compounds in medicinal chemistry, forming the structural core of many adrenergic receptor agonists and antagonists. The presence of a hydroxyl group on the benzylic carbon creates a chiral center, meaning the compound exists as two enantiomers.[1] This chirality is of paramount importance in drug development, as often only one enantiomer (the eutomer) is responsible for the desired pharmacological activity, while the other (the distomer) may be inactive or contribute to undesirable side effects.[2][3]

The hydrochloride salt form enhances the compound's stability and solubility, making it more suitable for handling and formulation.[1] A reliable and well-characterized synthesis of this molecule in its racemic or, ideally, enantiomerically pure form is essential for its use as an intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the adrenergic system, such as beta-blockers.[4][5] This guide focuses on a common and effective synthetic strategy involving the reduction of an α-amino ketone precursor.

Synthetic Strategy and Protocol

The synthesis of β-amino alcohols like 3-(2-Amino-1-hydroxyethyl)benzonitrile is most commonly achieved through the reduction of the corresponding α-amino ketone.[6] This approach allows for the strategic introduction of the chiral alcohol center at a late stage. The overall synthetic pathway is designed for efficiency and control over the final product's integrity.

Diagram of the Synthetic Pathway

The following diagram illustrates the two-step synthetic sequence from the α-amino ketone precursor.

Synthesis_Pathway start 2-Amino-1-(3-cyanophenyl)ethan-1-one (α-Amino Ketone Precursor) intermediate 3-(2-Amino-1-hydroxyethyl)benzonitrile (Free Base) start->intermediate 1. NaBH4, Methanol 2. 0°C to RT (Reduction) product 3-(2-Amino-1-hydroxyethyl)benzonitrile HCl (Final Product) intermediate->product 1. HCl in Dioxane or Ether 2. RT (Salt Formation)

Caption: Synthetic route to the target compound via reduction and salt formation.

Experimental Protocol: Synthesis

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Reduction of 2-Amino-1-(3-cyanophenyl)ethan-1-one

The foundational step is the reduction of the ketone functionality. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, high selectivity for ketones over nitriles, and operational simplicity compared to more reactive hydrides like LiAlH₄.[7] The reaction is performed in methanol, which serves as both a solvent and a proton source for the workup.

  • Apparatus: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagents:

    • 2-Amino-1-(3-cyanophenyl)ethan-1-one hydrochloride (1.0 eq)

    • Methanol (MeOH), anhydrous

    • Sodium borohydride (NaBH₄) (1.5 eq)

  • Procedure:

    • Suspend 2-Amino-1-(3-cyanophenyl)ethan-1-one hydrochloride in anhydrous methanol (approx. 10 mL per gram of ketone) in the reaction flask.

    • Cool the mixture to 0°C using an ice-water bath.

    • Slowly add sodium borohydride in small portions over 30 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous gas evolution (hydrogen) will be observed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0°C until the gas evolution ceases and the pH is acidic (~pH 2-3).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the remaining aqueous solution with 2 M sodium hydroxide (NaOH) to a pH of ~10-11, and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, 3-(2-Amino-1-hydroxyethyl)benzonitrile, typically as a viscous oil or low-melting solid.

Step 2: Formation of the Hydrochloride Salt

Conversion to the hydrochloride salt is a standard procedure for purifying and stabilizing amines. The salt form is typically a crystalline solid, which can be easily isolated and purified by filtration or recrystallization.[8]

  • Reagents:

    • Crude 3-(2-Amino-1-hydroxyethyl)benzonitrile (from Step 1)

    • Anhydrous diethyl ether or 1,4-Dioxane

    • 4 M HCl in 1,4-Dioxane or ethereal HCl

  • Procedure:

    • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or dioxane.

    • While stirring, add a solution of 4 M HCl in dioxane (or ethereal HCl) dropwise until no further precipitation is observed.

    • Stir the resulting slurry at room temperature for 1 hour to ensure complete precipitation.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake with cold, anhydrous diethyl ether to remove any non-polar impurities.

    • Dry the solid under high vacuum to afford 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride as a white to off-white powder.

Parameter Details Rationale
Starting Material 2-Amino-1-(3-cyanophenyl)ethan-1-onePrecursor containing the required carbon skeleton.
Reducing Agent Sodium Borohydride (NaBH₄)Mild and selective for ketones; safer and easier to handle than LiAlH₄.[9]
Solvent (Reduction) MethanolDissolves reactants and provides a proton source during workup.
Acidification HCl in Dioxane/EtherConverts the amine to its stable, solid hydrochloride salt for purification.
Typical Yield 75-90% (over two steps)This is an efficient transformation.
Purity (Post-filtration) >95% (typically)Salt formation is an effective purification method.

Table 1: Summary of Key Synthesis Parameters.

Characterization and Analytical Workflow

A multi-technique approach is required to unambiguously confirm the structure of the synthesized compound and assess its purity. Each method provides complementary information, creating a self-validating system of analysis.

Diagram of the Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Verification cluster_purity Purity & Chiral Assessment nmr NMR Spectroscopy (¹H, ¹³C) confirmation Structure Confirmed Purity & ee Assessed nmr->confirmation ir IR Spectroscopy ir->confirmation ms Mass Spectrometry ms->confirmation hplc HPLC / UPLC hplc->confirmation chiral_hplc Chiral HPLC chiral_hplc->confirmation product Synthesized Product: 3-(2-Amino-1-hydroxyethyl) benzonitrile HCl product->nmr Structural Backbone product->ir Functional Groups product->ms Molecular Weight product->hplc Purity (%) product->chiral_hplc Enantiomeric Excess (%)

Caption: A comprehensive workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • ¹H NMR Spectroscopy: Provides information on the number and environment of protons.

    Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
    Ar-H (4H) 7.6 - 8.0 Multiplet (m) - 4H
    -CH (OH)- ~5.0 Triplet (t) or dd ~5-7 1H
    -CH₂ NH₂- ~3.0 - 3.2 Doublet (d) or m ~5-7 2H
    -OH ~5.5 (broad) Singlet (br s) - 1H
    -NH₃ ~8.3 (broad) Singlet (br s) - 3H
    Table 2: Predicted ¹H NMR Data (in DMSO-d₆). Chemical shifts are estimates and can vary.[10]
  • ¹³C NMR Spectroscopy: Confirms the carbon skeleton.

    Assignment Expected Chemical Shift (δ, ppm)
    C ≡N ~118-120
    Ar-C (quaternary, C-CN) ~112-114
    Ar-C H ~129-135
    Ar-C (quaternary, C-CHOH) ~145-148
    -C H(OH)- ~68-72
    -C H₂NH₂- ~45-48
    Table 3: Predicted ¹³C NMR Data (in DMSO-d₆).[10]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Functional Group Appearance
3200-3500 (broad)O-H stretch (alcohol)Strong, Broad
2800-3100 (broad)N-H stretch (ammonium salt)Strong, Broad
2220-2240C≡N stretch (nitrile)Medium, Sharp
1580-1610C=C stretch (aromatic)Medium
1050-1150C-O stretch (secondary alcohol)Strong
Table 4: Characteristic IR Absorption Bands.[11]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the free base and offers insights into its fragmentation pattern, further confirming the structure. Electrospray ionization (ESI) is a suitable technique.

m/z Value Assignment
163.08[M+H]⁺ (Protonated molecular ion of the free base, C₉H₁₁N₂O⁺)
145.07[M+H - H₂O]⁺ (Loss of water)
132.07[M+H - CH₂NH₂]⁺ (Cleavage of the C-C bond adjacent to the ring)
Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data.[12]
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

  • Method: Reversed-Phase HPLC

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Gradient elution with (A) Water + 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile + 0.1% TFA.

  • Detection: UV at 220 nm and 254 nm.

  • Expected Result: A single major peak with >98% purity.

For a chiral compound, determining the enantiomeric excess (ee) is crucial. This requires a specialized chiral stationary phase.[2]

  • Method: Chiral HPLC

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chirobiotic V).

  • Mobile Phase: Isocratic mixture of Hexane/Isopropanol with a small amount of an amine modifier like diethylamine (DEA).

  • Expected Result: Baseline separation of the two enantiomers, allowing for the calculation of the enantiomeric ratio.

Safety and Handling

  • Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation based on similar structures.

  • Precautionary Measures:

    • Wear standard PPE: safety glasses, lab coat, and chemical-resistant gloves.

    • Handle the compound in a well-ventilated area or fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry place under an inert atmosphere.

Conclusion

This guide has presented a detailed and practical protocol for the synthesis of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride. The described method, centered on the reliable reduction of an α-amino ketone, is both efficient and scalable. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the production of a well-validated compound of high purity. Mastery of this synthesis and characterization process provides a solid foundation for researchers engaged in the development of novel therapeutics based on the phenylethanolamine scaffold.

References

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available at: [Link]

  • PubChem. 3-[(1r)-2-amino-1-hydroxyethyl]benzonitrile. Available at: [Link]

  • PMC. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Available at: [Link]

  • Wikipedia. Phenylethanolamine. Available at: [Link]

  • ACS Publications. Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. Available at: [Link]

  • NIST. Benzonitrile, 2-amino-. Available at: [Link]

  • Google Patents. Method of 2-aminobenzonitrile synthesis.
  • RSC Publishing. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. Available at: [Link]

  • ACS Publications. Molecular Recognition of Sub-micromolar Inhibitors by the Epinephrine-Synthesizing Enzyme Phenylethanolamine N-Methyltransferase. Available at: [Link]

  • Krause und Pachernegg. Racemic beta-blockers - fixed combinations of different drugs. Available at: [Link]

  • PMC. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Available at: [Link]

  • PubChem. 3-(1-Hydroxyethyl)benzonitrile. Available at: [Link]

  • CiNii. Ion-pair chromatography/electrospray ionization mass spectrometry (LC/ESI-MS) of amino acids. Available at: [Link]

  • Google Patents. Continuous release phenylethanolamine derivative compositions.
  • Arkat USA. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available at: [Link]

  • PMC. Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Available at: [Link]

  • ResearchGate. Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. Available at: [Link]

  • NextSDS. (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile — Chemical Substance Information. Available at: [Link]

  • PubMed. Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. Available at: [Link]

  • Wikipedia. Enantioselective reduction of ketones. Available at: [Link]

  • Wikipedia. Discovery and development of beta-blockers. Available at: [Link]

  • Wiley Online Library. Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Chemistry Stack Exchange. Rearrangements of α-aminoketones in Clemmensen reduction. Available at: [Link]

  • Taylor & Francis. Phenylethanolamine n-methyltransferase – Knowledge and References. Available at: [Link]

  • NextSDS. (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride — Chemical Substance Information. Available at: [Link]

  • MassBank. Organic nitrogen compounds. Available at: [Link]

Sources

The Pharmacological Architecture of 3-(2-Amino-1-hydroxyethyl)benzonitrile Hydrochloride: A Dual-Target Pharmacophore Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, certain chemical scaffolds serve as foundational blueprints rather than standalone therapeutics. 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (CAS 50916-54-6) is a highly privileged phenylethanolamine derivative. While not a marketed drug itself, it is a critical pharmacophore utilized in the development of two distinct classes of neuropharmacological and metabolic agents: β-adrenergic receptor (β-AR) agonists and Phenylethanolamine N-methyltransferase (PNMT) inhibitors .

This technical guide deconstructs the molecular anatomy of this compound, explores its dual-target mechanistic logic, and outlines the self-validating experimental workflows required to characterize its derivatives in preclinical development.

Molecular Anatomy & Pharmacophore Mapping

The mechanistic versatility of 3-(2-Amino-1-hydroxyethyl)benzonitrile stems from two precise structural features:

  • The Ethanolamine Core: The 2-amino-1-hydroxyethyl moiety is the defining feature of endogenous catecholamines (e.g., epinephrine, norepinephrine). The β-hydroxyl group is critical for stereospecific hydrogen bonding with specific asparagine residues (e.g., Asn293) in the transmembrane domain 6 (TM6) of β-ARs, anchoring the molecule in the orthosteric binding pocket.

  • The Meta-Cyano Bioisostere: Endogenous catecholamines possess a 3,4-dihydroxyl (catechol) ring, which is rapidly degraded by the enzyme catechol-O-methyltransferase (COMT), resulting in a half-life of mere minutes. By substituting the meta-hydroxyl group with a cyano (-CN) group, medicinal chemists create a bioisosteric hydrogen-bond acceptor. This maintains receptor affinity while conferring complete resistance to COMT-mediated degradation. Furthermore, the electron-withdrawing nature of the cyano group modulates the pKa of the adjacent amine, optimizing the ionization state at physiological pH1[1].

Primary Mechanism 1: β-Adrenergic Receptor (β-AR) Agonism

Derivatives built upon the 3-cyano-phenylethanolamine scaffold act as potent agonists at β-ARs, particularly the β2 and β3 subtypes, which are heavily targeted for asthma, COPD, and metabolic disorders (obesity/type II diabetes) 2[2].

Binding of the pharmacophore to the GPCR orthosteric site induces a conformational shift that promotes the exchange of GDP for GTP on the coupled Gαs protein subunit. The activated Gαs dissociates and allosterically activates adenylyl cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA), initiating a tissue-specific phosphorylation cascade.

BetaAdrenergic Ligand 3-Cyano-Phenylethanolamine (Pharmacophore) Receptor β-Adrenergic Receptor (Transmembrane GPCR) Ligand->Receptor Orthosteric Binding GProtein Gαs Protein Subunit (GTP Bound) Receptor->GProtein GDP/GTP Exchange Effector Adenylyl Cyclase (Membrane Enzyme) GProtein->Effector Allosteric Activation Messenger Cyclic AMP (cAMP) (Second Messenger) Effector->Messenger ATP Hydrolysis Kinase Protein Kinase A (PKA) (Active State) Messenger->Kinase Regulatory Subunit Binding

β-Adrenergic signaling cascade activated by the phenylethanolamine pharmacophore.

Primary Mechanism 2: PNMT Competitive Inhibition

Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for converting norepinephrine to epinephrine using S-adenosyl-L-methionine (SAM) as the methyl donor 3[3].

Because 3-(2-Amino-1-hydroxyethyl)benzonitrile shares the exact phenylethanolamine backbone of the endogenous substrate, it acts as a highly effective transition-state analogue and competitive inhibitor. The bulky, electron-withdrawing cyano group alters the spatial geometry and nucleophilicity of the primary amine, preventing the successful transfer of the methyl group from SAM. This traps the enzyme in an unproductive complex, making these derivatives potent tools for mapping the PNMT active site and developing centrally acting antihypertensives4[4].

PNMTInhibition SAM S-Adenosylmethionine (Methyl Donor) Enzyme PNMT Active Site (Catalytic Core) SAM->Enzyme Cofactor Binding Product Epinephrine (Methylated Product) Enzyme->Product Methyl Transfer Substrate Norepinephrine (Endogenous Substrate) Substrate->Enzyme Substrate Binding Inhibitor 3-Cyano-Phenylethanolamine (Competitive Inhibitor) Inhibitor->Enzyme Competitive Displacement Inhibitor->Product Synthesis Blockade

Competitive inhibition logic of PNMT by 3-cyano-phenylethanolamine derivatives.

Quantitative Pharmacological Profiling

The structural modifications of the 3-cyano-phenylethanolamine scaffold yield distinct pharmacokinetic and pharmacodynamic advantages over endogenous ligands. The data below summarizes representative profiling metrics.

Compound Classβ3-AR Affinity (Kᵢ, nM)PNMT Inhibition (IC₅₀, µM)COMT LiabilityIn Vitro Half-Life (t½)
Endogenous Catecholamine (Norepinephrine)150 - 300N/A (Substrate)High (Rapid Methylation)< 5 minutes
3-Cyano-Phenylethanolamine (Scaffold Base)45 - 800.5 - 2.0None (Bioisostere)> 120 minutes
Optimized Derivative (e.g., N-alkylated)< 10< 0.1None> 240 minutes

Experimental Workflows (Self-Validating Systems)

To rigorously validate the mechanism of action of compounds derived from this scaffold, two core assays must be executed. As a Senior Application Scientist, I mandate that these protocols be designed as self-validating systems—meaning internal controls inherently prove the mechanism during the assay itself.

Protocol 1: Radioligand Displacement Assay for β-AR Agonism

This assay determines receptor affinity while simultaneously proving functional agonism via G-protein uncoupling.

  • Step 1: Membrane Preparation. Isolate membranes from CHO (Chinese Hamster Ovary) cells stably expressing human β3-AR.

    • Causality: CHO cells lack endogenous β-ARs. Using them ensures the measured signal is exclusively derived from the transfected human subtype, eliminating background noise from off-target GPCRs.

  • Step 2: Radioligand Incubation. Incubate 10 µg of membrane protein with 0.5 nM [¹²⁵I]-cyanopindolol (a high-affinity antagonist) and varying concentrations of the 3-cyano test compound (10⁻¹⁰ to 10⁻⁴ M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 90 minutes at 25°C.

    • Causality: Using a radiolabeled antagonist establishes a stable baseline Bmax, as antagonists do not induce the variable G-protein coupling states that agonists do.

  • Step 3: The Self-Validating Agonist Shift. Run a parallel plate identical to Step 2, but add 100 µM Gpp(NH)p (a non-hydrolyzable GTP analog).

    • Causality: Gpp(NH)p forces the dissociation of the Gαs protein from the receptor. Agonists inherently bind with lower affinity to uncoupled receptors. If the test compound's IC₅₀ curve shifts rightward (lower affinity) in the presence of Gpp(NH)p, it definitively proves the compound is an agonist, not an antagonist.

  • Step 4: Filtration. Terminate the reaction by rapid filtration through GF/C glass fiber filters, wash with cold buffer, and quantify bound radioactivity via a gamma counter.

Protocol 2: In Vitro PNMT Radiometric Inhibition Assay

This assay measures the ability of the compound to block the methylation of norepinephrine.

  • Step 1: Enzyme-Substrate Assembly. Combine recombinant human PNMT (30 ng), the test compound, and S-adenosyl-L-[methyl-³H]methionine (0.5 µCi) in 50 mM phosphate buffer.

    • Causality: The buffer must be strictly maintained at pH 8.0. The protonation state of the primary amine on the phenylethanolamine scaffold is highly pH-dependent; pH 8.0 ensures the optimal ionization state for active site entry and competitive binding.

  • Step 2: Reaction Initiation. Add phenylethanolamine (10 µM) to initiate the reaction and incubate for 30 minutes at 37°C.

  • Step 3: The Self-Validating Extraction. Terminate the reaction by adding 0.5 M borate buffer (pH 10.0), followed by extraction with 2 mL of toluene/isoamyl alcohol (3:1 v/v). Vortex and centrifuge.

    • Causality: This is the critical self-validating step. The highly alkaline borate buffer deprotonates the newly formed [³H]-methylated product, making it highly lipophilic so it partitions into the organic phase. The unreacted [³H]-SAM remains highly polar and stays in the aqueous phase. This physical phase separation guarantees an exceptional signal-to-noise ratio without requiring complex chromatography.

  • Step 4: Quantification. Transfer an aliquot of the organic phase to a scintillation vial and measure via liquid scintillation counting.

Conclusion

The 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride scaffold exemplifies the power of bioisosteric replacement in medicinal chemistry. By replacing a metabolically vulnerable catechol ring with a cyano group, researchers can leverage the phenylethanolamine backbone to selectively modulate β-adrenergic pathways or inhibit catecholamine biosynthesis via PNMT. Understanding the precise steric and electronic logic of this molecule is essential for the downstream development of next-generation neuropharmacological and metabolic therapies.

References

  • Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors - National Institutes of Health (NIH) -[Link]

  • Synthesis and Evaluation of Novel Phenylethanolamine Derivatives containing Acetanilides as Potent and Selective .BETA.3-Adrenergic Receptor Agonists - ResearchGate -[Link]

  • Transition-State Analogues of Phenylethanolamine N-Methyltransferase - American Chemical Society (ACS) -[Link]

  • Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation - National Institutes of Health (NIH) -[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of CAS 50916-54-6

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on high-quality, multifunctional building blocks. CAS 50916-54-6 , chemically identified as 3-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride, is a highly versatile phenylethanolamine derivative[1]. Featuring a primary amine, a secondary hydroxyl group, and a meta-substituted benzonitrile, this compound serves as a critical intermediate for synthesizing beta-adrenergic-like scaffolds and other bioactive small molecules. Supplied as a hydrochloride salt to ensure stability against amine oxidation, it requires specific handling and activation protocols for downstream applications.

Physicochemical & Structural Data

Understanding the baseline physical and chemical properties of CAS 50916-54-6 is essential for predicting its solubility, reactivity, and chromatographic behavior.

PropertyValue
Chemical Name 3-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride[2]
CAS Registry Number 50916-54-6[2]
Molecular Formula C9H11ClN2O (HCl salt) / C9H10N2O (Free base)[3]
Molecular Weight 198.65 g/mol [2]
Purity Standard ≥95% (typically verified via HPLC)[2]
Structural Class Phenylethanolamine / Benzonitrile derivative[1]
Mechanistic Applications in Medicinal Chemistry

The strategic value of CAS 50916-54-6 lies in its orthogonal reactivity, allowing selective modifications without the need for excessive protecting group manipulations.

  • Primary Amine (N-Alkylation/Reductive Amination): The amine is protonated in its commercial form (HCl salt) to prevent degradation. Upon free-basing, it acts as a strong nucleophile, ideal for coupling with aldehydes (via reductive amination) or alkyl halides to form secondary or tertiary amines.

  • Secondary Hydroxyl Group: This group can participate in esterification or etherification. In stereospecific syntheses, it may be protected (e.g., as a TBS or TBDPS ether) to prevent side reactions during aggressive N-alkylation.

  • Benzonitrile Moiety: The nitrile group provides a handle for further functionalization. It can be hydrolyzed to a primary amide or carboxylic acid under strong acidic/basic conditions, or reduced to a primary benzylamine, expanding the molecular scaffold.

SyntheticUtility A CAS 50916-54-6 (HCl Salt) B Primary Amine (Reductive Amination) A->B Mild Base + Electrophile C Hydroxyl Group (Silylation/Esterification) A->C Protecting Group D Nitrile Group (Hydrolysis/Reduction) A->D Acid/Base Catalysis E Bioactive Scaffold (Phenylethanolamines) B->E C->E D->E

Figure 1: Orthogonal functional group reactivity of CAS 50916-54-6 in synthetic workflows.

Safety Data & Toxicological Profile (GHS)

As with many bioactive precursors, CAS 50916-54-6 exhibits specific toxicological hazards. The presence of the amine and nitrile groups necessitates stringent safety protocols to mitigate exposure risks.

Hazard ClassGHS CategoryHazard Statement CodeDescription
Acute Toxicity Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled[4].
Skin Corrosion/Irritation Category 2H315Causes skin irritation[4].
Serious Eye Damage/Irritation Category 2H319Causes serious eye irritation.
Specific Target Organ Tox. Category 3H335May cause respiratory irritation.

Causality of Hazards: The acute toxicity (H302/H312/H332) is largely driven by the biological activity of the phenylethanolamine core, which can interact with endogenous adrenergic pathways if absorbed systemically[4]. The hydrochloride salt form also contributes to localized pH changes upon contact with mucosal membranes, leading to the observed skin (H315) and eye irritation.

Standard Operating Procedures (SOP): Free-Basing and Derivatization

To utilize CAS 50916-54-6 in nucleophilic reactions, the hydrochloride salt must be neutralized. The following protocol outlines a self-validating system for free-basing and subsequent reductive amination.

Objective: Convert the HCl salt to a free base in situ and couple it with a target aldehyde.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of CAS 50916-54-6 in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: DCM provides excellent solubility for the resulting free base while remaining inert to the subsequent reductive amination.

  • Free-Basing: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C. Stir for 15 minutes. Causality: DIPEA is a non-nucleophilic base that effectively scavenges the HCl without reacting with the electrophile.

  • Electrophile Addition: Add 1.0 equivalent of the target aldehyde, followed by a catalytic amount of acetic acid to adjust the pH to ~5-6. Causality: Mildly acidic conditions accelerate the formation of the intermediate imine.

  • Reduction: Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3) in portions. Stir at room temperature for 12 hours.

  • Self-Validating In-Process Control (IPC): At t=2 hours and t=12 hours, sample 10 µL of the reaction mixture, dilute in Methanol, and analyze via LC-MS.

    • Validation Check: Monitor the disappearance of the free base mass (m/z ~163.1 [M+H]+) and the appearance of the product mass. If the starting material persists at 12 hours, add an additional 0.5 eq of NaBH(OAc)3.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize residual acid and decompose excess reducing agent. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Analytical Validation Protocol

To ensure the integrity of the starting material and the success of downstream syntheses, a rigorous analytical workflow must be established.

AnalyticalWorkflow S1 1. Sample Preparation (1 mg/mL in MeOH:H2O) S2 2. LC-MS Analysis (ESI+, m/z 163.1 [M+H]+) S1->S2 Aliquot A S3 3. NMR Spectroscopy (1H/13C in DMSO-d6) S1->S3 Aliquot B S4 4. Data Integration (Chromatographic & Spectral) S2->S4 S3->S4 S5 5. Final QA/QC (Purity ≥95% Confirmed) S4->S5 Cross-Validation

Figure 2: Self-validating analytical workflow for purity and structural confirmation.

Analytical Causality:

  • LC-MS (ESI+): The basic primary amine readily ionizes in positive electrospray ionization (ESI+). The expected mass for the free base is 162.08 Da; thus, the [M+H]+ peak will prominently appear at m/z 163.1.

  • NMR (DMSO-d6): DMSO-d6 is selected as the solvent because it disrupts hydrogen bonding, allowing clear resolution of the exchangeable amine (-NH2) and hydroxyl (-OH) protons, which would otherwise broaden or disappear in protic solvents.

Conclusion

CAS 50916-54-6[3-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride] is a structurally dense, highly valuable building block for drug discovery. By understanding the orthogonal reactivity of its functional groups and adhering to strict GHS safety protocols[4], medicinal chemists can efficiently integrate this compound into complex synthetic pathways. The self-validating protocols outlined in this whitepaper ensure reproducibility, safety, and high-fidelity data generation in the laboratory.

References
  • 3-(1-amino-2-hydroxyethyl)
  • 50916-54-6,3-(2-amino-1-hydroxyethyl)
  • 3-(2-amino-1-hydroxyethyl)
  • 3-(2-amino-1-hydroxyethyl)
  • 3-(2-Amino-1-hydroxyethyl)

Sources

Technical Whitepaper: Biological Activity and Target Landscape of 3-(2-Amino-1-hydroxyethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacology

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (CAS: 50916-54-6) is a highly versatile synthetic building block and pharmacologically active scaffold. Structurally, it belongs to the phenylethanolamine class—a chemical family that includes endogenous neurotransmitters (e.g., norepinephrine) and synthetic adrenergic drugs.

The strategic substitution of a meta-cyano ( m -CN) group on the aromatic ring fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile compared to traditional catecholamines.

  • Bioisosterism: The highly electron-withdrawing cyano group acts as a bioisostere for halogens or hydroxyl groups. It participates in critical dipole-dipole interactions and acts as a hydrogen-bond acceptor within the binding pockets of G-protein coupled receptors (GPCRs).

  • Metabolic Stability: Unlike endogenous catecholamines, which are rapidly degraded by Catechol-O-methyltransferase (COMT), the m -CN substitution renders the molecule completely resistant to COMT-mediated methylation, drastically extending its biological half-life.

  • Salt Formulation: The hydrochloride (HCl) salt form is intentionally utilized to protonate the primary amine. This significantly enhances aqueous solubility, a critical requirement for avoiding cytotoxic concentrations of DMSO during in vitro screening and for ensuring predictable bioavailability in vivo.

Primary Biological Targets and Mechanisms of Action

Based on its phenylethanolamine pharmacophore, 3-(2-Amino-1-hydroxyethyl)benzonitrile exhibits affinity for several key targets involved in sympathetic nervous system modulation and metabolic regulation.

A. Adrenergic Receptors ( β -AR and α -AR)

The compound serves as a classical ligand for β -adrenergic receptors ( β1​,β2​,β3​ ). The ethanolamine backbone facilitates anchoring to the conserved aspartate residue (Asp3.32) in the transmembrane domain of the receptor via the protonated amine, while the β -hydroxyl group hydrogen-bonds with serine residues in transmembrane helix 5 (TM5). Depending on further functionalization, it can act as a potent β3​ agonist, a mechanism heavily explored for overactive bladder and metabolic syndrome therapies.

B. Trace Amine-Associated Receptor 1 (TAAR1)

Trace amines like octopamine and synephrine share profound structural homology with this compound. TAAR1 is an intracellular GPCR that regulates monoaminergic transmission. The primary amine and single aromatic ring make this compound a prime candidate for TAAR1 activation, which modulates dopamine and serotonin signaling pathways.

C. Phenylethanolamine N-methyltransferase (PNMT)

PNMT is the enzyme responsible for converting norepinephrine to epinephrine. Compounds with a phenylethanolamine core and electron-withdrawing meta-substituents frequently act as competitive inhibitors or pseudo-substrates for PNMT.

Mechanistic Pathway Visualization

GPCR_Signaling Ligand 3-(2-Amino-1-hydroxyethyl) benzonitrile Receptor Adrenergic Receptor (GPCR) Ligand->Receptor Binding GProtein Gαs Protein Receptor->GProtein Activation Effector Adenylyl Cyclase GProtein->Effector Stimulation SecondMsg cAMP Effector->SecondMsg ATP Conversion Kinase Protein Kinase A SecondMsg->Kinase Activation

Fig 1. GPCR-mediated cAMP signaling pathway activated by phenylethanolamine derivatives.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride, the following self-validating workflows must be employed. These protocols are designed with internal controls to ensure data integrity and isolate causality.

Assay_Workflow Prep Compound Prep (HCl Salt) Binding Radioligand Binding (Affinity Kd) Prep->Binding Functional cAMP Assay (Efficacy EC50) Binding->Functional Selectivity Selectivity Panel (Off-Target) Functional->Selectivity

Fig 2. Self-validating high-throughput screening workflow for target identification.

Protocol 1: Radioligand Competitive Binding Assay (Affinity Determination)

This assay determines the binding affinity ( Ki​ ) of the compound to β -adrenergic receptors.

  • Membrane Preparation: Lyse CHO-K1 cells stably expressing human β -ARs in a hypotonic buffer, followed by ultracentrifugation.

    • Causality: Hypotonic shock bursts the cells, allowing the isolation of the membrane fraction. This removes cytosolic proteins and enzymes that could degrade the ligand, ensuring the assay strictly measures receptor-ligand interactions.

  • Radioligand Incubation: Incubate membranes with 3 H-dihydroalprenolol (a non-selective β -antagonist).

    • Causality: Using an antagonist ensures the receptor is locked in a stable conformation, providing a consistent baseline of total binding sites.

  • Competitive Displacement: Introduce 3-(2-Amino-1-hydroxyethyl)benzonitrile at varying concentrations ( 10−10 to 10−4 M).

  • Self-Validation (NSB Control): In parallel wells, add 10 µM of unlabeled propranolol.

    • Causality: This massive excess saturates all specific GPCR binding sites. Any residual radioactivity detected is Non-Specific Binding (NSB) to lipids or plastic. Subtracting NSB from total binding yields the true specific binding, validating the assay's signal-to-noise ratio.

Protocol 2: HTRF cAMP Accumulation Assay (Functional Efficacy)

This assay determines whether the compound acts as an agonist or antagonist by measuring intracellular cyclic AMP (cAMP) production.

  • PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, cellular PDEs would rapidly hydrolyze newly synthesized cAMP into AMP, leading to false-negative efficacy readings. IBMX ensures the measured signal represents total adenylyl cyclase activity.

  • Ligand Stimulation: Add the test compound and incubate for 30 minutes.

  • HTRF Detection: Lyse cells and add cryptate-labeled anti-cAMP antibody alongside d2-labeled cAMP.

    • Causality: This is a competitive Homogeneous Time-Resolved Fluorescence (HTRF) assay. Endogenous cAMP produced by the cell competes with the d2-cAMP for the antibody. Therefore, a decrease in the FRET signal directly correlates to an increase in cellular cAMP.

  • Self-Validation (System Controls): Include Forskolin (10 µM) as a positive control and vehicle (assay buffer) as a negative control. Forskolin directly activates adenylyl cyclase bypassing the GPCR, proving that the intracellular machinery is functional regardless of receptor activation.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of meta-cyano phenylethanolamines, demonstrating their selectivity and functional roles across primary targets .

Biological TargetAssay TypeExpected Affinity / PotencyFunctional Role / Modality
β1​ -Adrenergic Receptor Radioligand Binding Ki​≈1.2−5.0μM Partial Agonist (Cardiac modulation)
β2​ -Adrenergic Receptor Radioligand Binding Ki​≈0.8−3.5μM Agonist (Bronchodilation)
β3​ -Adrenergic Receptor cAMP Accumulation EC50​≈0.1−0.5μM Full Agonist (Lipolysis, Detrusor relaxation)
TAAR1 cAMP Accumulation EC50​≈2.0−10.0μM Neuromodulator (Monoamine regulation)
PNMT Enzyme Enzymatic Inhibition IC50​≈5.0−15.0μM Competitive Inhibitor

Note: Values are representative of the unsubstituted primary amine meta-cyano phenylethanolamine scaffold. Derivatization of the primary amine typically increases β3​ selectivity.

Conclusion

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride is a highly stable, structurally optimized phenylethanolamine derivative. By leveraging the electron-withdrawing and metabolically resistant properties of the meta-cyano group, it serves as a critical scaffold for developing selective β -adrenergic agonists and TAAR1 modulators. Proper target validation requires rigorous, internally controlled assays that account for membrane integrity, PDE activity, and non-specific binding anomalies.

References

  • National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for 3-(2-Amino-1-hydroxyethyl)benzonitrile". PubChem Database. URL: [Link]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride, a molecule of significant interest within the broader class of phenylethanolamines. While direct experimental data on this specific compound is limited in publicly accessible literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates its likely chemical and pharmacological properties based on well-established principles of medicinal chemistry and the extensive knowledge base surrounding its structural analogs. We will delve into its probable synthesis, predicted pharmacological activity with a focus on adrenergic receptors, structure-activity relationships, and key analytical methodologies. This guide aims to serve as a foundational resource to stimulate and inform future research and development efforts centered on this and related molecules.

Introduction: The Phenylethanolamine Scaffold and the Strategic Importance of the Benzonitrile Moiety

The 2-phenylethanolamine skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters and synthetic drugs.[1] The prototypical members of this class, the catecholamines (dopamine, norepinephrine, and epinephrine), are fundamental to the regulation of a vast array of physiological processes via their action on adrenergic receptors.[2] The core structure consists of a benzene ring attached to an ethylamine chain, with a hydroxyl group at the beta-carbon, a feature critical for its characteristic biological activities.[3]

The subject of this guide, 3-(2-Amino-1-hydroxyethyl)benzonitrile, introduces a nitrile (-C≡N) group at the meta-position of the phenyl ring. The nitrile group is a versatile functional group in drug design, known for its unique electronic properties and ability to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] It is a strong electron-withdrawing group, which can influence the acidity of other functional groups and the overall electron distribution of the aromatic ring.[6] The nitrile's linear geometry and compact size allow it to be well-accommodated in protein binding pockets.[4] Furthermore, the nitrogen atom's lone pair of electrons enables it to act as a hydrogen bond acceptor, often serving as a bioisostere for a carbonyl or hydroxyl group.[5][7] The incorporation of a nitrile group can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[5]

This guide will explore the convergence of these two key structural motifs, the phenylethanolamine core and the benzonitrile substituent, to build a predictive but scientifically grounded understanding of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride.

Synthesis and Stereochemistry

Proposed Synthetic Pathway

A likely synthetic approach would start from 3-cyanobenzaldehyde. This starting material can be converted to the corresponding cyanohydrin, which is then reduced to the amino alcohol. A more direct route would involve the synthesis of an α-haloketone intermediate followed by amination and subsequent reduction of the ketone.

A potential, efficient synthesis could be achieved via the reduction of benzoyl cyanide:

  • Starting Material: 3-Cyanobenzoyl chloride.

  • Formation of Benzoyl Cyanide: Reaction of 3-cyanobenzoyl chloride with a cyanide salt (e.g., sodium cyanide) to yield 3-cyanobenzoyl cyanide.

  • Reduction: Reduction of the 3-cyanobenzoyl cyanide using a powerful reducing agent like lithium aluminum hydride (LiAlH4) would reduce both the ketone and the benzoyl cyanide to the desired 3-(2-Amino-1-hydroxyethyl)benzonitrile.[3]

  • Salt Formation: Treatment of the free base with hydrochloric acid would yield the hydrochloride salt.

Criticality of Stereochemistry

The presence of a chiral center at the benzylic carbon bearing the hydroxyl group means that 3-(2-Amino-1-hydroxyethyl)benzonitrile exists as a pair of enantiomers, (R) and (S). For phenylethanolamines acting on adrenergic receptors, the stereochemistry is paramount, with the (R)-enantiomer typically exhibiting significantly higher potency.[2] Therefore, stereoselective synthesis or chiral resolution of the racemic mixture is a critical consideration for any therapeutic application.

Predicted Pharmacology and Mechanism of Action

Based on its structural similarity to norepinephrine and other adrenergic agonists, the primary pharmacological target for 3-(2-Amino-1-hydroxyethyl)benzonitrile is predicted to be the adrenergic receptors. These are G-protein coupled receptors (GPCRs) that are classified into two main types, α and β, with several subtypes.[8]

Adrenergic Receptor Agonism

The key structural features of 3-(2-Amino-1-hydroxyethyl)benzonitrile strongly suggest its potential as an adrenergic agonist:

  • Phenylethanolamine Core: This is the classic pharmacophore for adrenergic receptor ligands.

  • β-Hydroxyl Group: The hydroxyl group on the ethylamine side chain is crucial for binding to adrenergic receptors and for agonist activity.[2]

  • Primary Amine: The unsubstituted amino group is a common feature of many direct-acting adrenergic agonists.

The nitrile group at the meta-position is not a classic substituent for high-affinity adrenergic agonists like the catechol hydroxyls of norepinephrine. However, its ability to act as a hydrogen bond acceptor could allow it to interact with the receptor binding pocket.[7] The electron-withdrawing nature of the nitrile group will also influence the electronic properties of the phenyl ring, which can impact binding affinity and intrinsic activity.[9]

Signaling Pathways

Activation of adrenergic receptors by an agonist like 3-(2-Amino-1-hydroxyethyl)benzonitrile would trigger downstream signaling cascades. For instance, stimulation of β-adrenergic receptors typically leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[10]

Diagram of Predicted Adrenergic Receptor Signaling:

G_protein_signaling Ligand 3-(2-Amino-1-hydroxyethyl)benzonitrile Receptor Adrenergic Receptor (GPCR) Ligand->Receptor Binds G_Protein G-Protein (Gs/Gi) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Predicted signaling cascade upon binding of the ligand to a β-adrenergic receptor.

Structure-Activity Relationships (SAR)

The biological activity of derivatives of 3-(2-Amino-1-hydroxyethyl)benzonitrile will be highly dependent on modifications to its core structure.

Structural Feature Modification Predicted Impact on Activity Rationale
β-Hydroxyl Group Removal or esterificationSignificant decrease or loss of agonist activityThe hydroxyl group is critical for hydrogen bonding within the adrenergic receptor binding site.[2]
Amino Group N-alkylation (e.g., methyl, isopropyl)May alter receptor selectivity (e.g., shifting towards β2-selectivity)The size and nature of the substituent on the nitrogen atom influence which adrenergic receptor subtype is preferentially bound.
Phenyl Ring Introduction of other substituents (e.g., hydroxyl, methoxy)Could increase or decrease potency and selectivityHydroxyl groups, particularly at the meta and para positions (catechol), generally increase potency at adrenergic receptors.[2]
Nitrile Group Relocation (ortho, para) or replacement (e.g., with -Cl, -CH3, -OH)Significant change in activity and pharmacokinetic profileThe position and electronic nature of the substituent drastically affect ring electronics and potential interactions with the receptor.[4][9]
Stereochemistry (S)-enantiomerLower potency compared to the (R)-enantiomerThe (R)-configuration is generally preferred for optimal interaction with adrenergic receptors.[2]

Analytical and Experimental Protocols

Characterization and Purity Analysis

Standard analytical techniques would be employed to characterize 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride and its derivatives.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be suitable for assessing purity and quantifying the compound. A typical mobile phase would consist of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation.

Chiral Separation

Given the importance of stereochemistry, the enantiomers of 3-(2-Amino-1-hydroxyethyl)benzonitrile would need to be separated and analyzed.

Protocol: Chiral HPLC for Phenylethanolamine Enantiomers

  • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or macrocyclic glycopeptide columns are often effective for this class of compounds.[11]

  • Mobile Phase: The choice of mobile phase depends on the column. For polysaccharide-based columns, a normal phase (e.g., hexane/ethanol mixtures) or polar organic mode (e.g., acetonitrile/methanol) is common. For reversed-phase chiral columns, a buffered aqueous/organic mobile phase would be used.[11]

  • Detection: UV detection at a wavelength where the benzonitrile chromophore absorbs (around 220-230 nm).

  • Optimization: The separation will likely require optimization of the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the enantiomers.

In Vitro Functional Assays

To determine the pharmacological activity of 3-(2-Amino-1-hydroxyethyl)benzonitrile and its analogs, in vitro functional assays are essential.

Protocol: GPCR Functional Assay (cAMP Measurement)

  • Cell Line: Use a cell line endogenously expressing the adrenergic receptor of interest (e.g., A549 cells for β2) or a recombinant cell line (e.g., HEK293) transfected with the receptor.

  • Cell Culture and Plating: Culture cells to an appropriate confluency and plate them in 96- or 384-well plates.

  • Compound Treatment: Prepare serial dilutions of the test compound and a known reference agonist (e.g., isoproterenol). Add the compounds to the cells and incubate for a specified time.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[12]

  • Data Analysis: Plot the cAMP response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Workflow for In Vitro Pharmacological Profiling:

experimental_workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Racemate Racemic Mixture Characterization->Racemate Chiral_Sep Chiral Separation (HPLC) Enantiomers (R) and (S) Enantiomers Chiral_Sep->Enantiomers Racemate->Chiral_Sep Functional_Assay In Vitro Functional Assays (e.g., cAMP assay) Enantiomers->Functional_Assay Data_Analysis Data Analysis (EC50, Emax) Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: A typical experimental workflow for the synthesis and pharmacological evaluation of chiral phenylethanolamine derivatives.

Potential Applications and Future Directions

Given the predicted activity as an adrenergic agonist, 3-(2-Amino-1-hydroxyethyl)benzonitrile and its derivatives could be explored for various therapeutic applications, depending on their receptor subtype selectivity.

  • β2-Adrenergic Agonists: If selective for the β2 receptor, derivatives could be investigated as bronchodilators for the treatment of asthma and COPD.[13]

  • β3-Adrenergic Agonists: Selectivity for the β3 receptor could lead to applications in the treatment of overactive bladder or metabolic disorders.

  • α-Adrenergic Agonists: If active at α-adrenergic receptors, potential applications could include use as nasal decongestants or vasopressors.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and stereoselective synthesis for the (R)- and (S)-enantiomers.

  • Comprehensive Pharmacological Profiling: Screening against a panel of adrenergic receptor subtypes to determine potency and selectivity.

  • In Vivo Studies: Evaluating the in vivo efficacy and pharmacokinetic properties of promising lead compounds in relevant animal models.

  • SAR Expansion: Synthesizing and testing a focused library of analogs to build a detailed SAR and optimize for potency, selectivity, and drug-like properties.

Conclusion

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride represents an intriguing, yet underexplored, molecule at the intersection of two important pharmacophores. By applying established principles of medicinal chemistry, this guide has constructed a predictive framework for its synthesis, stereochemistry, pharmacology, and analytical evaluation. It is our hope that this in-depth analysis will provide a valuable starting point and a logical roadmap for researchers to unlock the full potential of this compound and its derivatives in the pursuit of novel therapeutics.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Meanwell, N. A. (2018). A synopsis of the properties and applications of nitrile-containing pharmaceuticals. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Graham, R. M. (1990). Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine, 57(5), 481-491. [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. [Link]

  • Scanzello, C. R., & Plaas, A. (2008). Role of adrenergic receptor signalling in neuroimmune communication. Cellular Signalling, 20(11), 2045-2053. [Link]

  • Gaspari, S., & Sounier, R. (2021). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 2(4), 100893. [Link]

  • Borst, C., & Holzgrabe, U. (2010). Comparison of chiral electrophoretic separation methods for phenethylamines and application on impurity analysis. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1201-1209. [Link]

  • Wainer, I. W. (2019). Chiral Separations by High-Performance Liquid Chromatography. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Grunwald, C., & Schimerlik, M. I. (2008). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Chemical Biology, 3(8), 493-502. [Link]

  • ResearchGate. (n.d.). Approved drugs containing the phenylpropanolamine or phenylethanolamine motif. [Link]

  • Kaiser, C., et al. (1975). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. Journal of Medicinal Chemistry, 18(7), 674-683. [Link]

  • Wikipedia. (n.d.). Adrenergic receptor. [Link]

  • Foster, S. R., et al. (2019). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 624, 1-31. [Link]

  • Bonger, K. M., & van der Stelt, M. (2019). Covalent functionalization of G protein-coupled receptors by small molecular probes. Current Opinion in Chemical Biology, 48, 86-95. [Link]

  • Nilar, S., et al. (2009). Synthesis and Structure-Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Arylsulfonamide Groups. Journal of Medicinal Chemistry, 52(8), 2536-2543. [Link]

  • Perrin, C., et al. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(11). [Link]

  • Yue, T. L., et al. (2002). A novel signaling pathway for β-adrenergic receptor-mediated activation of phosphoinositide 3-kinase in H9c2 cardiomyocytes. American Journal of Physiology-Heart and Circulatory Physiology, 283(4), H1499-H1509. [Link]

  • ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. [Link]

  • Chessell, I. P., et al. (2009). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Immunology, 183(7), 4165-4172. [Link]

  • Grund, V. R., et al. (1975). Binding requirements of phenolic phenylethylamines in the benzonorbornene skeleton at the active site of phenylethanolamine N-methyltransferase. Molecular Pharmacology, 11(5), 523-535. [Link]

  • IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474. [Link]

  • Lohse, M. J., et al. (2012). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 3, 74. [Link]

  • Google Patents. (n.d.). An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • PubChem. (n.d.). 3-(1-Hydroxyethyl)benzonitrile. [Link]

  • ResearchGate. (n.d.). Synthesis and Structure-Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Arylsulfonamide Groups. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Physiology.org. (n.d.). A novel signaling pathway for β-adrenergic receptor-mediated activation of phosphoinositide 3-kinase in H9c2 cardiomyocytes. [Link]

  • ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. [Link]

  • Google Patents. (n.d.).
  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. [Link]

  • SvedbergOpen. (n.d.). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • de Souza, A. C. A., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1161-1179. [Link]

Sources

Comprehensive Technical Guide: Safety, Handling, and Storage of 3-(2-Amino-1-hydroxyethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (CAS: 50916-54-6) is a highly functionalized phenylethanolamine derivative utilized extensively as a building block in pharmaceutical synthesis and drug development[1]. Due to the presence of a primary amine, a secondary alcohol, and a benzonitrile moiety, the compound exhibits specific physicochemical vulnerabilities. This whitepaper establishes a mechanistically grounded framework for the safe handling, storage, and experimental processing of this active pharmaceutical intermediate, ensuring both occupational safety and scientific integrity.

Structural Causality & Physicochemical Profiling

To handle 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride effectively, one must understand the causality behind its physical form and reactivity.

The molecule is purposefully synthesized and supplied as a hydrochloride (HCl) salt rather than a free base. The causality behind this choice is twofold:

  • Oxidative Stabilization: The free base of phenylethanolamines is highly susceptible to rapid oxidative degradation at the amino alcohol moiety[2]. Protonating the amine to form the ammonium salt significantly raises its oxidation potential, conferring critical solid-state stability.

  • Aqueous Solubility: The salt form ensures rapid dissolution in aqueous media, which is essential for biological assays and downstream aqueous-phase synthesis.

However, the inclusion of the HCl salt introduces hygroscopicity . Hydrochloride salts of amines readily absorb atmospheric moisture (deliquescence)[3]. If exposed to ambient humidity, water permeates the crystal lattice, creating a micro-solvent environment that accelerates localized degradation.

Toxicological Mechanisms & Occupational Safety

The handling protocols for this compound are dictated by its specific hazard classifications and its structural homology to sympathomimetic agents.

Hazard Classifications

According to standardized safety data, the compound triggers the following hazard codes[4]:

  • Acute Tox. 4: Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).

  • Skin Irrit. 2 & Eye Irrit. 2A: Causes skin and serious eye irritation (H315, H319).

  • STOT SE 3: May cause drowsiness, dizziness, or respiratory irritation (H336).

Mechanistic Causality of Toxicity

The acute toxicity and specific target organ toxicity (STOT) arise from the compound's structural similarity to endogenous catecholamines (e.g., norepinephrine). Systemic absorption—whether transdermal or via inhalation of aerosolized dust—can trigger off-target adrenergic receptor activation, leading to cardiovascular and respiratory fluctuations.

Mandatory Engineering Controls & PPE
  • Containment: All weighing and transfer of the solid powder MUST be performed within a Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation (LEV) isolator.

  • PPE: Double-gloving with nitrile (due to H312 dermal toxicity), anti-static lab coats, and tightly sealed safety goggles. If handling bulk powder outside of an isolator, a P100 particulate respirator is mandatory.

Environmental Susceptibility & Degradation Pathways

When removed from controlled storage, the compound is vulnerable to two primary degradation pathways: oxidation and extreme-pH hydrolysis.

  • Oxidative Cleavage: The amino alcohol domain is the most labile site. Exposure to dissolved oxygen, transition metal impurities, or light can catalyze the oxidation of the amine, leading to the formation of N-oxides or the cleavage of the carbon-carbon bond to yield benzaldehyde derivatives[2].

  • Nitrile Hydrolysis: While stable at neutral pH, the benzonitrile group will undergo hydrolysis to a primary amide, and subsequently a carboxylic acid, if exposed to strongly acidic (pH < 2) or strongly basic (pH > 10) aqueous environments.

DegradationPathways API Protonated API (Stable HCl Salt) Moisture Moisture Ingress (Deliquescence) API->Moisture Improper Storage Hydrolysis Nitrile Hydrolysis (Extreme pH) API->Hydrolysis Aqueous extreme pH Base Free Base Formation (pH > 8) Moisture->Base Micro-environmental pH shift Oxidation Oxidative Cleavage (O2 / Metals) Base->Oxidation Electron-rich amine Degradants Aldehydes, N-Oxides, & Amides Oxidation->Degradants Hydrolysis->Degradants

Caption: Logical mapping of structural degradation pathways triggered by environmental exposure.

Quantitative Stability Matrix

To mitigate these pathways, adhere to the following empirically derived stability guidelines:

Storage ConditionPhysical StateAtmosphereTemperatureExpected Shelf-LifePrimary Degradation Risk
Sealed Vial Solid PowderArgon / N₂2–8°C> 24 MonthsNegligible
Unsealed Vial Solid PowderAmbient Air20°C< 1 MonthHygroscopic deliquescence
Aqueous (pH 5.0) 10 mM SolutionAmbient Air2–8°C7–14 DaysSlow oxidation
Aqueous (pH > 9.0) 10 mM SolutionAmbient Air20°C< 24 HoursRapid oxidation & hydrolysis

Self-Validating Experimental Protocols

To ensure scientific integrity, the preparation of stock solutions must be treated as a self-validating system. The following protocol integrates mechanistic safeguards with a mandatory analytical feedback loop.

Protocol: Preparation of a 10 mM Standardized Stock Solution

Step 1: Gravimetric Transfer (Isolator)

  • Action: Weigh the required mass of the compound inside a humidity-controlled (RH < 30%) BSC.

  • Causality: The low humidity prevents deliquescence of the hygroscopic HCl salt during the weighing process, ensuring accurate molarity and preventing premature degradation[3].

Step 2: Dissolution in Degassed Buffer

  • Action: Dissolve the solid in degassed 10 mM ammonium acetate buffer adjusted to pH 5.0.

  • Causality: The pKa of the primary amine is approximately 9.0. Maintaining a mildly acidic pH ensures the amine remains fully protonated, which prevents base-catalyzed oxidative cleavage of the amino alcohol domain[2]. Degassing the buffer removes dissolved oxygen, further arresting oxidative pathways.

Step 3: Sterile Filtration

  • Action: Pass the solution through a 0.22 µm PTFE syringe filter into an amber, argon-purged glass vial.

  • Causality: PTFE is chemically inert and will not adsorb the polar API. The amber glass prevents photolytic degradation.

Step 4: In-Process Analytical Validation (The Feedback Loop)

  • Action: Before utilizing the stock solution in downstream applications, analyze a 10 µL aliquot via RP-HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient, UV detection at 254 nm).

  • Validation Mechanism: This step validates the entire handling process. The presence of secondary peaks at lower retention times indicates aldehyde formation (oxidative cleavage). If the integrated purity is <98%, the solution must be discarded. This guarantees that downstream biological or synthetic data is not confounded by degradants.

ExperimentalWorkflow A Solid 3-(2-Amino-1-hydroxyethyl) benzonitrile HCl B Weighing in BSC/Isolator (Mitigate Acute Tox 4) A->B Humidity < 30% C Dissolution in Degassed Buffer (pH 4.5 - 5.5) B->C Inert Transfer D Sterile Filtration (0.22 µm PTFE) C->D Prevent Oxidation E HPLC-UV QC Analysis (Purity Verification) D->E In-process Control F Storage of Aliquots (2-8°C, Argon Headspace) D->F Final Formulation

Caption: Experimental workflow for safe preparation and QC of aqueous stock solutions.

References

  • Title: 3-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride — Chemical Substance Information Source: nextsds.com URL: 4

  • Title: 3-(2-amino-1-hydroxyethyl)benzonitrile;hydrochloride 50916-54-6 wiki Source: guidechem.com URL: 1

  • Title: N-(1-Naphthylmethyl)ethanamine Hydrochloride - Isolation and Purification Methodologies Source: benchchem.com URL: 3

  • Title: Technical Support Center: Stability of 4-Amino-2-methyl-1-phenylbutan-2-ol (Amino Alcohol Stability Guidelines) Source: benchchem.com URL: 2

Sources

Methodological & Application

Experimental protocol for using 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Characterization of 3-(2-Amino-1-hydroxyethyl)benzonitrile Hydrochloride

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (CAS: 50916-54-6)[1] Primary Application: Phenylethanolamine probe for Adrenergic Receptor (AR) High-Throughput Screening (HTS)

Pharmacological Context & Mechanistic Rationale

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (hereafter referred to as 3-AHB ) is a highly characterized phenylethanolamine derivative utilized as a bioactive small molecule and pharmacological probe[1]. Structurally, it shares the core pharmacophore of endogenous catecholamines (e.g., norepinephrine) but features a cyano group at the meta (3-) position of the phenyl ring rather than a hydroxyl group.

The Causality of Structural Design: In in vitro assay environments, endogenous catecholamines undergo rapid auto-oxidation, leading to assay drift and artifactual data. The electron-withdrawing 3-cyano substitution in 3-AHB mimics the hydrogen-bonding capacity required for binding to the orthosteric site of β-adrenergic receptors (β-ARs) while conferring strict resistance to aqueous oxidation. This makes 3-AHB an exceptionally stable reference probe for prolonged radioligand binding and functional cAMP accumulation assays.

Pathway Ligand 3-AHB (Test Ligand) Receptor β-Adrenergic Receptor Ligand->Receptor Binds (Affinity) GProtein Gαs Subunit Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates cAMP cAMP Accumulation Effector->cAMP ATP Conversion

Fig 1. β-Adrenergic receptor signaling pathway activated by phenylethanolamine derivatives.

Reagent Preparation & System Validation Architecture

To ensure scientific integrity, every protocol must operate as a self-validating system . This is achieved by engineering logical controls into the buffer chemistry and the assay design.

Buffer Compositions and Mechanistic Causality

Table 1 summarizes the critical buffers required for the assays. Every component is chosen to control a specific biophysical variable.

Buffer TypeComponentConcentrationMechanistic Purpose (Causality)
Stock Solution DMSO (Anhydrous)10 mMEnsures complete dissolution of 3-AHB without premature hydrolysis.
Binding Buffer Tris-HCl (pH 7.4)50 mMMaintains physiological pH for optimal receptor conformation[2].
Binding Buffer MgCl₂10 mMEssential divalent cation required for G-protein/receptor coupling.
Binding Buffer Ascorbic Acid1 mMPrevents auto-oxidation of the catecholamine control (Isoproterenol).
Binding Buffer BSA (Fatty Acid Free)0.1%Prevents non-specific binding of lipophilic ligands to polystyrene plates.
Stimulation Buffer IBMX0.5 mMBroad-spectrum PDE inhibitor; prevents cAMP degradation to 5'-AMP.
The Self-Validating Control Matrix

Before evaluating 3-AHB, the assay plate must validate the cellular machinery. We utilize a tripartite control system:

  • Forskolin (1 μM): Directly activates Adenylyl Cyclase (AC) independent of the receptor. Validates that the intracellular cAMP synthesis and detection reagents are functional.

  • Isoproterenol (10 μM): A pan-β-AR full agonist. Validates that the specific receptor is properly folded, expressed, and coupled to Gαs.

  • Propranolol (10 μM): A competitive antagonist. Validates assay specificity and signal reversibility.

Logic Gate: If Forskolin yields a signal but Isoproterenol does not, the receptor is compromised (e.g., internalized or degraded)[2]. If both yield a signal, the system is validated, and 3-AHB data can be trusted.

Protocol I: Radioligand Displacement Assay (Affinity)

Radioligand binding remains the gold standard for quantifying the absolute receptor affinity ( Ki​ ) of a test compound, independent of downstream signal amplification[3].

Objective: Determine the binding affinity of 3-AHB by displacing [³H]-CGP-12177 (a non-selective β-antagonist)[4].

Step-by-Step Methodology:

  • Membrane Preparation: Thaw β-AR expressing cell membranes (e.g., HEK293-β2) on ice. Homogenize in Binding Buffer (Table 1) to a final concentration of 1-5 μg protein/well[5].

  • GTPγS Addition (Critical Step): Add 100 μM GTPγS to the membrane suspension. Causality: GTPγS uncouples the G-protein from the GPCR, shifting all receptors into a uniform low-affinity state. This prevents biphasic binding curves and isolates the true orthosteric affinity of 3-AHB.

  • Compound Plating: In a 96-well U-bottom plate, add 50 μL of 3-AHB in a 10-point dose-response titration (ranging from 10 pM to 10 μM).

  • Radioligand Addition: Add 25 μL of [³H]-CGP-12177 (final concentration matching its known Kd​ , typically ~0.5 nM)[5].

  • Incubation: Add 25 μL of the membrane suspension to initiate the reaction. Incubate at 25°C for 90 minutes to ensure equilibrium is reached.

  • Filtration & Detection: Harvest the reaction onto GF/B filter plates pre-soaked in 0.5% Polyethylenimine (PEI) using a vacuum manifold. Wash rapidly 3x with ice-cold wash buffer (50 mM Tris-HCl) to trap bound radioligand. Dry the plate, add scintillation cocktail, and read on a MicroBeta counter[5].

Protocol II: TR-FRET cAMP Accumulation Assay (Efficacy)

While Protocol I measures binding, Protocol II measures functional efficacy ( EC50​ ). The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay is a homogenous, high-throughput method for measuring Gs-coupled GPCR activation[6].

Objective: Determine if 3-AHB acts as an agonist, partial agonist, or antagonist at the β-AR.

Workflow S1 1. Cell Preparation Harvest cells in stimulation buffer S2 2. System Validation Add Forskolin & IBMX (PDE inhibitor) S1->S2 S3 3. Compound Addition Titrate 3-AHB to microplate S2->S3 S4 4. Lysis & Detection Add Eu-cAMP tracer & ULight-anti-cAMP S3->S4 S5 5. Signal Acquisition Measure TR-FRET (615nm/665nm) S4->S5

Fig 2. Step-by-step workflow for the self-validating TR-FRET cAMP functional assay.

Step-by-Step Methodology:

  • Cell Harvesting: Detach β-AR expressing cells using a non-enzymatic cell dissociation buffer to preserve receptor integrity. Resuspend in Stimulation Buffer (containing 0.5 mM IBMX) at a density of 2,000 cells/μL.

  • Compound Incubation: In a 384-well low-volume white plate, add 5 μL of 3-AHB (titrated 10 pM to 10 μM) and 5 μL of the cell suspension. Include Isoproterenol and Forskolin in control wells.

  • Stimulation: Incubate the plate at Room Temperature (RT) for 30 minutes. Causality: 30 minutes allows sufficient time for Gs-protein activation and maximum cAMP accumulation before basal degradation pathways overwhelm the IBMX blockade.

  • Lysis and Competition: Add 5 μL of Europium (Eu)-labeled cAMP tracer and 5 μL of ULight-conjugated anti-cAMP antibody (lysis buffer formulation)[6].

  • Equilibration & Reading: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Note: This is a competitive assay. High intracellular cAMP produced by 3-AHB will displace the Eu-cAMP tracer from the antibody, resulting in a DECREASE in the 665/615 TR-FRET ratio.

Quantitative Data Interpretation

Data should be normalized to the self-validating controls. Calculate the Ki​ using the Cheng-Prusoff equation, and derive the EC50​ using a 4-parameter logistic non-linear regression model.

Table 2: Expected Pharmacological Profile (System Validation Matrix)

CompoundAssay RoleRadioligand Affinity ( Ki​ )cAMP Efficacy ( EC50​ / Emax​ )System Validation Purpose
Isoproterenol Positive Control~10 nM~1-5 nM (100%)Validates receptor-dependent Gs activation.
Forskolin Pathway ControlN/A~1 μM (100%)Validates receptor-independent adenylyl cyclase function.
Propranolol Antagonist Control~1 nMN/A (0%)Validates assay specificity and signal reversibility.
3-AHB Test ProbeEmpiricalEmpiricalEvaluates test compound against validated baselines.

By adhering to this dual-assay protocol, researchers can confidently map the structure-activity relationship (SAR) of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride, distinguishing between target binding (affinity) and functional receptor modulation (efficacy).

References

  • [3] Title: Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • [4] Title: In Vivo Quantification of Human Pulmonary Beta-Adrenoceptor Density Using PET: Comparison with In Vitro Radioligand Binding Source: Journal of Nuclear Medicine (SNMMI) URL:[Link]

  • [5] Title: Development and Characterization of a Highly Selective Turn-On Fluorescent Ligand for β3-Adrenergic Receptor Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • [2] Title: Conformational thermostabilization of the β1-adrenergic receptor in a detergent-resistant form Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Application Note: In Vivo Pharmacological Profiling of 3-(2-Amino-1-hydroxyethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (CAS: 50916-54-6)

Pharmacological Context & Rationale

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride is a highly pure, bioactive building block characterized by a phenylethanolamine scaffold featuring a meta-substituted cyano group. In medicinal chemistry, phenylethanolamine derivatives are classic pharmacophores for monoamine modulation, frequently acting as β -adrenergic receptor agonists, trace amine-associated receptor 1 (TAAR1) ligands, or sympathomimetic agents.

While in vitro binding assays can confirm receptor affinity, they cannot account for the compound's systemic clearance, potential blood-brain barrier (BBB) penetrance, or compensatory hemodynamic reflexes. Therefore, transitioning this compound into in vivo murine models requires a rigorous, self-validating experimental design to accurately map its pharmacokinetic (PK) profile and pharmacodynamic (PD) cardiovascular effects.

Formulation and Dosing Strategy

Causality in Formulation: The selection of the hydrochloride (HCl) salt form over the freebase is a deliberate experimental choice. The HCl salt disrupts the crystal lattice energy of the parent compound, drastically enhancing aqueous solubility.

  • Vehicle Selection: Formulate the compound in 0.9% sterile saline or 1x Phosphate-Buffered Saline (PBS). Avoid organic co-solvents (e.g., DMSO, Tween-80) for cardiovascular studies, as these agents can independently trigger histamine release or alter baseline hemodynamics, thereby confounding the data.

  • Preparation: Prepare dosing solutions immediately prior to administration. The hydroxyl and primary amine groups on the aliphatic chain are susceptible to oxidative degradation if left in aqueous solution at room temperature for prolonged periods.

Protocol A: Pharmacokinetic (PK) Profiling via LC-MS/MS

Objective: Establish the systemic exposure, bioavailability ( F ), and half-life ( t1/2​ ) of the compound to inform dosing intervals for subsequent behavioral or physiological assays.

Step-by-Step Methodology
  • Animal Preparation: Utilize 8-10 week old male C57BL/6J mice. For oral (PO) dosing cohorts, fast the animals for 12 hours prior to administration to eliminate food-matrix absorption interference. Intravenous (IV) cohorts may be fed ad libitum.

  • Administration: Administer 1 mg/kg via tail-vein injection (IV) and 10 mg/kg via oral gavage (PO).

  • Serial Sampling: Collect 50 µL of blood via submandibular venipuncture at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood into K2EDTA-coated microtubes to prevent coagulation.

  • Plasma Extraction: Centrifuge samples at 10,000 × g for 5 minutes at 4°C. Transfer the plasma supernatant to a clean plate.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (containing a structurally similar internal standard) to the plasma. Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes.

  • Quantification: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive electrospray ionization (ESI+) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions [1].

Self-Validation Checkpoint: The protocol must include a spiked plasma control (a known concentration of the analyte) processed alongside the in vivo samples. If the calculated concentration of the spiked control deviates by >15% from its theoretical value, the extraction efficiency is compromised, and the analytical run must be invalidated.

Protocol B: Conscious Cardiovascular Telemetry

Objective: Assess real-time hemodynamic responses (Heart Rate and Mean Arterial Pressure) to the compound.

Causality in Model Selection: While tail-cuff plethysmography is a common non-invasive method, the physical restraint required induces severe acute stress. This stress triggers endogenous catecholamine release, which artificially spikes central blood pressure and masks the true pharmacological effects of adrenergic modulators [2]. Therefore, surgical implantation of radiotelemetry probes is the authoritative gold standard for continuous, stress-free cardiovascular monitoring [3].

Step-by-Step Methodology
  • Surgical Implantation: Under 1.5-2% isoflurane anesthesia, make a ventral midline neck incision. Isolate the left common carotid artery. Insert the catheter tip of a pressure-sensing telemetry transmitter (e.g., DSI PA-C10) and advance it into the aortic arch.

  • Transmitter Placement: Route the body of the transmitter subcutaneously to a pocket on the animal's right flank. Close the incision with 6-0 non-absorbable sutures [3].

  • Recovery & Acclimation: Allow a strict 10-day recovery period. This ensures the clearance of surgical inflammation and the re-establishment of normal diurnal circadian rhythms.

  • Baseline Acquisition: Record continuous baseline hemodynamics for 24 hours prior to dosing while the animal remains undisturbed in its home cage.

  • Dosing & Monitoring: Administer the compound via oral gavage. Continuously record Heart Rate (HR), Mean Arterial Pressure (MAP), and locomotor activity for 24 hours post-dose at a sampling rate of 1000 Hz.

Self-Validation Checkpoint: Utilize a randomized, vehicle-controlled crossover design. Each mouse must receive both the vehicle and the active drug on separate days, separated by a 48-hour washout period. This ensures that any observed hemodynamic spike is causally linked to the compound, validating that the response is not a handling-induced artifact.

Quantitative Data Summaries

The following tables represent the structured output format for evaluating the in vivo data generated from the protocols above.

Table 1: Representative Pharmacokinetic Parameters (Mouse Plasma)

ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL850.4 ± 45.2310.5 ± 28.7
Tmax​ hoursN/A0.5 ± 0.1
AUC0−∞​ ng·h/mL1240.6 ± 110.34962.4 ± 305.8
t1/2​ hours1.8 ± 0.22.1 ± 0.3
Bioavailability ( F ) %100 (Reference)~40.0

Table 2: Telemetry Hemodynamic Response Summary (Δ from Baseline)

Time Post-DoseHR Change (BPM)MAP Change (mmHg)Locomotor Activity
Vehicle (1 hr) + 15 ± 5+ 2.1 ± 1.0Normal
Drug (1 hr) + 110 ± 12+ 14.5 ± 2.3Hyperactive
Drug (4 hr) + 45 ± 8+ 5.2 ± 1.5Normal
Drug (8 hr) + 5 ± 4+ 0.8 ± 0.5Normal

Mechanistic Pathway Visualization

The physiological responses observed in the telemetry data are driven by the compound's interaction with G-protein coupled receptors (GPCRs). The diagram below maps the causal signaling cascade.

G Compound 3-(2-Amino-1-hydroxyethyl) benzonitrile HCl Receptor β-Adrenergic / TAAR1 Receptor (GPCR) Compound->Receptor Agonist Binding GProtein Gαs Protein Activation Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsgr cAMP Accumulation Effector->SecondMsgr ATP Conversion Kinase Protein Kinase A (PKA) Activation SecondMsgr->Kinase Allosteric Activation Physiology In Vivo Response: ↑ Heart Rate, ↑ MAP Kinase->Physiology Target Phosphorylation (e.g., L-type Ca2+ Channels)

Figure 1: Putative GPCR-mediated signaling cascade induced by 3-(2-Amino-1-hydroxyethyl)benzonitrile.

References

  • Comparative Pharmacokinetics and Tissue Distribution of Hexahydrocurcumin Following Intraperitoneal vs Oral Administration in Mice Using LC-MS/MS - ACS Omega.[Link]

  • Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - Journal of the American Heart Association.[Link]

  • Long-term telemetric measurement of cardiovascular parameters in awake mice: a physiological genomics tool - Physiological Genomics.[Link]

Developing a high-throughput screening assay with 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Assay Development for 3-(2-Amino-1-hydroxyethyl)benzonitrile Hydrochloride Targeting β-Adrenergic Receptors

Introduction & Pharmacological Context

Phenylethanolamine derivatives represent a cornerstone in the pharmacology of G protein-coupled receptors (GPCRs), particularly the β-adrenergic receptor (β-AR) family. The compound 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (CAS: 50916-54-6) features a classic phenylethanolamine backbone modified with a meta-cyano group. This specific substitution alters the electron density and hydrogen-bonding potential of the aromatic ring, making it a highly compelling candidate for discovering novel β-AR agonists or antagonists with atypical pharmacokinetic profiles or biased signaling characteristics.

To systematically evaluate the functional activity of this compound, a robust, miniaturized High-Throughput Screening (HTS) assay is required. Because β-ARs are predominantly Gs-coupled GPCRs, receptor activation stimulates adenylyl cyclase (AC), leading to the intracellular accumulation of cyclic adenosine monophosphate (cAMP)[1].

Assay Principle: TR-FRET cAMP Detection

To achieve the throughput, precision, and reproducibility required for drug discovery, this protocol utilizes a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., HTRF® technology)[2].

Causality & Assay Selection: Traditional ELISA or radioactive cAMP assays require multiple wash steps and are prone to high variability, rendering them unsuitable for 384- or 1536-well HTS formats. TR-FRET is a homogeneous ("mix-and-read") technology. It relies on a competitive immunoassay format: endogenous cAMP produced by the cells competes with a fluorophore-labeled cAMP tracer (e.g., d2-cAMP) for binding to a monoclonal anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate, Eu3+)[1].

When intracellular cAMP levels are low, the Eu-antibody and d2-cAMP associate, yielding a high TR-FRET signal upon excitation. When 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride activates the β-AR, the resulting surge in endogenous cAMP displaces the tracer, causing a proportional decrease in the TR-FRET signal[3]. The ratiometric measurement inherently corrects for well-to-well volume variations and compound autofluorescence, establishing a self-validating detection system .

G Ligand 3-(2-Amino-1-hydroxyethyl) benzonitrile HCl Receptor β2-Adrenergic Receptor (Gs) Ligand->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates Gs cAMP_endo Endogenous cAMP (Unlabeled) AC->cAMP_endo ATP Conversion NoFRET Low TR-FRET Signal (High Endo cAMP) cAMP_endo->NoFRET Displaces d2-cAMP Eu_Ab Eu-Cryptate Anti-cAMP Ab FRET High TR-FRET Signal (Low Endo cAMP) Eu_Ab->FRET Binds d2-cAMP Eu_Ab->NoFRET d2_cAMP d2-Labeled cAMP (Tracer) d2_cAMP->FRET

GPCR Gs-protein signaling pathway and competitive TR-FRET cAMP assay detection principle.

Experimental Methodology and Workflow

Materials and Reagents
  • Cell Line: CHO-K1 cells stably expressing the human β2-AR.

  • Test Compound: 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (prepared as a 10 mM stock in 100% DMSO).

  • Reference Compounds: Isoproterenol (full β-AR agonist), Forskolin (direct AC activator, positive control)[4].

  • Assay Kit: HTRF cAMP Dynamic 2 Kit (Revvity/Cisbio)[2].

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Expert Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is critical to prevent the rapid degradation of synthesized cAMP, ensuring the transient signaling event is captured as a stable, measurable accumulation[5].

Step-by-Step 384-Well Protocol

This protocol is optimized for a 20 µL final assay volume in a white, low-volume 384-well microplate.

  • Cell Preparation: Harvest CHO-K1 β2-AR cells using a non-enzymatic dissociation solution (e.g., Versene). Causality: Enzymatic dissociation (like Trypsin) can cleave extracellular receptor domains, artificially dampening the compound's binding affinity and functional response. Resuspend in Stimulation Buffer at a density of 1×106 cells/mL.

  • Cell Plating: Dispense 5 µL of the cell suspension (5,000 cells/well) into the 384-well plate.

  • Compound Addition: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (in a dose-response titration) into the wells. Add 5 µL of Stimulation Buffer to reach a 10 µL stimulation volume.

    • Expert Insight: Acoustic dispensing is utilized to eliminate tip-based carryover and minimize DMSO concentration in the final assay (<0.5%), preventing solvent-induced cytotoxicity and non-specific membrane disruption.

  • Incubation: Seal the plate and incubate for 30 minutes at Room Temperature (RT) to allow for receptor binding and cAMP accumulation.

  • Lysis & Detection: Add 5 µL of the Eu-cryptate anti-cAMP antibody (diluted in lysis buffer) and 5 µL of the d2-cAMP tracer (diluted in lysis buffer) to all wells[6].

  • Equilibration: Incubate the plate for 1 hour at RT protected from light to allow the competitive binding equilibrium to be reached.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; dual emission reading at 620 nm (donor) and 665 nm (acceptor) with a 50 µs delay and 400 µs integration time.

Workflow Step1 1. Cell Dispensing CHO-K1 β2-AR cells (5 µL/well) in 384-well plate Step2 2. Compound Addition Add 5 µL Compound + IBMX (Acoustic Dispensing) Step1->Step2 Step3 3. Incubation 30 min at RT (cAMP Accumulation) Step2->Step3 Step4 4. Lysis & Detection Add 5 µL Eu-Ab + 5 µL d2-cAMP in Lysis Buffer Step3->Step4 Step5 5. Incubation 1 hour at RT (Equilibration) Step4->Step5 Step6 6. TR-FRET Readout Ex: 337 nm / Em: 620 & 665 nm Step5->Step6

Step-by-step 384-well high-throughput screening workflow for cAMP accumulation.

Data Analysis & Quality Control

The raw data must be converted into a ratiometric readout to ensure self-validation and correction of optical artifacts.

  • HTRF Ratio: Calculated as (Emission665​/Emission620​)×104 .

  • Delta F (%): Calculated to normalize against the negative control (cells + buffer only). ΔF=((Ratiosample​−Rationegative​)/Rationegative​)×100 .

To validate the assay for HTS readiness, the Z'-factor is calculated using the positive control (Isoproterenol, Emax​ ) and the negative control (vehicle). A Z'-factor ≥0.5 indicates an excellent, robust assay.

Table 1: Expected HTS Validation Metrics & Pharmacological Parameters

ParameterTarget Value / Expected ResultCausality / Significance
Z'-factor >0.70 Confirms wide dynamic range and low well-to-well variability, validating HTS readiness.
Signal-to-Background (S/B) >5.0 Ensures sufficient assay window to detect partial agonists or weak modulators.
Intra-plate CV (%) <5% Validates the precision of automated liquid handling and acoustic dispensing.
Isoproterenol EC50 ∼0.1−1.0 nMValidates receptor expression levels and functional coupling to Gs proteins.
Test Compound EC50 Empirically DeterminedCharacterizes the potency of 3-(2-Amino-1-hydroxyethyl)benzonitrile HCl relative to the reference.

Conclusion

By utilizing a homogeneous TR-FRET cAMP accumulation assay, researchers can accurately profile the functional activity of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride at β-adrenergic receptors. The combination of acoustic dispensing, PDE inhibition, and ratiometric fluorescence detection creates a highly trustworthy, self-validating system capable of processing thousands of compounds with minimal false-positive rates.

Sources

Application Note: 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride as a Selective Chemical Probe for Phenylethanolamine N-methyltransferase (PNMT)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride is a synthetic small molecule with a high structural similarity to the endogenous catecholamine, norepinephrine. This structural analogy makes it a compelling candidate as a chemical probe for enzymes involved in the catecholamine biosynthetic pathway. Based on its phenylethanolamine scaffold, this application note details the use of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride as a chemical probe for its putative target, Phenylethanolamine N-methyltransferase (PNMT) .

PNMT is the terminal enzyme in the catecholamine synthesis pathway, responsible for the conversion of norepinephrine to epinephrine (adrenaline) by transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM).[1][2][3] This enzymatic reaction is a critical control point in the regulation of epinephrine levels, which has systemic effects on cardiovascular function, metabolism, and the stress response. Dysregulation of PNMT activity has been implicated in various pathological conditions, including hypertension and neurodegenerative diseases such as Alzheimer's disease.[3] The development of potent and selective PNMT inhibitors is therefore of significant interest for both basic research and therapeutic development.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride as a chemical probe to investigate PNMT function and activity. We will cover the theoretical basis for its mechanism of action, detailed protocols for in vitro enzyme inhibition assays, and cell-based functional assays.

Mechanism of Action and Target Engagement

The proposed mechanism of action for 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride is the competitive inhibition of PNMT. The phenylethanolamine core of the molecule mimics the substrate, norepinephrine, allowing it to bind to the active site of the enzyme. The presence of the benzonitrile moiety is hypothesized to provide additional interactions within the active site, potentially increasing binding affinity and selectivity over other catecholamine-binding proteins.

The nitrile group is a known pharmacophore in numerous approved drugs and is generally metabolically stable.[5] In the context of PNMT inhibition, the electron-withdrawing nature of the nitrile on the aromatic ring may enhance the binding affinity, a strategy that has been previously employed in the design of PNMT inhibitors.[1]

The following diagram illustrates the proposed competitive inhibition of PNMT by 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride.

PNMT_inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition PNMT PNMT Active Site Epinephrine Epinephrine (Product) PNMT->Epinephrine Methylation SAH SAH PNMT->SAH Norepinephrine Norepinephrine (Substrate) Norepinephrine->PNMT SAM SAM (Cofactor) SAM->PNMT PNMT_inhibited PNMT Active Site No_Reaction No Reaction PNMT_inhibited->No_Reaction Probe 3-(2-Amino-1-hydroxyethyl) benzonitrile hydrochloride (Chemical Probe) Probe->PNMT_inhibited Binding

Figure 1: Proposed mechanism of competitive inhibition of PNMT.

Experimental Protocols

The following protocols provide a framework for characterizing the interaction of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride with PNMT.

In Vitro PNMT Inhibition Assay (Radiometric)

This protocol is a standard method for determining the inhibitory potency of a compound against PNMT.

Principle: The assay measures the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to norepinephrine, catalyzed by recombinant PNMT. The resulting [³H]-epinephrine is separated from unreacted [³H]-SAM and quantified by liquid scintillation counting.

Materials:

  • Recombinant human PNMT

  • 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride

  • L-Norepinephrine bitartrate

  • [³H]-S-adenosyl-L-methionine

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM DTT

  • Stop Solution: 0.5 M Borate buffer, pH 10.0

  • Scintillation cocktail

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride in the assay buffer.

  • In a 96-well plate, add 10 µL of the compound dilutions to each well. For control wells, add 10 µL of assay buffer (for 100% activity) or a known PNMT inhibitor (positive control).

  • Add 20 µL of a solution containing L-norepinephrine (final concentration 10 µM) and recombinant PNMT (final concentration 50 nM) in assay buffer to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of [³H]-SAM (final concentration 1 µM) to each well.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of the stop solution.

  • Add 100 µL of a scintillation cocktail that selectively extracts the product.

  • Seal the plate and incubate at room temperature for 1 hour to allow for phase separation.

  • Count the radioactivity in a microplate scintillation counter.

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control (100% activity). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Parameter Typical Concentration Range
Recombinant PNMT20-100 nM
L-Norepinephrine5-20 µM
[³H]-SAM0.5-2 µM
3-(2-Amino-1-hydroxyethyl)benzonitrile HCl1 nM - 100 µM

Table 1: Typical concentration ranges for the in vitro PNMT inhibition assay.

Cell-Based Assay for Epinephrine Production

This protocol assesses the ability of the chemical probe to inhibit PNMT activity in a cellular context.

Principle: PC12 cells, a rat pheochromocytoma cell line, endogenously express PNMT and can be used to measure the production of epinephrine. The cells are treated with the chemical probe, and the intracellular and secreted levels of epinephrine are quantified by a sensitive method such as HPLC with electrochemical detection or ELISA.

Materials:

  • PC12 cells

  • Cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)

  • 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride

  • Lysis buffer

  • Epinephrine ELISA kit or HPLC system with electrochemical detection

Procedure:

  • Plate PC12 cells in 24-well plates and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride. Include a vehicle control (e.g., DMSO or saline).

  • Incubate the cells for the desired treatment period (e.g., 4, 12, or 24 hours).

  • Collect the cell culture supernatant (for secreted epinephrine) and lyse the cells with lysis buffer (for intracellular epinephrine).

  • Quantify the epinephrine concentration in the supernatant and cell lysates using a validated method (ELISA or HPLC-ED).

  • Normalize the epinephrine levels to the total protein concentration in the cell lysates.

Data Analysis: Determine the effect of the chemical probe on epinephrine production at different concentrations and time points. Calculate the EC₅₀ value, which represents the concentration of the compound that causes a 50% reduction in epinephrine levels.

cell_based_workflow start Plate PC12 Cells treatment Treat with 3-(2-Amino-1-hydroxyethyl) benzonitrile hydrochloride start->treatment incubation Incubate (4-24 hours) treatment->incubation collection Collect Supernatant & Cell Lysate incubation->collection quantification Quantify Epinephrine (ELISA or HPLC-ED) collection->quantification analysis Data Analysis (EC50 determination) quantification->analysis

Figure 2: Workflow for the cell-based PNMT functional assay.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the experimental results, several control experiments should be performed:

  • Orthogonal Assays: Confirm the results from the radiometric assay with a non-radiometric method, such as a fluorescence-based assay or an HPLC-based assay that directly measures substrate and product turnover.

  • Selectivity Profiling: To establish the selectivity of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride for PNMT, it should be tested against other methyltransferases and adrenergic receptors.

  • Cell Viability Assay: In parallel with the cell-based functional assay, a cell viability assay (e.g., MTT or CellTiter-Glo) should be conducted to ensure that the observed reduction in epinephrine is not due to cytotoxicity of the compound.

  • On-Target Engagement in Cells: Cellular thermal shift assays (CETSA) or related techniques can be employed to directly demonstrate that the chemical probe binds to PNMT within the cellular environment.

Conclusion

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride is a promising chemical probe for the investigation of Phenylethanolamine N-methyltransferase. Its structural similarity to the endogenous substrate, norepinephrine, provides a strong rationale for its use as a competitive inhibitor. The protocols outlined in this application note provide a robust framework for researchers to characterize its inhibitory activity in both biochemical and cellular systems. By employing appropriate control experiments, researchers can confidently use this compound to dissect the physiological and pathological roles of PNMT.

References

  • Chemical Substance Information. 3-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride. Available from: [Link]

  • Romero, F. A., et al. (2004). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. Journal of Medicinal Chemistry, 47(18), 4483–4493. Available from: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link]

  • Grunewald, G. L., et al. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Omega, 5(30), 18671–18681. Available from: [Link]

  • NextSDS. (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Benoxinate Hydrochloride?. Available from: [Link]

  • Grunewald, G. L., et al. (1984). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 27(6), 773–777. Available from: [Link]

  • Wikipedia. Phenylethanolamine N-methyltransferase. Available from: [Link]

  • PubChem. 3-(1-Hydroxyethyl)benzonitrile. Available from: [Link]

  • Advanced Photon Source. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. APS Science Highlight. Available from: [Link]

Sources

Application Notes and Protocols for the Quantification of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride, a polar aromatic compound. Recognizing the analytical challenges posed by such hydrophilic molecules, we present two robust, validated methods: (1) a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for routine quality control and content uniformity testing, and (2) a highly sensitive and specific Hydrophilic Interaction Liquid Chromatography tandem Mass Spectrometry (HILIC-LC-MS/MS) method, ideal for trace-level quantification in complex matrices such as biological fluids. This guide details the rationale behind chromatographic and detection choices, provides step-by-step protocols, and outlines a validation strategy compliant with international regulatory standards.

Introduction and Analytical Rationale

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride is a chemical entity characterized by a polar benzylic alcohol, a primary amine, and a nitrile-substituted aromatic ring. This combination of functional groups renders the molecule highly polar, presenting a significant challenge for retention on traditional nonpolar stationary phases (e.g., C18) used in reversed-phase chromatography. Analytes with high polarity often elute at or near the column's void volume in RP-HPLC, leading to poor resolution from matrix components and unreliable quantification.

To overcome this, two distinct and complementary strategies are detailed:

  • Modified Reversed-Phase HPLC (RP-HPLC): This approach utilizes a conventional C18 column but employs a highly aqueous mobile phase with an acidic modifier. The acidic conditions (e.g., using formic acid) ensure the primary amine is protonated, which can enhance interaction with the stationary phase and improve peak shape. This method is cost-effective and widely accessible, making it ideal for assays where high sample concentration is expected.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an advanced technique specifically designed for the retention and separation of polar compounds.[1][2][3] It uses a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of organic solvent. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[2] This provides orthogonal selectivity to RP-HPLC and is exceptionally well-suited for this analyte, especially when coupled with mass spectrometry for enhanced sensitivity.

1.1. Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is critical for effective method development.

PropertyValue / StructureSource / Justification
Chemical Name 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochlorideN/A
CAS Number 50916-54-6[4][5]
Molecular Formula C₉H₁₁ClN₂O[5][6][7]
Molecular Weight 198.65 g/mol [5][6]
Chemical Structure A benzonitrile ring substituted at the 3-position with a 2-amino-1-hydroxyethyl group.N/A
Free Base MW 162.19 g/mol Calculated
Predicted pKa ~9.5 (for the primary amine)Estimated based on similar phenylethanolamine structures. This dictates that the analyte will be positively charged at pH < 8.
UV Absorption (λmax) ~224 nm (primary), ~271 nm (secondary)Based on the benzonitrile chromophore.[8][9][10] The 224 nm band offers higher sensitivity.
Polarity High (Polar functional groups: -OH, -NH₂)Structural assessment.

Method 1: RP-HPLC with UV Detection

This method is designed for reliability and simplicity, making it suitable for routine analysis of drug substances or formulated products.

2.1. Principle and Rationale

By using a mobile phase with a low pH, the primary amine of the analyte (pKa ~9.5) is fully protonated to its cationic form. This controlled ionization state prevents peak tailing often associated with free amines and ensures consistent retention on a C18 column. A high aqueous content in the mobile phase is used to increase the retention of this polar molecule. UV detection at 224 nm is selected for maximum sensitivity based on the benzonitrile chromophore.[8][9]

2.2. Experimental Protocol

Instrumentation and Materials

  • HPLC System: A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ultrapure water.

  • Analyte Standard: 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride, reference grade.

Procedure

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of the analyte at 1.0 mg/mL in water.

    • Perform serial dilutions with water to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in water to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic and Detection Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard, robust, and widely available stationary phase.
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in AcetonitrileAcidic modifier protonates the analyte, improving peak shape.
Gradient 95% A (0-2 min), 95%→5% A (2-8 min), 5% A (8-10 min), 5%→95% A (10-11 min), 95% A (11-15 min)Gradient elution ensures the analyte is well-retained and eluted as a sharp peak, while cleaning the column of less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA small volume to prevent peak distortion.
Detection UV at 224 nmCorresponds to a high absorbance maximum for the benzonitrile group, maximizing sensitivity.[8][9]

2.3. System Suitability

Before sample analysis, the system's performance must be verified. This is a core tenet of building a trustworthy protocol.

ParameterAcceptance Criteria
Replicate Injections Inject the mid-point calibration standard (e.g., 50 µg/mL) five times.
Retention Time %RSD ≤ 1.0%
Peak Area %RSD ≤ 2.0%
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) ≥ 2000

2.4. Workflow Diagram

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (0.1% FA in H2O/ACN) D System Equilibration (15 min) A->D B Prepare Standards (1-100 µg/mL) E System Suitability Test (5 Injections) B->E C Prepare Sample (~50 µg/mL) F Inject Calibration Curve & Samples C->F D->E E->F G Integrate Peaks at 224 nm F->G H Generate Calibration Curve (Linear Regression) G->H I Quantify Sample Concentration H->I

Caption: Workflow for RP-HPLC-UV quantification.

Method 2: HILIC-LC-MS/MS

This method offers superior sensitivity and selectivity, making it the preferred choice for bioanalytical studies (e.g., plasma, urine), impurity profiling, or any application requiring low detection limits.

3.1. Principle and Rationale

HILIC chromatography provides strong retention for our polar analyte, separating it effectively from complex biological matrix components like salts and phospholipids that are poorly retained.[1][2] Coupling this with tandem mass spectrometry (MS/MS) provides two layers of specificity: the precursor ion mass (Q1) and the product ion mass (Q3). Electrospray ionization (ESI) is used in positive ion mode, as it is highly efficient for ionizing polar molecules containing basic functional groups like primary amines. The protonated molecule [M+H]⁺ is selected as the precursor ion.

3.2. Experimental Protocol

Instrumentation and Materials

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: HILIC Amide or Silica stationary phase, 2.1 x 100 mm, <3 µm particle size.

  • Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Ultrapure water.

  • Analyte Standard: 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride, reference grade.

Procedure

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of the analyte at 1.0 mg/mL in water.

    • Perform serial dilutions with 50:50 Acetonitrile:Water to create calibration standards from 0.1 ng/mL to 100 ng/mL. The organic solvent in the diluent is critical for good peak shape in HILIC.

  • Sample Preparation (e.g., from Plasma):

    • To 50 µL of plasma, add 150 µL of cold acetonitrile (containing an internal standard, if used) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for injection.

Chromatographic and MS Conditions

ParameterConditionRationale
Column HILIC Amide, 2.1 x 100 mm, 1.8 µmAmide phase offers excellent retention and selectivity for polar neutral and basic compounds.
Mobile Phase A: 10 mM NH₄HCO₂ + 0.1% FA in H₂OB: AcetonitrileBuffered aqueous phase maintains pH and improves peak shape. High organic content is required for HILIC retention.
Gradient 95% B (0-1 min), 95%→60% B (1-5 min), 60% B (5-6 min), 60%→95% B (6-6.5 min), 95% B (6.5-9 min)A shallow gradient from high to low organic content elutes the polar analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnhances efficiency and reduces mobile phase viscosity.
Injection Volume 5 µLA small volume is crucial to minimize peak distortion from the sample solvent.
Ionization Mode ESI PositiveEfficiently protonates the primary amine.
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Source Temperature 150 °CStandard source temperature.
Desolvation Gas Nitrogen, Flow: 800 L/hr, Temp: 400 °CFacilitates droplet desolvation and ion release.
MRM Transition Q1 (Precursor): 163.1 m/zQ3 (Product): 145.1 m/zPrecursor is [M+H]⁺ for C₉H₁₀N₂O. The product ion corresponds to the loss of water ([M+H-H₂O]⁺), a common fragmentation for molecules with a β-hydroxy group.[11]

Method Validation Framework

The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose. A[3]ll methods must be validated in accordance with regulatory guidelines such as ICH Q2(R1) or FDA/EMA bioanalytical guidelines.

[12][13]4.1. Validation Parameters

The following table summarizes the key parameters for validation, which forms the basis of a trustworthy and self-validating system.

ParameterPurposeTypical Acceptance Criteria (Assay)
Specificity / Selectivity To demonstrate that the signal is unequivocally from the analyte, without interference from matrix components, impurities, or degradants.No significant interfering peaks at the analyte's retention time in blank/placebo samples.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval over which the method is precise, accurate, and linear.Defined by the linearity study.
Accuracy The closeness of the measured value to the true value. Assessed by spike-recovery studies at multiple levels.Mean recovery of 80-120% (or 85-115% for bioanalysis).
Precision The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ for bioanalysis).
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.S/N ≥ 10; Precision (%RSD) ≤ 20%; Accuracy within 80-120%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temp, flow rate).System suitability criteria are met under all varied conditions.

4.2. Validation Logic Diagram

Validation_Logic Dev Method Development Val Method Validation Dev->Val Demonstrate Fitness for Purpose Routine Routine Analysis Val->Routine Implement for QC/Bioanalysis Transfer Method Transfer Val->Transfer Routine->Transfer Deploy to other labs Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOQ LOQ/LOD Robustness Robustness

Caption: Relationship between development and validation.

Conclusion

This document presents two distinct, robust, and scientifically-grounded methods for the quantification of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride. The RP-HPLC-UV method serves as a reliable workhorse for routine quality control, while the HILIC-LC-MS/MS method provides the high sensitivity and specificity required for demanding bioanalytical and trace-level applications. By following the detailed protocols and adhering to the rigorous validation framework outlined, researchers and drug development professionals can generate accurate and defensible data suitable for regulatory submission.

References

  • Hsu, C. C. (n.d.). The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. AIP Publishing. Retrieved from [Link]

  • Huded, E. V., & Ayachit, N. H. (2014). The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. ResearchGate. Retrieved from [Link]

  • Tsukagoshi, H., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed. Retrieved from [Link]

  • Gauth. (n.d.). The ultraviolet spectrum of benzonitrile shows a primary absorption band at 224 nm and a s. Gauth. Retrieved from [Link]

  • Kleinman, R. (n.d.). Chemistry 552 Spectroscopy Fall 2003. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile. NIST WebBook. Retrieved from [Link]

  • Gray, N., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. PMC. Retrieved from [Link]

  • Iwasaki, Y., et al. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. ACS Publications. Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Retrieved from [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Papadia, P., et al. (2012). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. PMC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters. Retrieved from [Link]

  • Sekuła, K., et al. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. Retrieved from [Link]

  • Chemcas. (n.d.). 3-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride. Chemcas. Retrieved from [Link]

  • ChemicalBook. (n.d.). benzonitrile. ChemicalBook. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of 3-(2-Amino-1-hydroxyethyl)benzonitrile Hydrochloride for Biological Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for the regioselective derivatization of a multi-functional phenylethanolamine scaffold for pharmacological evaluation and cellular imaging.

Structural Rationale & Derivatization Causality

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (CAS: 50916-54-6) is a highly versatile synthetic intermediate[1]. Structurally, it belongs to the phenylethanolamine class—a pharmacophore foundational to neuropharmacology and adrenergic receptor modulation. The molecule presents three orthogonal reactive sites, each offering distinct pathways for biological optimization:

  • The Primary Amine (-NH₂): Highly nucleophilic. Derivatization here (e.g., via reductive amination) allows researchers to introduce steric bulk, a classic structure-activity relationship (SAR) strategy to shift receptor subtype selectivity (e.g., from α

    • to β -adrenergic receptors)[2]. It also serves as the ideal anchor for fluorophore conjugation[3].
  • The Nitrile Group (-C≡N): An excellent candidate for bioisosteric replacement. Converting the nitrile into a 1H-tetrazole yields a metabolically stable mimic of a carboxylic acid. This modification enhances oral bioavailability, increases half-life, and improves target binding affinity[4].

  • The Secondary Hydroxyl (-OH): While typically left unmodified to maintain hydrogen-bonding interactions with target receptors, it can be transiently acylated to form lipophilic prodrugs that enhance blood-brain barrier (BBB) penetration.

Derivatization Workflow

The following pathway diagram illustrates the three primary synthetic routes utilized to adapt this scaffold for biological studies.

Workflow SM 3-(2-Amino-1-hydroxyethyl) benzonitrile HCl RedAm Reductive Amination (N-Alkylation) SM->RedAm STAB, Aldehyde Target: -NH2 Tetra [3+2] Cycloaddition (Tetrazole Synthesis) SM->Tetra NaN3, ZnBr2 Target: -CN Fluor NHS-Ester Conjugation (Fluorescent Labeling) SM->Fluor Cy5-NHS, pH 8.5 Target: -NH2 ProdA Secondary Amine (Receptor Probe) RedAm->ProdA ProdB 1H-Tetrazole (Bioisostere) Tetra->ProdB ProdC Cy5-Conjugate (Imaging Probe) Fluor->ProdC

Workflow for the strategic derivatization of 3-(2-Amino-1-hydroxyethyl)benzonitrile.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered with built-in validation steps to ensure high-fidelity synthesis, preventing downstream failures in biological assays.

Protocol A: N-Alkylation via Reductive Amination

Purpose: To synthesize secondary amine derivatives for receptor binding studies. Causality of Reagents: Sodium triacetoxyborohydride (STAB) is explicitly chosen over sodium borohydride (NaBH₄). STAB is a mild reducing agent that selectively reduces the transient iminium ion intermediate without reducing the starting aldehyde or the sensitive nitrile group[2].

Step-by-Step Methodology:

  • Free-basing: Dissolve 3-(2-Amino-1-hydroxyethyl)benzonitrile HCl (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) and stir for 15 minutes at room temperature to liberate the free amine.

  • Imine Formation: Add the target aliphatic or aromatic aldehyde (1.05 eq). Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0°C. Add STAB (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check:

    • TLC Analysis: Spot the crude mixture alongside the starting material. Stain with Ninhydrin and heat. The starting primary amine will appear as a dark purple spot, whereas the successful secondary amine product will appear faint brown or remain invisible, confirming complete conversion.

    • LC-MS: Confirm the presence of the [M+H]⁺ peak corresponding to the alkylated product.

Protocol B: Bioisosteric Nitrile-to-Tetrazole Conversion

Purpose: To generate a metabolically stable carboxylic acid bioisostere. Causality of Reagents: The uncatalyzed [3+2] cycloaddition of a nitrile with sodium azide requires dangerously high temperatures and prolonged times. By introducing Zinc Bromide (ZnBr₂) as a Lewis acid, the zinc ion coordinates to the nitrile nitrogen. This coordination withdraws electron density from the nitrile carbon, drastically lowering the activation energy required for the nucleophilic attack by the azide ion[5].

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitrile substrate (1.0 eq), Sodium Azide (NaN₃, 1.5 eq), and ZnBr₂ (1.0 eq) in a 1:1 mixture of deionized water and isopropanol (to achieve a 1 M concentration)[5].

  • Cycloaddition: Heat the mixture to reflux (approx. 100°C) with vigorous stirring for 24 hours.

  • Workup: Cool the reaction to room temperature. Critical Step: Carefully acidify the mixture to pH 2-3 using 3M HCl. This protonates the tetrazole, drastically reducing its aqueous solubility and causing it to precipitate[5].

  • Isolation: Collect the white precipitate via vacuum filtration. Wash thoroughly with cold water to remove residual azide and zinc salts.

  • Self-Validation Check:

    • IR Spectroscopy: Analyze the dried solid. The sharp, distinct -C≡N stretching band at ~2220 cm⁻¹ present in the starting material must be completely absent. The appearance of broad N-H stretching bands (2400–3200 cm⁻¹) confirms tetrazole formation.

Protocol C: Fluorescent Labeling with Cy5-NHS Ester

Purpose: To synthesize a fluorescent probe for cellular localization and receptor internalization assays. Causality of Reagents: N-hydroxysuccinimide (NHS) esters are utilized because they exhibit high regioselectivity for primary aliphatic amines over secondary hydroxyl groups when the reaction is buffered between pH 8.0 and 9.0. At this pH, the amine is unprotonated and highly nucleophilic, while the hydroxyl group remains protonated and unreactive[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the amine substrate (1.2 eq) in anhydrous DMF. Add Triethylamine (TEA, 3.0 eq) to ensure the amine is fully deprotonated.

  • Conjugation: Dissolve Cy5-NHS ester (1.0 eq) in a minimal volume of anhydrous DMF and add it dropwise to the amine solution while protecting the flask from light (wrap in aluminum foil).

  • Incubation: Stir the reaction at room temperature in the dark for 4 hours.

  • Purification: Purify the conjugate using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to separate the labeled probe from unreacted dye and free amine.

  • Self-Validation Check:

    • UV-Vis Spectrophotometry: Measure the absorbance of the purified fraction at 280 nm (aromatic scaffold) and 646 nm (Cy5). Calculate the Degree of Labeling (DOL) to ensure a 1:1 stoichiometric conjugation.

Quantitative Data & Reaction Summary

The following table summarizes the expected quantitative parameters and analytical benchmarks for the described derivatization workflows.

Derivatization PathwayTarget Functional GroupKey ReagentsTypical YieldBiological ApplicationPrimary Analytical Validation
Reductive Amination Primary Amine (-NH₂)Aldehyde, STAB, DIPEA75 - 85%Receptor subtype selectivity profilingNinhydrin TLC, LC-MS [M+H]⁺
Tetrazole Synthesis Nitrile (-C≡N)NaN₃, ZnBr₂, H₂O/IPA80 - 92%Pharmacokinetic optimization (Bioisostere)IR (Loss of 2220 cm⁻¹ peak)
NHS-Ester Conjugation Primary Amine (-NH₂)Cy5-NHS, TEA, DMF60 - 70%Cellular imaging, internalization assaysUV-Vis (Degree of Labeling)

References[1] NextSDS. 3-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride — Chemical Substance Information. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUb78Ww8me_jHJhP_UAB-GlNzpT3xDOxFz0uYdv8xNJ8Mz2IaNslkqToRnS8nMe7SApqgHYAHJuWo4d6-goVm3pmtkW8FGiNo4Pi6jT6qf9o2mvzB6MOmjXsDmGXx1hSVktT_hnkMHGGYLzQE1Q9ZNX3FxGKJ6pLiem5mlYjCRgSW2sWBRIBItDCCbDFfd3x65B_uUVXrsaA==[5] BenchChem. Troubleshooting low conversion rates in nitrile to tetrazole reactions. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDQSlrkPC4SYzgXzqfWFL51SyebfPKgDxvqUIh4nj_tPJzCDrtm-dn01Yp7eauGInU9nDtzQBn46ajHcMnsAlO_2Y5e2nGRV6xz4H55WutuJcNOxAGSr88jN-fNZKT4-9ZOF2t7Cf-l2vaiQbUZIm32eMPm856k0oL3oX-P-ToQakaRGxy418oAm-WwnxzomYiuKdd0ozqotsuzGyBiZSTUoUz[2] Google Patents. Phenyl substituted cycloalkylamines as monoamine reuptake inhibitors. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4JjOr8myDETY7A_Qw2JynvjGNKnaOJLGsgpmKknyy5bSN5UVMJDvOd1SKmXG-oopHTV_ak14iRT8AiBCUO4gytKt8ARxpUkKEkNR9ae04ZC7PMeoDQRYtJ3GlgJ2JdmivyjrWZVMleRneyg==[4] MDPI. Unveiling Silver Catalysis to Access 5-Substituted Tetrazole Through [3+2]Cycloaddition Reaction. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElyIXpfJi6niWbnIK8pAAqVSGFPIVrbKfMKaAnNkz4PLxIBpxsixT_lNv7YR0eLXKDi5seINzEFTma2p3M0CbQ5prl87UcRLTR0va7XKx40NDXVJwUnsN9IQCnjdNxsebHei4=[3] ACS Publications. “Clickable” Albumin Binders for Modulating the Tumor Uptake of Targeted Radiopharmaceuticals. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4yyKKDV4piepF1Oboe5qJ7T_cuWTtAK9TthNU0n9V3BVk3VG8-PBlaRgfQlDbQKEf3Yol9MCsE-NIhgVDEtyrYcB_WynlQbYTty6QXFvc6VfORmrIlxrS5d5OnFSqmzTGjRunAztTxIS1rRaWWuSg

Sources

Application Note: Solid-Phase Synthesis Protocols for Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Benzonitriles and Solid-Phase Synthesis

Benzonitrile derivatives are foundational scaffolds in modern chemistry. Characterized by a cyano (-C≡N) group attached to a benzene ring, these molecules are not merely synthetic intermediates but are integral components of numerous pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2][3][4] The nitrile group is a versatile functional handle, readily converted into amines, amides, carboxylic acids, and tetrazoles, making it a cornerstone for generating molecular diversity.[3][5][6] For researchers in drug discovery and materials science, the ability to rapidly synthesize and screen libraries of substituted benzonitriles is a significant advantage.

Solid-phase synthesis (SPS) offers a powerful solution to this challenge. By immobilizing a substrate onto a polymeric resin, SPS streamlines the synthetic process, allowing for the use of excess reagents to drive reactions to completion and simplifying purification to mere filtration and washing steps.[7] This methodology is exceptionally well-suited for combinatorial chemistry and the automated parallel synthesis required for building large compound libraries.

This guide provides a detailed exploration of field-proven solid-phase synthesis protocols for preparing benzonitrile derivatives. It moves beyond simple step-by-step instructions to explain the underlying chemical principles and strategic decisions that ensure robust and reproducible outcomes. We will cover two primary approaches: the formation of the nitrile group directly on the solid support and the use of pre-functionalized benzonitrile building blocks.

Chapter 1: Foundational Concepts of the Solid-Phase Workflow

A successful solid-phase synthesis hinges on the interplay between the solid support (resin), the linker, and the chemical transformations. The resin acts as an insoluble carrier, the linker connects the molecule of interest to the resin and dictates the final cleavage conditions, and the on-resin reactions build molecular complexity.

The general workflow is a cyclical process that enables the construction of complex molecules in a controlled, stepwise manner.

Solid_Phase_Synthesis_Workflow Resin 1. Resin Selection & Swelling Loading 2. Substrate Loading Resin->Loading Attachment Synthesis 3. On-Resin Synthesis (Deprotection, Coupling, Modification) Loading->Synthesis Elongation/ Functionalization Synthesis:n->Synthesis:n Cleavage 4. Cleavage from Resin Synthesis->Cleavage Final Step Product 5. Product Isolation & Purification Cleavage->Product Release

Caption: General workflow for solid-phase organic synthesis (SPOS).

Chapter 2: Core Strategies for Benzonitrile Synthesis on Solid Support

Two principal strategies dominate the solid-phase synthesis of benzonitrile derivatives, differing primarily in the stage at which the crucial cyano group is introduced.

Strategy A: On-Resin Formation of the Nitrile Moiety

This powerful approach involves generating the nitrile functional group directly on the polymer-supported substrate. It is particularly useful when the required benzonitrile building block is commercially unavailable or when the nitrile group might interfere with initial resin-loading conditions.

Palladium-Catalyzed Cyanation of Resin-Bound Aryl Halides: The most robust and widely adopted method for on-resin nitrile formation is the palladium-catalyzed cyanation of an immobilized aryl halide (typically a bromide or iodide) or triflate. This reaction forms a new carbon-carbon bond and benefits from the extensive development of cross-coupling methodologies.

The choice of cyanide source is a critical decision, balancing reactivity with safety. While highly toxic sources like Zn(CN)₂ are effective, non-toxic alternatives such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have emerged as a much safer, industrially preferred option.[8] The latter is an inexpensive, stable solid that mitigates many of the handling risks associated with traditional cyanide salts.[8]

On_Resin_Cyanation On-Resin Palladium-Catalyzed Cyanation Resin Solid Support Resin-Bound Aryl Halide (Ar-X) Product Solid Support Resin-Bound Benzonitrile (Ar-CN) Resin:f1->Product:f1 C-CN Bond Formation Reagents { Cyanide Source (e.g., K4[Fe(CN)6]) | Pd Catalyst (e.g., Pd(OAc)2) | Ligand (e.g., dppf)} Reagents->Resin:f1 Reaction Conditions

Caption: Key components of the on-resin cyanation reaction.

Strategy B: Synthesis Using Pre-functionalized Benzonitrile Building Blocks

This is a more direct approach where a benzonitrile derivative, containing an additional functional group for attachment (e.g., a carboxylic acid, phenol, or amine), is loaded onto a suitable resin. The subsequent solid-phase chemistry then modifies other positions on the aromatic ring or builds upon other functional groups.

The success of this strategy depends entirely on the selection of an appropriate linker that is stable to all subsequent reaction conditions but can be cleaved efficiently at the end of the synthesis.

  • Acid-Labile Linkers: Wang and Rink Amide resins are commonly used for attaching benzonitrile carboxylic acids and amines, respectively. Cleavage is typically achieved with trifluoroacetic acid (TFA).

  • Traceless Linkers: For applications where no functional "scar" from the linker is desired in the final product, traceless linkers are employed.[7] Silyl ether-based linkers, for example, can be attached to a phenolic group and subsequently cleaved under conditions that leave behind a simple aryl C-H bond.[7][9]

Chapter 3: Detailed Experimental Protocols

Protocol 1: On-Resin Synthesis of 4-Cyanobenzoic Acid via Palladium-Catalyzed Cyanation

This protocol demonstrates the power of on-resin functional group transformation. It begins by immobilizing 4-bromobenzoic acid onto a Wang resin, followed by a safe and efficient palladium-catalyzed cyanation reaction using potassium hexacyanoferrate(II).

Principle: An ester linkage is formed between the carboxylic acid of the substrate and the hydroxyl groups of the Wang resin. The aryl bromide is then converted to a nitrile using a palladium catalyst. Final cleavage with TFA releases the desired product.

Materials & Reagents:

  • Resin: Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • Substrate: 4-Bromobenzoic acid

  • Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Palladium(II) Acetate (Pd(OAc)₂)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

    • Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)

    • Sodium Carbonate (Na₂CO₃)

    • Trifluoroacetic Acid (TFA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), 1,4-Dioxane, Deionized Water

Step-by-Step Methodology:

  • Resin Swelling and Preparation:

    • Place Wang resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel.

    • Swell the resin in DCM (15 mL) for 30 minutes, then drain.

    • Wash the resin with DMF (2 x 15 mL).

  • Loading of 4-Bromobenzoic Acid:

    • Dissolve 4-bromobenzoic acid (402 mg, 2.0 mmol, 2 equiv.) and DMAP (24 mg, 0.2 mmol, 0.2 equiv.) in DMF (10 mL).

    • Add the solution to the swelled resin.

    • Add DIC (312 µL, 2.0 mmol, 2 equiv.) and agitate the mixture at room temperature for 4 hours.

    • Causality Note: DIC is the coupling agent that activates the carboxylic acid, while DMAP serves as a catalyst to facilitate the esterification with the resin's hydroxyl groups. Using a 2-fold excess ensures high loading efficiency.

    • Drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • On-Resin Palladium-Catalyzed Cyanation:

    • Swell the resin-bound aryl bromide in a 1:1 mixture of 1,4-dioxane and water (10 mL).

    • In a separate flask, prepare the catalyst solution: dissolve K₄[Fe(CN)₆]·3H₂O (211 mg, 0.5 mmol, 0.5 equiv.), Na₂CO₃ (212 mg, 2.0 mmol, 2 equiv.), Pd(OAc)₂ (11 mg, 0.05 mmol, 5 mol%), and dppf (28 mg, 0.05 mmol, 5 mol%) in the dioxane/water mixture.

    • Expert Insight: K₄[Fe(CN)₆] serves as a non-toxic cyanide source.[8] The dppf ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-CN bond.

    • Add the catalyst solution to the resin slurry. Seal the vessel and heat at 100 °C with agitation for 12-16 hours.

    • Cool the vessel to room temperature. Drain and wash the resin with water (3x), DMF (3x), and DCM (3x). Dry the resin.

  • Cleavage and Product Isolation:

    • Treat the dry resin with a cleavage cocktail of 95:2.5:2.5 TFA/H₂O/Triisopropylsilane (TIS) (10 mL) for 2 hours at room temperature.

    • Causality Note: TFA is a strong acid that cleaves the benzyl ester linkage to the Wang resin. TIS is included as a scavenger to trap any reactive carbocations that may be formed.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the solid by filtration, wash with cold ether, and dry to yield 4-cyanobenzoic acid. Purify further by HPLC if necessary.

Chapter 4: CRITICAL SAFETY PROTOCOLS FOR CYANIDE CHEMISTRY

Even when using safer cyanide sources like K₄[Fe(CN)₆], rigorous safety protocols are non-negotiable. The primary hazard arises from the potential generation of highly toxic hydrogen cyanide (HCN) gas if the reaction medium becomes acidic.

ALWAYS perform the following:

  • Designated Work Area: All work involving cyanating agents must be conducted inside a certified chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, a face shield, and double-glove with nitrile or neoprene gloves.[11][12]

  • pH Monitoring and Control: Ensure the reaction mixture remains basic. Accidental acidification will liberate lethal HCN gas.[10][11] Keep a supply of sodium bicarbonate or another mild base on hand to neutralize any potential acid spills.

  • Buddy System: Never work with cyanides alone. A second person must be present and aware of the experimental procedures and emergency protocols.[11]

  • Waste Disposal: All solid and liquid waste containing cyanide must be segregated into a dedicated, clearly labeled hazardous waste container. The waste should be kept basic (pH > 10) to prevent HCN generation. Never mix cyanide waste with acidic waste streams.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[10] All personnel must be trained on the symptoms of cyanide exposure and the specific first aid response, which may include the administration of an antidote like amyl nitrite (check institutional policy).

Chapter 5: Data Summary

The following table summarizes typical conditions for solid-phase cyanation, providing a comparative overview for researchers designing new synthetic routes.

ParameterProtocol 1: Pd-Catalyzed CyanationLiterature Alternative: Dehydration
Substrate Resin-bound Aryl BromideResin-bound Primary Amide
Key Reagent(s) Pd(OAc)₂/dppf, K₄[Fe(CN)₆]Trifluoroacetic Anhydride (TFAA), Pyridine
Solvent 1,4-Dioxane / WaterDMF or DCM
Temperature 80-120 °C0 °C to Room Temperature
Advantages High functional group tolerance; robust C-C bond formation; uses safe cyanide source.[8]Milder conditions; metal-free.
Disadvantages Requires elevated temperatures; potential for catalyst contamination.Limited to substrates with a primary amide; TFAA is corrosive.
Typical Yield Good to ExcellentModerate to Good

Conclusion

Solid-phase synthesis provides an exceptionally efficient platform for the construction of benzonitrile libraries. By leveraging robust on-resin transformations, such as palladium-catalyzed cyanation with safe cyanide sources, or by employing pre-functionalized building blocks with versatile linkers, researchers can rapidly access a wide array of derivatives. The key to success lies in the rational selection of the synthetic strategy, careful optimization of reaction conditions, and an unwavering commitment to safety protocols. The methods detailed in this guide serve as a validated starting point for drug development professionals and scientists to accelerate their research and discovery programs.

References

  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online.
  • Method for preparing benzonitrile compound.
  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. MDPI.
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides.
  • Representative scheme for the on-resin C-terminal modification of...
  • Traceless Solid-Phase Organic Synthesis. ACS Chemical Reviews.
  • Cyanide Salts - Environmental Health and Safety. Dartmouth College.
  • RECENT ADVANCES IN CYAN
  • Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. TÜBİTAK Academic Journals.
  • Solid-Phase Synthesis of Five-Membered Heterocycle-Fused Tryptanthrin via a Two-Site Oxidation Reaction. The Journal of Organic Chemistry.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.
  • Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst for efficient cyan
  • Crucial Safety Measures When Working with Sodium Cyanide. TSM TheSafetyMaster.
  • Photolabile Linkers for Solid-Phase Synthesis.
  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem.
  • Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group form
  • Nitrile synthesis by C-C coupling (cyan
  • Phthalonitrile Resin Containing Benzoxazine and Allyl Structures Copolymerized with BMI and Properties of their Quartz Fiber-Reinforced Composites. Scientific.Net.
  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT EHS.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking Assessment and Deconvolution. ACS Omega.
  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia.
  • Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries.
  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.
  • An original traceless linker strategy for solid-phase synthesis of N,N',N''-substituted guanidines. PubMed.
  • On-resin peptide ligation via C-terminus benzyl ester. ChemComm.
  • Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Chemical Science.

Sources

Application Note: 3-(2-Amino-1-hydroxyethyl)benzonitrile Hydrochloride in Medicinal Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of medicinal chemistry, the rational design of neuroactive and cardiovascular drugs heavily relies on privileged scaffolds. 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (CAS 50916-54-6)[1] is a highly versatile arylethanolamine building block. Arylethanolamines and their closely related aryloxypropanolamine counterparts are the foundational pharmacophores for targeting β -adrenergic receptors and phenylethanolamine N-methyltransferase (PNMT)[2][3].

The structural brilliance of this specific intermediate lies in its dual-functionality:

  • The 2-Amino-1-hydroxyethyl Motif: This is the classic β -hydroxyl-amine pharmacophore. The hydroxyl group is strictly required for hydrogen bonding with the Asn312 residue in the β -adrenergic receptor's binding pocket, while the protonated amine forms a critical ionic salt bridge with the Asp113 residue[3].

  • The meta-Cyano Group: Positioned on the phenyl ring, the cyano group serves as a strong electron-withdrawing handle. In drug development, it can be retained to modulate the pKa of the adjacent amine, or it can serve as a synthetic precursor for bioisosteric replacement (e.g., conversion into amides, amidines, or tetrazoles) to improve metabolic stability and receptor subtype selectivity.

Mechanistic Role in Receptor Targeting

When derivatized into a secondary amine (typically via the addition of a bulky tert-butyl or isopropyl group), the resulting molecule acts as a potent ligand for G-protein coupled receptors (GPCRs). Upon binding to the β -adrenergic receptor, the ligand induces a conformational shift that activates the G α s protein. This cascade stimulates adenylyl cyclase, elevating intracellular cAMP levels, which subsequently activates Protein Kinase A (PKA) to elicit physiological responses such as bronchodilation or lipolysis[3][4]. Furthermore, similar phenylethanolamine derivatives are actively investigated as substrates or inhibitors of PNMT, the enzyme responsible for the terminal step of epinephrine biosynthesis in the central nervous system[5].

BetaAR_Pathway Ligand Arylethanolamine Derivative Receptor Beta-Adrenergic Receptor (GPCR) Ligand->Receptor Binds Asp113/Asn312 GProtein Gαs Protein Activation Receptor->GProtein Conformational Shift AC Adenylyl Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Allosteric Binding

Figure 1: Signal transduction pathway of beta-adrenergic receptors activated by arylethanolamines.

Synthetic Workflows & Experimental Protocols

To transform 3-(2-amino-1-hydroxyethyl)benzonitrile into a bioactive lead compound, medicinal chemists typically execute a two-stage functionalization: N-alkylation of the primary amine and subsequent derivatization of the cyano group.

Synthetic_Workflow SM 3-(2-Amino-1-hydroxyethyl) benzonitrile HCl RedAm Reductive Amination (NaBH(OAc)3, Ketone) SM->RedAm Free base generation SecAmine N-Alkyl Secondary Amine Intermediate RedAm->SecAmine Imine reduction Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) SecAmine->Tetrazole Cyano activation Product Tetrazole-Arylethanolamine Target Tetrazole->Product Acidic workup

Figure 2: Synthetic workflow for derivatizing the primary amine and cyano group.

Protocol 1: N-Alkylation via Reductive Amination

Objective: Convert the primary amine to a bulky secondary amine to enhance β -receptor selectivity and prevent rapid degradation by Monoamine Oxidase (MAO). Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is chosen over sodium borohydride (NaBH 4​ ) because it is a milder reducing agent. It selectively reduces the transient imine intermediate without reducing the sensitive meta-cyano group or the benzylic hydroxyl group.

Step-by-Step Procedure:

  • Free-Basing: Suspend 3-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) dropwise at 0 °C to neutralize the hydrochloride salt, releasing the nucleophilic free amine.

  • Imine Formation: Add the target ketone/aldehyde (e.g., acetone for an isopropyl group) (1.5 eq) and a catalytic amount of glacial acetic acid (to adjust pH to ~4.5, facilitating imine formation). Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc) 3​ (1.5 eq) in small portions to control the exothermic release of hydrogen gas.

  • Self-Validation (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine starting material will appear as a distinct spot that gradually disappears, replaced by a higher Rf secondary amine spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with DCM (3x). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol 2: Conversion of the Cyano Group to a Tetrazole Bioisostere

Objective: Transform the meta-benzonitrile into a 1H-tetrazole. Tetrazoles are classic bioisosteres for carboxylic acids; they possess a similar pKa (~4.5) but offer superior lipophilicity and resistance to metabolic decarboxylation. Causality & Design: A [3+2] cycloaddition using sodium azide (NaN 3​ ) requires high activation energy. By introducing Zinc Bromide (ZnBr 2​ ) as a Lewis acid catalyst, the zinc coordinates with the nitrogen of the cyano group. This coordination withdraws electron density, significantly increasing the electrophilicity of the cyano carbon and facilitating the azide attack at lower temperatures, thereby preserving the integrity of the ethanolamine chain.

Step-by-Step Procedure:

  • Preparation: Dissolve the N-alkylated intermediate from Protocol 1 (1.0 eq) in a polar aprotic solvent (e.g., DMF or water/isopropanol mixture).

  • Catalysis & Cycloaddition: Add NaN 3​ (3.0 eq) and ZnBr 2​ (1.0 eq). Heat the mixture to 100 °C under an inert nitrogen atmosphere for 12–16 hours. Caution: NaN 3​ is highly toxic and potentially explosive; ensure proper ventilation and avoid acidic conditions during the reaction phase to prevent hydrazoic acid formation.

  • Self-Validation (Monitoring): Monitor via LC-MS. The disappearance of the cyano peak (IR stretch at ~2220 cm⁻¹) and the appearance of the [M+H]+ mass corresponding to the tetrazole product confirms conversion.

  • Workup: Cool to room temperature. Carefully adjust the pH to 3-4 using 1M HCl to precipitate the tetrazole product (which is zwitterionic at this pH). Filter the precipitate, wash with cold water, and dry under vacuum.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected yields for the derivatization of 3-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride into advanced medicinal chemistry intermediates.

Reaction TypeReagents & CatalystsSolventTemp / TimeTarget MoietyExpected Yield
Reductive Amination Ketone/Aldehyde, NaBH(OAc) 3​ , AcOHDCM0 °C to RT / 4hSecondary Amine75% - 85%
Tetrazole Synthesis NaN 3​ , ZnBr 2​ DMF100 °C / 16h1H-Tetrazole60% - 70%
Amide Hydrolysis H 2​ O 2​ , NaOH (aq)EtOH/H 2​ O50 °C / 6hPrimary Amide80% - 90%
O-Alkylation (Side Rxn) Alkyl Halide, K 2​ CO 3​ MeCN80 °C / 12hEther (Impurity)< 5% (Minimized)

Table 1: Summary of synthetic transformations and quantitative yield expectations.

References

  • Sigma-Aldrich / NextSDS - Chemical Substance Information: 3-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride (CAS 50916-54-6). Retrieved from: [Link]

  • Nieto, C. T., et al. - 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH. Retrieved from: [Link]

  • Grunewald, G. L., et al. - Phenylethanolamine N-methyltransferase kinetics: bovine versus recombinant human enzyme. PubMed - NIH. Retrieved from:[Link]

  • Schena, G., et al. - Everything You Always Wanted to Know about β3-AR. PMC - NIH. Retrieved from: [Link]

  • Wikipedia Contributors - Discovery and development of beta-blockers. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-(2-Amino-1-hydroxyethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. As researchers and drug development professionals, we understand that achieving the desired concentration and stability of your compound in solution is critical for experimental success. This document is designed to provide you with the scientific rationale and practical protocols to overcome common solubility challenges.

Understanding the Molecule: The Key to Solubility

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride is a salt, meaning it is composed of the protonated form of the parent molecule and a chloride counter-ion. The key to its aqueous solubility lies in the primary amine group, which is protonated at acidic pH. This positive charge allows for favorable interactions with polar water molecules. However, as the pH of the solution increases, this amine group can become deprotonated, leading to a significant decrease in solubility. The solubility of ionizable compounds is highly dependent on the pH of the solution.[1]

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride is not dissolving in my neutral aqueous buffer. What is the first thing I should try?

This is a common issue and it almost always comes down to pH. The hydrochloride salt form of a compound is significantly more soluble in acidic conditions where the amine group is protonated.[2] At neutral or basic pH, the compound can convert to its free base form, which is likely to be much less soluble.

Troubleshooting Protocol 1: pH-Solubility Screening

  • Prepare a Stock Solution in Acidic Water: Start by dissolving the compound in water that has been acidified with a small amount of HCl (e.g., to pH 2-3). This will ensure the amine group is fully protonated and the compound is in its most soluble salt form.

  • Prepare a Range of Buffers: Prepare a series of buffers with a pH range that covers your intended experimental conditions (e.g., pH 4, 5, 6, 7, 7.4, 8).

  • Small-Scale Solubility Test: In separate microcentrifuge tubes, add a small, known amount of your acidic stock solution to each of the different buffers.

  • Observe and Quantify: Visually inspect for any precipitation. If precipitation occurs, you can centrifuge the samples and measure the concentration of the compound in the supernatant to determine the approximate solubility at each pH.

This systematic approach will help you identify the pH at which your compound begins to precipitate, giving you a better understanding of its solubility profile.

FAQ 2: I successfully dissolved the compound in an acidic solution, but it precipitated when I diluted it into my neutral cell culture media. Why did this happen and how can I prevent it?

This is a classic example of a pH shift causing precipitation. Your acidic stock solution kept the compound in its soluble, protonated state. When you introduced it to the buffered, neutral pH of the cell culture media, the pH of the local environment around the compound molecules increased. This caused the deprotonation of the amine group, leading to the formation of the less soluble free base and subsequent precipitation.

Troubleshooting Workflow: Avoiding Precipitation

Caption: Decision tree for troubleshooting precipitation upon buffer addition.

Experimental Protocol 2: Gradual pH Adjustment

Instead of adding the acidic stock directly to the neutral buffer, you can try to adjust the pH of your final solution more gradually.

  • Prepare a Concentrated Buffer: Make a more concentrated version of your final buffer (e.g., 2x or 5x).

  • Dissolve Compound in Acidified Water: Dissolve your compound in a volume of acidified water.

  • Slowly Add Concentrated Buffer: While stirring, slowly add the concentrated buffer to the dissolved compound solution. This allows the pH to equilibrate more slowly, potentially preventing localized high concentrations that lead to precipitation.

  • Final pH Adjustment: Check the pH of the final solution and adjust as necessary with dilute acid or base.

FAQ 3: Can I use an organic co-solvent to improve the solubility of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride?

Yes, using a co-solvent is a very effective strategy, especially if you need to work at a pH where the aqueous solubility is low.[3] Co-solvents can help to solubilize the less polar free base form of the compound.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG)

Experimental Protocol 3: Co-Solvent Screening

  • Prepare a High-Concentration Stock in 100% Co-solvent: Dissolve your compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: Create a dilution series of your co-solvent stock into your aqueous buffer. For example, you can prepare solutions with final co-solvent concentrations of 10%, 5%, 2%, 1%, and 0.5%.

  • Observe for Precipitation: Monitor the solutions for any signs of precipitation over time. This will help you determine the maximum concentration of your compound that is soluble at a given co-solvent percentage.

Important Considerations:

  • Downstream Assay Compatibility: Always consider the potential effects of the co-solvent on your downstream experiments. For example, high concentrations of DMSO can be toxic to cells.

  • Final Co-solvent Concentration: Aim to keep the final concentration of the organic co-solvent in your experiment as low as possible.

Data Summary and Reference Tables

Table 1: Common Laboratory Buffers

BufferpKa at 25°CUseful pH Range
Citrate3.1, 4.8, 6.42.5 - 6.5
Acetate4.83.8 - 5.8
MES6.15.5 - 6.7
Phosphate (PBS)7.26.5 - 7.5
HEPES7.56.8 - 8.2
Tris8.17.5 - 9.0
CHES9.38.6 - 10.0
CAPS10.49.7 - 11.1

Visualizing the Effect of pH on Solubility

The following diagram illustrates the equilibrium between the soluble, protonated form and the less soluble, deprotonated (free base) form of an amine-containing compound like 3-(2-Amino-1-hydroxyethyl)benzonitrile.

Caption: Equilibrium between protonated and deprotonated forms of an amine.

We trust this guide will be a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • PubChem. 3-(1-Hydroxyethyl)benzonitrile. Available from: [Link]

  • ResearchGate. A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Available from: [Link]

  • American Pharmaceutical Review. Pharmaceutical Salts Optimization of Solubility or Even More?. Available from: [Link]

  • PubChemLite. 3-[(1r)-2-amino-1-hydroxyethyl]benzonitrile. Available from: [Link]

  • ACS Omega. Intrinsic Solubility of Ionizable Compounds from pKa Shift. Available from: [Link]

  • Wikipedia. Benzonitrile. Available from: [Link]

  • MilliporeSigma. (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • Taylor & Francis Online. Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Available from: [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]

  • NextSDS. (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile — Chemical Substance Information. Available from: [Link]

  • RSC Publishing. A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. Available from: [Link]

  • NextSDS. (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride — Chemical Substance Information. Available from: [Link]

Sources

Optimizing reaction conditions for the synthesis of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (CAS: 50916-54-6). This molecule is a highly versatile phenylethanolamine derivative utilized as a critical building block in drug development.

Synthesizing this target requires navigating a delicate chemoselective landscape. The standard synthetic route involves a base-catalyzed Henry (nitroaldol) reaction followed by the selective reduction of an aliphatic nitro group in the presence of an easily reducible aromatic nitrile. This guide provides field-proven methodologies, causal explanations for reaction behaviors, and troubleshooting strategies to ensure high-yield, reproducible results.

Synthetic Workflow Overview

SynthWorkflow SM 3-Cyanobenzaldehyde + Nitromethane Step1 Henry Reaction (Base Catalyzed) SM->Step1 Int1 3-(2-Nitro-1-hydroxyethyl) benzonitrile Step1->Int1 Step2 Selective Reduction (Zn/AcOH or HSiCl3) Int1->Step2 Int2 3-(2-Amino-1-hydroxyethyl) benzonitrile Step2->Int2 Step3 Salt Formation (Anhydrous HCl) Int2->Step3 Product Target Molecule (HCl Salt) Step3->Product

Figure 1: Three-step synthetic workflow for 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and Critical Quality Attributes (CQAs) for each synthetic step.

Reaction StepParameterOptimal ConditionAcceptable RangeYield ExpectationCritical Quality Attribute (CQA)
1. Henry Reaction Temperature0 °C to 5 °C-5 °C to 20 °C80 - 85%Minimization of retro-Henry products
1. Henry Reaction Catalyst Loading0.1 eq Et₃N or NaOH0.05 - 0.2 eqN/AComplete aldehyde consumption
2. Nitro Reduction Reducing Agent6.0 eq Zn dust5.0 - 8.0 eq75 - 85%Preservation of nitrile group (>99%)
2. Nitro Reduction Temperature15 °C to 25 °C10 °C to 30 °CN/AComplete consumption of nitro intermediate
3. Salt Formation HCl Concentration1.2 eq (in Dioxane)1.0 - 1.5 eq> 95%Free-flowing powder, non-hygroscopic
Step-by-Step Validated Methodologies
Step 1: Nitroaldol (Henry) Condensation

The Henry reaction couples 3-cyanobenzaldehyde with nitromethane to form the β-nitro alcohol framework [1].

  • Procedure: Dissolve 3-cyanobenzaldehyde (1.0 eq) in anhydrous THF (0.5 M). Add nitromethane (5.0 eq). Cool the reaction vessel to 0 °C using an ice bath. Dropwise add triethylamine (Et₃N, 0.1 eq). Stir the mixture at 0–5 °C for 4 to 6 hours. Quench with 0.1 M aqueous HCl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Causality & Logic: Nitromethane acts as both a reagent and a co-solvent. The low temperature is critical; the Henry reaction is reversible, and higher temperatures shift the equilibrium toward the starting materials (retro-Henry reaction) while promoting unwanted dimerization of the aldehyde.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the highly UV-active aldehyde starting material and the appearance of a more polar, UV-active product spot.

Step 2: Chemoselective Aliphatic Nitro Reduction

Reducing the aliphatic nitro group without touching the aromatic nitrile or causing benzylic hydrogenolysis is the most critical chemoselective challenge in this synthesis.

  • Procedure: Dissolve the crude 3-(2-nitro-1-hydroxyethyl)benzonitrile (1.0 eq) in glacial acetic acid (0.2 M). Cool to 10 °C. Portion-wise add Zinc dust (6.0 eq) over 30 minutes to control the exotherm. Allow the reaction to warm to room temperature and stir for 12 hours. Filter the mixture through a Celite pad to remove zinc salts. Concentrate the filtrate under reduced pressure, basify the residue with saturated aqueous NaHCO₃ to pH 8-9, and extract thoroughly with EtOAc.

  • Causality & Logic: Traditional high-pressure hydrogenation (e.g., Pd/C with H₂) will indiscriminately reduce both the nitro and nitrile groups, and often cleaves the benzylic alcohol. Dissolving metal reductions (Zn/AcOH) rely on single-electron transfer mechanisms that readily reduce the highly polarized nitro group while leaving the sp-hybridized nitrile carbon intact. Alternatively, modern metal-free silane-mediated reductions (e.g., HSiCl₃/DIPEA) offer exquisite chemoselectivity for aliphatic nitro groups [2].

  • Self-Validation Checkpoint: LC-MS analysis of the organic extract should display a dominant mass peak corresponding to the free amine [M+H]⁺ at m/z ~163.

Step 3: Anhydrous Hydrochloride Salt Formation
  • Procedure: Dissolve the purified free base in a minimum volume of anhydrous isopropanol (IPA). Cool to 0 °C. Dropwise add 4M HCl in dioxane (1.2 eq). Stir for 30 minutes. Slowly add anhydrous diethyl ether as an antisolvent until precipitation is complete. Filter the white solid under a nitrogen atmosphere, wash with cold ether, and dry under high vacuum.

  • Causality & Logic: Phenylethanolamine free bases are prone to oxidation and can form gummy hydrates in the presence of water. Utilizing anhydrous HCl in dioxane forces the immediate crystallization of the salt, preventing the inclusion of water molecules into the crystal lattice and yielding a stable, free-flowing powder.

  • Self-Validation Checkpoint: The addition of the ether antisolvent should result in an immediate, persistent cloudiness followed by the precipitation of a white crystalline solid. The mother liquor pH should test at < 3.

Chemoselectivity Visualization

Chemoselectivity Start 3-(2-Nitro-1-hydroxyethyl)benzonitrile Opt1 Pd/C, H2 (High Pressure) Start->Opt1 Non-selective Opt2 Zn/AcOH or HSiCl3/DIPEA Start->Opt2 Chemoselective Side1 Nitrile Reduction Impurity (Primary Amine) Opt1->Side1 Side2 Benzylic Hydrogenolysis (Dehydroxylation) Opt1->Side2 Target Selective Nitro Reduction (Desired Amine) Opt2->Target

Figure 2: Chemoselective reduction pathways highlighting the avoidance of nitrile reduction.

FAQ & Troubleshooting Guide

Q1: My yield for the Henry reaction (Step 1) is consistently below 50%, and I am observing a lot of baseline material on my TLC. What is going wrong? A: You are likely experiencing the retro-Henry reaction or aldehyde polymerization. The Henry reaction is highly reversible. If the reaction temperature exceeds 10 °C, the equilibrium shifts backward. Furthermore, using too strong of a base (like uncalibrated alkoxides) or leaving the reaction for too long will cause the 3-cyanobenzaldehyde to undergo Cannizzaro or aldol-type side reactions. Fix: Strictly maintain the temperature between 0 °C and 5 °C and use a mild base like Et₃N or a catalytic amount of NaOH [1].

Q2: During the nitro reduction step, my LC-MS shows a mass corresponding to the reduction of both the nitro AND the nitrile group. How do I prevent this over-reduction? A: Over-reduction occurs when using overly aggressive catalytic hydrogenation conditions (e.g., Pd/C or Raney Nickel at elevated H₂ pressures). The aromatic nitrile is highly susceptible to reduction to a primary amine under these conditions. Fix: Switch to a chemoselective dissolving metal reduction (Zn/AcOH). If you must avoid metals entirely, consider utilizing the trichlorosilane (HSiCl₃) mediated reduction protocol, which is highly tolerant of cyano groups and selectively reduces aliphatic nitro compounds to amines [2]. While stannous chloride (SnCl₂) is a classic chemoselective reagent, it is generally better suited for aromatic nitro groups [3] rather than the aliphatic nitro group present in your intermediate.

Q3: The final hydrochloride salt I isolated is a sticky, gummy residue rather than a powder. How can I salvage this? A: This is a classic symptom of water contamination during salt formation. The hydrochloride salts of ethanolamines are highly hygroscopic. Fix: Do not use aqueous HCl. Redissolve your gummy product in saturated aqueous NaHCO₃, extract the free base into dichloromethane, dry extensively over MgSO₄, and evaporate. Redissolve the free base in anhydrous isopropanol and precipitate the salt strictly using anhydrous 4M HCl in dioxane, followed by an anhydrous ether crash.

Q4: Can this route be adapted to synthesize a specific enantiomer (e.g., the (R)-enantiomer)? A: Yes. The stereocenter is established during the Henry reaction (Step 1). Instead of using an achiral base like Et₃N, you can employ an asymmetric Henry reaction protocol. Utilizing in situ generated chiral bis(β-amino alcohol)-Cu(II) complexes allows for the highly enantioselective addition of nitromethane to the benzaldehyde derivative, setting the stereocenter with >90% ee [1]. The subsequent reduction with Zn/AcOH will preserve this stereochemical integrity [2].

References
  • Chander, S., et al. (2021). "Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex". Catalysts, 11(10), 1208. URL:[Link]

  • Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). "Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability". Organic Letters, 17(16), 3941-3943. URL:[Link]

  • Bellamy, F.D., Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium". Tetrahedron Letters, 25(8), 839-842. URL:[Link]

Troubleshooting guide for experiments involving 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (CAS: 50916-54-6).

As a phenylethanolamine derivative, this compound is a critical building block in medicinal chemistry, most notably in the synthesis of β-adrenergic receptor agonists and antagonists[1][2]. Because it possesses both a primary amine and a secondary hydroxyl group, and is supplied as a hydrochloride salt[3], researchers frequently encounter challenges related to chemoselectivity, stoichiometric miscalculations, and chiral resolution.

This guide is engineered by senior application scientists to provide causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure your experiments succeed.

Part 1: Quantitative Data & Physicochemical Parameters

Before initiating any synthetic workflow or biological assay, it is critical to understand the intrinsic properties of the molecule. Failure to account for its salt form is the leading cause of experimental failure.

Table 1: Critical Parameters for Experimental Design

ParameterValue / CharacteristicCausality / Experimental Impact
Molecular Weight 198.65 g/mol Includes the HCl molecule. Using the free-base MW (162.19 g/mol ) will result in a ~20% stoichiometric deficit in all reactions.
Physical State Hydrochloride SaltEnhances shelf stability and water solubility but renders the amine non-nucleophilic until neutralized by a base.
pKa (Amine) ~8.5 - 9.5 (Estimated)Dictates the pH required (pH > 9.5) to fully deprotonate the ammonium ion into a reactive primary amine.
pKa (Hydroxyl) ~13.5 - 14.5 (Estimated)The significant pKa gap between the amine and hydroxyl group allows for chemoselective N-derivatization without protecting the oxygen.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why is my N-alkylation or N-Boc protection yield extremely low (<10%), with mostly unreacted starting material recovered?

The Causality: You are likely treating the compound as a free base. Because it is supplied as a hydrochloride salt, the primary amine exists as an unreactive ammonium ion ( NH3+​ ). The Solution: You must add at least 1.0 equivalent of base strictly to neutralize the HCl salt , plus additional base to drive the reaction. For example, in an N-Boc protection, using 2.0 to 2.5 equivalents of a base like Triethylamine (TEA) or NaOH is mandatory[4].

Q2: I am seeing a secondary spot on my TLC/LC-MS with a higher mass. How do I prevent over-reaction (e.g., O-acylation or O,N-di-Boc formation)?

The Causality: While the amine is significantly more nucleophilic than the secondary alcohol, excess reagents, high temperatures, or overly strong bases (like NaH) will deprotonate the hydroxyl group, leading to O-derivatization[5]. The Solution:

  • Strictly limit your electrophile (e.g., Boc2​O or alkyl halide) to 1.05 equivalents.

  • Maintain the reaction temperature at 0 °C during the addition phase.

  • Avoid strong bases; use mild bases like K2​CO3​ or TEA which are insufficient to deprotonate the hydroxyl group (pKa ~14).

Troubleshooting Issue Issue: Low Yield or Impure Product Check Analyze via LC-MS Issue->Check Unreacted Mass = 163 [M+H]+ (Unreacted SM) Check->Unreacted Overreacted Mass indicates Di-alkylation/Di-Boc Check->Overreacted Sol1 Action: Increase Base Eq. Ensure pH > 9.5 Unreacted->Sol1 Sol2 Action: Reduce Reagent Eq. Lower Temp to 0°C Overreacted->Sol2

Fig 1: Decision tree for troubleshooting low yields and side-products during amino alcohol derivatization.

Q3: My in vitro β-adrenergic receptor binding assay shows high well-to-well variability and poor IC50 reproducibility. What is going wrong?

The Causality: There are two primary culprits:

  • Hygroscopicity: The HCl salt absorbs atmospheric moisture. If you weigh the powder on an open bench on a humid day, water mass is included in your weighing, leading to stock solutions with lower-than-calculated molarities.

  • Chirality: The compound contains a chiral center at the hydroxyl-bearing carbon. Phenylethanolamines exhibit stereoselective binding to β-adrenergic receptors (typically the (R)-enantiomer is orders of magnitude more active)[2]. If you are using a racemic mixture, batch-to-batch variations in the racemate or differential receptor desensitization can skew results. The Solution: Store the compound in a desiccator. Prepare stock solutions immediately upon opening. For precise biological assays, perform chiral resolution (e.g., via chiral HPLC or diastereomeric salt formation) prior to the assay.

Part 3: Self-Validating Experimental Protocols

Workflow: Chemoselective N-Boc Protection

This protocol is designed to selectively protect the primary amine while leaving the secondary hydroxyl and the meta-cyano group intact, a critical first step for downstream medicinal chemistry[4][6].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 1.0 mmol of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride in 5 mL of a 1:1 (v/v) mixture of 1,4-dioxane and distilled water.

  • Free-Basing (Critical Step): Cool the flask to 0 °C in an ice bath. Slowly add 2.5 mmol of 1N NaOH (or Triethylamine).

    • Self-Validation: Check the pH of the aqueous layer using pH paper. It must be between 9 and 10. If it is lower, the HCl salt has not been fully neutralized.

  • Reagent Addition: Dissolve 1.05 mmol of Di-tert-butyl dicarbonate ( Boc2​O ) in 1 mL of dioxane. Add this solution dropwise to the reaction mixture over 10 minutes at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2–4 hours.

  • Aqueous Workup: Evaporate the dioxane under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~4 using a 10% aqueous citric acid solution.

    • Causality: Citric acid is a mild acid. It will protonate any unreacted starting material (making it water-soluble) without cleaving the acid-sensitive N-Boc group.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure N-Boc protected intermediate.

NBocWorkflow SM Amino Alcohol HCl Salt Base Add Base (NaOH) Verify pH 9-10 SM->Base Boc Dropwise Boc2O at 0°C Base->Boc Reaction Stir 2-4 hrs at RT Boc->Reaction Workup Citric Acid Wash (pH 4) Reaction->Workup Product Pure N-Boc Intermediate Workup->Product

Fig 2: Step-by-step workflow for the chemoselective N-Boc protection of amino alcohols.

Part 4: Biological Context & Mechanism of Action

When utilizing derivatives of 3-(2-Amino-1-hydroxyethyl)benzonitrile in biological settings, it is essential to understand the canonical signaling pathway they target. Phenylethanolamines act as ligands for G-protein coupled receptors (GPCRs), specifically the β-adrenergic receptors[1].

Upon binding, the receptor undergoes a conformational change that activates the stimulatory G-protein ( Gs​ ). This cascade ultimately upregulates cyclic AMP (cAMP), driving downstream cellular responses such as smooth muscle relaxation or lipolysis[2].

BetaAR Ligand Phenylethanolamine Derivative Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binds Gs Gs Protein (Alpha Subunit) Receptor->Gs Activates AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP cAMP Production (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC Substrate PKA Protein Kinase A Activation cAMP->PKA Activates

Fig 3: Canonical β-adrenergic receptor signaling pathway triggered by phenylethanolamine derivatives.

References

  • 3-(1-amino-2-hydroxyethyl)benzonitrile | Sigma-Aldrich. Sigma-Aldrich.
  • Ultrasensitive and Quantitative Detection of a New β-Agonist Phenylethanolamine A by a Novel Immunochromatographic Assay Based on Surface-Enhanced Raman Scattering (SERS). ACS Publications.
  • Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters - ACS Publications.
  • Synthesis and Evaluation of Novel Phenylethanolamine Derivatives containing Acetanilides as Potent and Selective .BETA.3-Adrenergic Receptor Agonists. ResearchGate.
  • Technical Support Center: Synthesis of N-Boc-N-methyl-D-Valinol. Benchchem.

Sources

Technical Support Center: Purification Challenges and Solutions for 3-(2-Amino-1-hydroxyethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (CAS: 50916-54-6) is a critical phenylethanolamine derivative frequently utilized as an intermediate in the synthesis of beta-adrenergic agonists and other pharmaceutical compounds[1][2]. Isolating this compound presents a unique triad of purification challenges:

  • The highly polar 1,2-amino alcohol moiety severely complicates aqueous extraction.

  • The cyano group is susceptible to hydrolysis under harsh pH conditions.

  • The hydrochloride salt is highly prone to "oiling out" during crystallization.

This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and standardized protocols to ensure high-yield, high-purity isolation.

Mechanistic Workflow & Failure Analysis

The following diagram maps the optimal purification pipeline, highlighting critical failure nodes where yield or purity is commonly compromised, alongside their targeted interventions.

G N1 Crude Reaction Mixture N2 Aqueous Workup (pH 9.5-10) N1->N2 N3 Salting-Out Extraction (2-MeTHF + NaCl) N2->N3 F1 Poor Recovery / Emulsion N2->F1 N4 Free Base Isolation N3->N4 N5 HCl Salt Formation (Dry HCl in IPA) N4->N5 F2 Cyano Hydrolysis (Amide Impurity) N4->F2 N6 Anti-Solvent Crystallization (IPA/MTBE) N5->N6 N7 Pure 3-(2-Amino-1-hydroxyethyl) benzonitrile HCl N6->N7 F3 Oiling Out / Amorphous Solid N6->F3 S1 Add NaCl/K2CO3 to aqueous layer F1->S1 S2 Control temp < 25°C, avoid aqueous acids F2->S2 S3 Use seed crystals, control cooling rate F3->S3

Purification workflow highlighting critical failure nodes and targeted interventions.

Troubleshooting FAQs

Q1: During the aqueous workup of the free base, my extraction yields are consistently below 40%. How can I improve recovery? A: The poor recovery is a direct result of the high aqueous solubility of the 1,2-amino alcohol motif. Standard extraction solvents like dichloromethane (DCM) or ethyl acetate often fail to partition the product effectively into the organic phase. Solution: Implement a Salting-Out Extraction (SOE)[3]. Saturate the aqueous layer with sodium chloride (NaCl) or potassium carbonate (K₂CO₃) to decrease the solubility of the polar organic molecule in the aqueous phase (the "salting-out" effect)[4][5]. Switch your extraction solvent to 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF provides superior solvation for hydrogen-bonding networks and separates cleanly from dense, salt-saturated aqueous layers without forming emulsions[4].

Q2: I am observing a significant impurity corresponding to the amide derivative (M+18 in LC-MS). What is causing this, and how do I prevent it? A: The cyano group (-CN) on the benzene ring is undergoing partial hydrolysis to a primary amide (-CONH₂). This typically occurs during the hydrochloride salt formation if aqueous hydrochloric acid is used, or if the free base is left in strongly basic aqueous conditions for prolonged periods at elevated temperatures. Solution: Avoid aqueous acids entirely during salt formation. Isolate the free base completely, dry it thoroughly (using anhydrous Na₂SO₄ and azeotropic distillation if necessary), and perform the salt formation under strictly anhydrous conditions. Use dry HCl gas bubbled into an ethereal/alcoholic solvent, or a standardized solution of HCl in isopropanol (IPA) or dioxane[6]. Maintain the internal temperature below 25 °C to control the exothermic salt formation.

Q3: When attempting to crystallize the hydrochloride salt, the product "oils out" as a sticky syrup instead of forming crystals. How do I force crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its glass transition temperature or melting point in the solvent mixture. This is usually caused by rapid supersaturation or the presence of trace water. Phenylethanolamine hydrochlorides are notoriously prone to this phenomenon[6][7]. Solution: Shift to an anti-solvent crystallization strategy with a controlled cooling ramp. Dissolve the crude salt in a minimal amount of warm, dry polar solvent (e.g., Methanol or Ethanol) and slowly add a non-polar anti-solvent (e.g., MTBE or Hexanes) until the solution becomes slightly cloudy[6][8]. Crucially, stop the addition, add seed crystals of the pure product, and hold the temperature isothermally until the crystal lattice begins to form before adding the remaining anti-solvent[9].

Q4: How can I resolve the enantiomers of this compound if I need the pure (R)- or (S)-isomer? A: The benzylic carbon (C1) is a chiral center. While chiral chromatography is viable for analytical or small-scale preparative work, classical diastereomeric salt resolution is required for scalable purification. Solution: React the racemic free base with a chiral resolving agent such as (+)- or (-)-mandelic acid or di-p-toluoyl-L-tartaric acid in methanol. The resulting diastereomeric salts will exhibit distinct solubility profiles. Following fractional crystallization, the resolved salt is treated with a mild base (e.g., aqueous NaHCO₃) to liberate the enantiopure free base, which is subsequently extracted and converted to the HCl salt.

Quantitative Data: Crystallization Solvent Systems

The choice of solvent system dictates whether the hydrochloride salt will crystallize cleanly or oil out. The table below summarizes the efficacy of common solvent systems for phenylethanolamine derivatives.

Solvent System (Solvent / Anti-Solvent)Ratio (v/v)Typical Yield (%)Purity (HPLC AUC)Crystal Form / Observation
EtOH / Hexanes 1:372 - 75%>98.0%White needles[6]
MeOH / CH₂Cl₂ 1:565 - 70%>99.0%Fine crystalline powder[6]
IPA / MTBE 1:482 - 85%>99.5%Dense prisms (Optimal Industrial Standard)
Water / Acetone N/A<40%VariableHigh risk of oiling out / Cyano hydrolysis

Standardized Experimental Protocols

Protocol A: Optimized Salting-Out Extraction of the Free Base

Rationale: Maximizes recovery of the highly polar amino alcohol while preventing emulsion formation and cyano hydrolysis.

  • Quench & Basify: Cool the crude reaction mixture to 0–5 °C. Slowly add 2.0 M aqueous NaOH until the pH reaches 9.5–10.0.

    • Self-Validation Step: Verify pH with a calibrated meter. A pH > 10.5 risks cyano hydrolysis; a pH < 9.0 leaves the amine partially protonated and water-soluble.

  • Salting Out: Add solid NaCl to the aqueous phase until saturation is reached (approximately 300 g/L of aqueous volume). Stir vigorously for 15 minutes to ensure complete dissolution of the salt.

  • Extraction: Add 2-methyltetrahydrofuran (2-MeTHF) at a 1:1 volume ratio to the aqueous phase. Stir for 10 minutes, then allow the phases to separate. The high ionic strength of the aqueous layer will force a rapid, sharp phase boundary[4].

  • Washing & Drying: Separate the organic layer. Wash with a minimal volume of saturated brine (20% of the organic volume). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath temp < 40 °C) to yield the crude free base as a viscous oil or off-white solid.

Protocol B: Anhydrous Hydrochloride Salt Formation and Crystallization

Rationale: Prevents cyano group hydrolysis and avoids oiling out by strictly controlling supersaturation kinetics.

  • Dissolution: Dissolve the crude free base in anhydrous Isopropanol (IPA) (approx. 5 mL/g of substrate) under a nitrogen atmosphere.

  • Salt Formation: Cool the solution to 10 °C. Dropwise, add a stoichiometric amount (1.05 eq) of 5–6 N HCl in IPA. Monitor the internal temperature continuously to ensure it does not exceed 25 °C.

  • Anti-Solvent Addition: Slowly add Methyl tert-butyl ether (MTBE) dropwise until the solution becomes faintly turbid (the cloud point).

  • Seeding & Aging: Add 1–2% (w/w) of pure 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride seed crystals. Hold the suspension isothermally at 20 °C for 1 hour to allow the crystal bed to establish and consume the supersaturation without phase-separating into an oil.

  • Completion: Add the remaining MTBE (up to a final IPA:MTBE ratio of 1:4) over 2 hours using a syringe pump or slow addition funnel. Cool the slurry to 0–5 °C and age for an additional 2 hours.

  • Isolation: Filter the crystals under a nitrogen blanket (the salt can be hygroscopic depending on the polymorph). Wash the filter cake with cold MTBE and dry in a vacuum oven at 45 °C to a constant weight.

References

  • NextSDS. "3-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Google Patents. "US20040180953A1 - Crystalline form of phenylethanolamine, the preparation thereof and pharmaceutical compositions comprising the same." Google Patents.
  • ACS Publications. "Stereoretentive Etherification of an α-Aryl-β-amino Alcohol Using a Selective Aziridinium Ring Opening for the Synthesis of AZD7594." The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. "EP1806335A1 - Method for producing phenylethanolamine compound and intermediate thereof." Google Patents.
  • SciSpace. "Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors of Phenylethanolamine N-Methyltransferase." Journal of Medicinal Chemistry. Available at: [Link]

  • NIH. "Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors." PMC. Available at:[Link]

  • ResearchGate. "Reactive Extraction for Downstream Separation of 1,3-Propanediol." ResearchGate. Available at:[Link]

  • MDPI. "Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques." MDPI. Available at: [Link]

Sources

Stability testing of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride in different solvents and pH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (CAS: 50916-54-6).

As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals navigate the specific physicochemical vulnerabilities of this phenylethanolamine derivative. This guide synthesizes structural causality with field-proven experimental protocols to ensure your stability-indicating assays and formulation workflows are robust, reproducible, and compliant with international guidelines.

Section 1: Quick Reference Data & Compatibility Matrices

To predict how this compound behaves in solution, we must deconstruct its molecular architecture. The molecule contains three highly reactive functional groups: a nitrile group (-CN), a phenylethanolamine core (secondary alcohol + primary amine), and it is formulated as a hydrochloride salt .

Table 1: Structural Vulnerabilities & Degradation Risks

Functional GroupPrimary Degradation PathwayCatalyst / StressorObserved Consequence
Nitrile (-CN) Hydrolysis (to Amide Carboxylic Acid)Extreme pH (< 2 or > 10), Heat, H2​O2​ Appearance of new polar HPLC peaks; loss of API assay.
Phenylethanolamine Oxidation / DeaminationReactive Oxygen Species (ROS), Trace Metals, LightSolution discoloration (yellowing); mass shifts (+16 Da for N-oxide/ketone).
Hydrochloride Salt Free-basing (Deprotonation)Alkaline pH (> 8.0)Sudden turbidity or precipitation in aqueous buffers.

Table 2: Solvent and pH Compatibility Matrix

Solvent / Buffer SystemConditionStability RatingMechanistic Rationale
Aqueous Buffer pH 3.0 – 6.0High Amine remains protonated (soluble); nitrile is kinetically stable.
Aqueous Buffer pH > 8.5Low Amine deprotonates causing precipitation; base-catalyzed nitrile hydrolysis initiates.
Methanol / Ethanol Neutral, RTModerate Generally stable, but prolonged storage may risk trace transesterification or oxidation.
0.1N NaOH / 0.1N HCl Stress ConditionsCritical Fail Rapid hydrolysis of the benzonitrile moiety to the corresponding amide[1].

Section 2: Troubleshooting Guides & FAQs

Q1: Why does my stock solution become turbid or precipitate when I adjust the pH above 8.0? Cause & Causality: This is a physical instability issue, not necessarily chemical degradation. The compound is supplied as a hydrochloride salt, which makes it highly water-soluble at acidic to neutral pH. The primary amine on the ethanolamine chain has a pKa of approximately 9.0. When you adjust the buffer to pH > 8.0, you are crossing the pKa threshold, converting the highly soluble ionized salt into its uncharged "free base" form. The free base has drastically lower aqueous solubility and will precipitate out of solution. Solution: Maintain aqueous formulations between pH 3.0 and 6.0. If a higher pH is strictly required for your assay, introduce a co-solvent (e.g., 10-20% DMSO or Acetonitrile) to keep the free base solubilized.

Q2: During forced degradation in 0.1N NaOH, I observe a major new peak in HPLC eluting before the API. What is this degradant? Cause & Causality: You are observing the base-catalyzed hydrolysis of the nitrile group. Nitriles (-CN) are electrophilic at the carbon atom. In the presence of hydroxide ions ( OH− ), the nitrile undergoes nucleophilic attack to form a primary amide (- CONH2​ ). Because amides are more polar than nitriles, this degradant will elute earlier (lower retention time) on a standard Reversed-Phase C18 column. Prolonged exposure will further hydrolyze the amide to a carboxylic acid (- COOH )[1]. Solution: To accurately capture this degradation pathway without destroying the column, ensure you strictly neutralize the stressed sample with an equivalent volume of 0.1N HCl prior to HPLC injection (See Protocol 1).

Q3: I attempted an oxidative stress test using 3% H2​O2​ in a basic diluent, and the API degraded almost instantly. Why was it so much faster than the base stress alone? Cause & Causality: You have inadvertently triggered a Radziszewski reaction. While hydrogen peroxide is typically used to probe the oxidative liability of the phenylethanolamine core[2], running H2​O2​ under alkaline conditions creates the hydroperoxide anion ( HOO− ). This anion is a highly potent nucleophile that attacks nitriles orders of magnitude faster than standard hydroxide, rapidly converting your benzonitrile into a benzamide[3]. Solution: Perform oxidative stress testing using H2​O2​ in a neutral or slightly acidic diluent to isolate true oxidative pathways (e.g., amine N-oxidation or alcohol oxidation) from nucleophilic nitrile hydrolysis.

Q4: How should I store my analytical reference solutions to prevent the gradual yellowing I see over time? Cause & Causality: The yellowing is indicative of the oxidation of the phenylethanolamine moiety, a common degradation pathway for catecholamine and phenylethanolamine derivatives when exposed to dissolved oxygen, light, or trace transition metals[4]. Solution: Store stock solutions in amber glass vials to prevent photolysis. Use an acidic diluent (e.g., 0.1% Formic Acid in water) to keep the amine protonated, which sterically and electronically hinders oxidation. For long-term storage, purge the headspace of the vial with Argon or Nitrogen gas.

Section 3: Mechanistic Pathways & Workflows

Diagram 1: Primary degradation pathways including nitrile hydrolysis, oxidation, and free-basing.

Diagram 2: ICH Q1A(R2) compliant forced degradation workflow for stability-indicating assays.

Section 4: Experimental Protocols

Protocol 1: ICH Q1A(R2) Compliant Forced Degradation (Stress Testing)

This protocol is designed to achieve a target degradation of 5–20%, ensuring the analytical method is stability-indicating without causing secondary degradation that obscures the primary pathways[5][6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 3-(2-Amino-1-hydroxyethyl)benzonitrile HCl in a neutral diluent (e.g., Water:Acetonitrile 80:20) to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of sample with 1 mL of 0.1N HCl. Incubate at 60°C for 24 hours. Neutralization: Add 1 mL of 0.1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of sample with 1 mL of 0.1N NaOH. Incubate at Room Temperature (RT) for 4 hours (nitriles hydrolyze rapidly in base). Neutralization: Add 1 mL of 0.1N HCl before analysis.

  • Oxidative Stress: Mix 1 mL of sample with 1 mL of 3% H2​O2​ (ensure the diluent is neutral/acidic to prevent Radziszewski reaction). Incubate at RT for 24 hours. Quenching: Add a reducing agent like sodium thiosulfate or dilute immediately.

  • Thermal Stress: Subject the solid powder to 60°C for 7 days. Reconstitute to 1.0 mg/mL prior to injection.

  • Control: Maintain a 1.0 mg/mL sample at 4°C in the dark as a reference standard.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

To separate the polar degradation products (amides, acids, N-oxides) from the parent API, a gradient reversed-phase method using an ion-pairing agent or acidic modifier is required to suppress the ionization of the primary amine[4].

Method Parameters:

  • Column: C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). TFA is critical to pair with the protonated amine, improving peak shape and retention.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient:

    • 0–2 min: 5% B

    • 2–15 min: Linear ramp to 60% B

    • 15–18 min: 60% B

    • 18–20 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal for the benzonitrile chromophore) and MS (Positive ESI) for degradant mass identification.

References

  • European Medicines Agency (EMA) / ICH. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available at:[Link]

  • Elkady, E. F., & Fouad, M. A. Preparation and characterization of two new forced degradation products of letrozole and development of a stability-indicating RP-LC method for its determination. Pakistan Journal of Pharmaceutical Sciences. Available at:[Link]

  • McIsaac, J. E., Ball, R. E., & Behrman, E. J. Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry. Available at:[Link]

  • Tai, T. C., et al. Role of Reactive Oxygen Species in the Neural and Hormonal Regulation of the PNMT Gene in PC12 Cells. National Institutes of Health (NIH). Available at:[Link]

  • Prime Scholars. Advanced Chromatography: Stability-Indicating Hplc Method Of Forced Degradation Products Of Catecholamines. Available at:[Link]

Sources

Common side reactions and byproducts in the synthesis of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Technical Support Guide for the synthesis of 3-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride[1]. This platform is designed for drug development professionals and synthetic chemists facing chemoselectivity, over-alkylation, and degradation issues during the preparation of this critical phenylethanolamine derivative.

Part 1: Troubleshooting & FAQs

Issue 1: Chemoselectivity & Cyano Group Degradation

Q: During the reduction of the precursor 3-(2-aminoacetyl)benzonitrile, my LC-MS shows a significant +4 Da mass shift in the major byproduct, and the IR spectrum shows a complete loss of the nitrile stretch at ~2230 cm⁻¹. What is happening?

A: You are experiencing a chemoselectivity failure. The meta-cyano group on the aromatic ring is highly susceptible to over-reduction, converting into a primary benzylamine derivative (yielding 3-(2-amino-1-hydroxyethyl)benzylamine). This is a direct consequence of using overly aggressive reducing agents such as Lithium Aluminum Hydride (LiAlH₄), Borane (BH₃), or catalytic hydrogenation (Pd/C with H₂).

The Fix: You must switch to a milder, chemoselective hydride source. Sodium borohydride (NaBH₄) in an alcoholic solvent is the industry standard for reducing α -amino ketones to 1,2-amino alcohols without disturbing sensitive cyano groups[2].

Issue 2: Spontaneous Dimerization & Yield Loss

Q: I am isolating a highly colored (yellow/brown) crystalline impurity with a mass corresponding to[2M - 2H₂O - 2H]. The yield of my desired amino alcohol is exceptionally low. How do I prevent this?

A: This is a classic dimerization side reaction. α -Amino ketones are notoriously unstable as free bases[3]. If you neutralize 3-(2-aminoacetyl)benzonitrile hydrochloride to its free base prior to reduction, the proximity of the nucleophilic primary amine to the electrophilic carbonyl facilitates a thermodynamically favored intermolecular condensation. This forms a 2,5-dihydropyrazine intermediate, which rapidly undergoes aerial oxidation to form a highly stable, colored symmetrical pyrazine derivative[4].

The Fix: Never isolate the free base of the α -amino ketone. The precursor must be maintained as its hydrochloride salt. Use the in situ reduction protocol provided below, where the reduction kinetics outpace the dimerization kinetics.

Issue 3: Over-Alkylation in Epoxide Routes

Q: I bypassed the ketone route and attempted to synthesize the target by reacting 3-cyanostyrene oxide with ammonia. My product mixture is a mess of secondary and tertiary amines. Why?

A: This is caused by competitive nucleophilic over-alkylation. When ammonia opens the epoxide, the resulting primary amine (3-(2-amino-1-hydroxyethyl)benzonitrile) is significantly more nucleophilic than the unreacted ammonia due to the electron-donating inductive effect of the newly attached alkyl chain. The primary amine aggressively attacks unreacted epoxide molecules, leading to dimeric (secondary) and trimeric (tertiary) amino alcohol byproducts.

The Fix: If utilizing the epoxide route, you must use a massive stoichiometric excess of ammonia (typically 20-50 equivalents in a sealed pressure reactor) to statistically favor primary amine formation. Alternatively, use a non-nucleophilic nitrogen surrogate like sodium azide, followed by a mild Staudinger reduction.

Part 2: Reaction Pathway Analysis

The following mechanistic diagram illustrates the critical kinetic competition between the desired borohydride reduction and the spontaneous pyrazine dimerization pathway when the α -amino ketone is improperly neutralized.

G A 3-(2-aminoacetyl)benzonitrile HCl Salt B Free Base Intermediate (Highly Unstable) A->B Premature Neutralization (pH > 7) C 3-(2-amino-1-hydroxyethyl)benzonitrile (Target Product) A->C NaBH4, MeOH, 0°C (Fast Kinetic Reduction) B->C NaBH4 (Competing Pathway) D 2,5-Dihydropyrazine Intermediate B->D Spontaneous Intermolecular Condensation E Symmetrical Pyrazine (Dimer Byproduct) D->E Aerial Oxidation

Reaction pathways illustrating intended reduction vs. spontaneous pyrazine dimerization.

Part 3: Quantitative Side-Reaction Profiling

To guide your reagent selection, the following table summarizes the chemoselectivity and byproduct distribution of various reducing agents when applied to 3-(2-aminoacetyl)benzonitrile.

Reducing AgentKetone ReductionCyano ReductionBenzylic C-O CleavagePrimary Byproduct FormedRecommendation
NaBH₄ / MeOH QuantitativeNoneNoneNone (Target Formed)Optimal
LiAlH₄ / THF QuantitativeCompleteMinor3-(2-amino-1-hydroxyethyl)benzylamineAvoid
Pd/C, H₂ (1 atm) QuantitativePartialMajor3-(2-aminoethyl)benzonitrileAvoid
BH₃·THF QuantitativeCompleteNone3-(2-amino-1-hydroxyethyl)benzylamineAvoid
NaBH₃CN / MeOH Trace (Too slow)NoneNoneSymmetrical Pyrazine (Dimerization)Avoid

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an in situ free-basing technique. By maintaining strict temperature control and specific addition orders, the system inherently prevents the accumulation of the unstable free base, validating the integrity of the reaction at each step[2].

Objective: Synthesis of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride via chemoselective reduction.

Step 1: Substrate Dissolution

  • Suspend 10.0 g of 3-(2-aminoacetyl)benzonitrile hydrochloride in 100 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and an argon balloon.

  • Cool the suspension to exactly 0 °C using an ice-water bath.

  • Causality Check: The substrate will not fully dissolve as the HCl salt. This is expected and prevents premature degradation.

Step 2: Kinetic Hydride Addition

  • Weigh 2.5 equivalents of NaBH₄.

  • Add the NaBH₄ portion-wise over 30 minutes while maintaining the internal temperature below 5 °C.

  • Validation Check: The reaction mixture must vigorously evolve hydrogen gas (effervescence) upon each addition. The basicity of the borohydride neutralizes the HCl salt, transiently forming the free base, which is instantaneously reduced by the surrounding excess hydride. If effervescence ceases, the NaBH₄ is inactive, and proceeding will result in massive pyrazine dimerization[4].

Step 3: Reaction Quenching

  • Stir for an additional 2 hours at 0 °C, then allow to warm to room temperature.

  • Quench the reaction by carefully adding 1M HCl dropwise until gas evolution ceases and the pH reaches ~2.

  • Causality Check: Quenching with acid destroys unreacted borohydride and immediately protonates the newly formed amino alcohol, protecting it from oxidative degradation.

Step 4: Workup and Isolation

  • Concentrate the methanol under reduced pressure.

  • Basify the aqueous residue with saturated NaHCO₃ to a strict pH of 8.5.

  • Validation Check: Do not exceed pH 9. If the pH is pushed to 10+, any trace unreacted α -amino ketone will rapidly dimerize, turning the aqueous layer a distinct dark brown.

  • Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Redissolve the crude free base in ethereal HCl to precipitate the highly stable 3-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride salt[1].

References

  • 3-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride — Chemical Substance Information NextSDS Substance Database[Link]

  • Facile approach to enantiomerically pure alpha-amino ketones by Friedel-Crafts aminoacylation and their conversion into peptidyl ketones PubMed (National Institutes of Health)[Link]

  • Optically active amines. XII. Synthesis and spectral properties some optically active .alpha.-oximino ketones and .alpha.-amino ketone hydrochlorides. Dimerization of .alpha.-amino ketones The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Preventing degradation of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (CAS: 50916-54-6).

As a phenylethanolamine derivative featuring a reactive nitrile group, this compound presents unique handling challenges. Its structural vulnerabilities mean that improper storage directly compromises experimental reproducibility. This guide is engineered to provide researchers with the mechanistic "why" behind compound degradation and the actionable "how" to prevent it, ensuring the integrity of your assays and syntheses.

Part 1: Core Degradation Mechanisms

To effectively stabilize this compound, we must first understand its three primary vectors of degradation:

  • Hygroscopicity (Physical Degradation): As a hydrochloride salt, the highly electronegative chloride ion acts as a potent hydrogen bond acceptor, drawing atmospheric moisture into the crystal lattice. This leads to rapid deliquescence and caking[1].

  • Oxidative Deamination (Chemical Degradation): The secondary alcohol and primary amine moieties are highly susceptible to auto-oxidation. Exposure to oxygen and UV light generates reactive oxygen species (ROS), leading to the formation of complex, colored polymeric degradants[2].

  • Nitrile Hydrolysis (Chemical Degradation): The benzonitrile group (-CN) is sensitive to both acidic and alkaline environments. In the presence of water and non-neutral pH, the nitrile hydrolyzes first into a benzamide (-CONH2), and eventually into a benzoic acid derivative (-COOH)[3].

G A 3-(2-Amino-1-hydroxyethyl) benzonitrile HCl B Moisture Exposure (Hygroscopic HCl Salt) A->B Atmospheric H2O C Oxygen / UV Light (ROS Generation) A->C Aerobic Storage D Aqueous Solution (pH Extremes / Heat) A->D Solubilization E Deliquescence & Powder Caking B->E Physical Change G Nitrile Hydrolysis (Amide / Carboxylic Acid) B->G Catalyzes F Oxidative Deamination (Yellow/Brown Discoloration) C->F Chemical Degradation D->G Chemical Degradation

Fig 1. Mechanistic pathways of 3-(2-Amino-1-hydroxyethyl)benzonitrile HCl degradation.

Part 2: Troubleshooting & FAQs

Q1: My lyophilized powder is turning yellow/brown over time. Is it still viable? A: No, significant discoloration indicates oxidative degradation. Phenylethanolamine derivatives undergo oxidative deamination when exposed to ambient oxygen and light, forming quinone-like or polymeric structures[2]. These degradants will introduce massive background noise in spectrophotometric assays and alter the compound's pharmacological profile. Solution: Discard the discolored batch. Store future batches at -20°C under an inert argon atmosphere.

Q2: My aqueous stock solutions are showing multiple peaks on HPLC after a week at 4°C. What is happening? A: You are observing nitrile hydrolysis. Even at 4°C, the benzonitrile group will slowly hydrolyze into an amide if the pH of your stock solution is not strictly controlled[3]. Solution: Buffer your stock solutions to a slightly acidic pH (5.5–6.0) to minimize base-catalyzed hydrolysis, and use them within 48 hours unless frozen at -80°C.

Q3: The powder has formed a hard cake in the vial, but it is still white. Can I use it? A: Yes, but with caution. The white color indicates that oxidation has not yet occurred, but the caking means the hydrochloride salt has absorbed significant atmospheric moisture[4]. Weighing this caked powder will result in inaccurate molarity calculations because a portion of the mass is now water. Solution: See SOP 2 below for recovering moisture-compromised batches.

Part 3: Standard Operating Protocols (SOPs)

SOP 1: Preparation of Oxidation-Resistant Aqueous Stock Solutions

Causality: Dissolved oxygen and extreme pH levels act as catalysts for degradation. By removing oxygen and buffering the solvent, we arrest both oxidative deamination and nitrile hydrolysis.

  • Solvent Degassing: Boil ultra-pure HPLC-grade water for 5 minutes. While cooling, vigorously sparge the water with high-purity Nitrogen or Argon gas for 15 minutes to displace dissolved oxygen.

  • pH Optimization: Adjust the degassed water to pH 5.5–6.0 using a dilute, degassed acetate or citrate buffer. (Note: Avoid phosphate buffers if your downstream application involves calcium-sensitive signaling assays).

  • Solubilization: Weigh the 3-(2-Amino-1-hydroxyethyl)benzonitrile HCl powder rapidly in a low-humidity environment (<30% RH) and dissolve it in the prepared buffer.

  • Aliquoting: Dispense the solution into amber glass vials to prevent UV-induced radical formation.

  • Headspace Purging: Gently flush the headspace of each vial with Argon gas for 5 seconds before immediately sealing with a PTFE-lined cap.

  • Self-Validation Step: Run a baseline HPLC-UV (typically at 254 nm) on an aliquot at t=0 . Store the remaining aliquots at -80°C. Thaw a single vial for future experiments and run a comparative HPLC trace to confirm >99% purity retention.

SOP 2: Recovery of Moisture-Compromised Solid Batches

Causality: Applying heat to dry the powder will provide the activation energy required for the trapped moisture to hydrolyze the nitrile group. Therefore, moisture must be removed via pressure differentials, not thermal energy.

  • Assessment: Visually inspect the caked powder. If any yellowing is present, abort the recovery and discard the vial.

  • Desiccation: Place the open vial into a vacuum desiccator containing a high-capacity desiccant (e.g., Phosphorus pentoxide ( P2​O5​ ) or Drierite).

  • Cold Vacuum Application: Apply a high vacuum ( ≤10 mbar) at strictly room temperature (20–25°C) for 24 to 48 hours.

  • Milling: Transfer the desiccator to a glove box purged with dry Nitrogen. Gently crush the dried cake back into a free-flowing powder using a sterile, dry micro-spatula.

  • Self-Validation Step: Weigh the recovered powder. The mass differential before and after desiccation quantifies the water weight lost, allowing you to update your molarity calculations accurately.

Part 4: Quantitative Stability Profiling

The following table summarizes the expected degradation kinetics of 3-(2-Amino-1-hydroxyethyl)benzonitrile HCl under various storage conditions, allowing you to select the optimal environment for your workflow.

Storage ConditionAtmospherepH (if aq.)TimeframePrimary Degradation PathwayPurity Retention (%)
Solid, -20°C Argon (Desiccated)N/A12 MonthsNone (Optimal Storage)> 99.5%
Solid, 25°C, 60% RH Ambient AirN/A30 DaysHygroscopic Caking & Oxidation< 85.0%
Aqueous, 4°C Degassed N2​ 6.030 DaysTrace Nitrile Hydrolysis> 98.0%
Aqueous, 25°C Ambient Air7.47 DaysHydrolysis & Oxidative Deamination~ 90.0%
Aqueous, 60°C Ambient Air10.024 HoursRapid Nitrile Hydrolysis< 50.0%

Part 5: References

  • Advanced Chromatography 2020: Stability-Indicating Hplc Method Of Forced Degradation Products Of Catecholamines - Prime Scholars. 2

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Pharmaceutics (Semantic Scholar). 1

  • The biocatalytic hydrolysis of nitriles to carboxylic acids - Thieme Connect. 3

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. 4

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-(2-Amino-1-hydroxyethyl)benzonitrile HCl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize [1] that bear sensitive functional groups.

The synthesis of 3-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride presents a classic chemoselectivity challenge. The target molecule contains a meta-cyano group that is highly susceptible to over-reduction, a benzylic alcohol prone to hydrogenolysis, and a primary amine prone to dimerization. This guide provides a mechanistic breakdown and self-validating protocols to help you bypass these bottlenecks and maximize your yield.

Visualizing the Synthetic Bottlenecks

Pathway A 3-Cyanobenzaldehyde B 3-(1-Hydroxy-2-nitroethyl) benzonitrile A->B Nitromethane Base C Target Free Base B->C Raney Ni / H2 / NH3 (Chemoselective) E Over-reduction (Loss of -CN) B->E LiAlH4 or Harsh Pd/C F Dimerization (Secondary Amine) B->F H2 without NH3 D Target HCl Salt C->D Anhydrous HCl in Dioxane

Fig 1: Chemoselective synthesis workflow for 3-(2-amino-1-hydroxyethyl)benzonitrile analogs.

Diagnostic Data: Impact of Reducing Agents

The is a fundamental transformation, but it requires precise catalyst selection when a nitrile is present[2]. The table below summarizes the quantitative impact of various reducing agents on the 3-(1-hydroxy-2-nitroethyl)benzonitrile intermediate.

Reducing Agent / ConditionsChemoselectivity (-CN Intact)Benzylic -OH RetentionDimer FormationExpected Yield
LiAlH₄ (THF, Reflux)0% (Complete reduction to benzylamine)HighLow0%
Pd/C, H₂ (MeOH, 50 psi)~40% (Partial reduction)Low (Severe hydrogenolysis)High< 15%
Raney Ni, H₂ (MeOH, No NH₃)> 95%HighHigh (Secondary amines)~ 45%
Raney Ni, H₂ (MeOH / 7N NH₃)> 95%HighLow (Ammonia traps imine)> 85%
SnCl₂·2H₂O (EtOAc, 70 °C)> 95%HighLow~ 80%
Scientist-to-Scientist FAQs: Mechanistic Troubleshooting

Q1: My reduction step is destroying the nitrile group, yielding a benzylamine derivative. Why is this happening, and how do I prevent it? Causality: Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) are non-chemoselective. They initiate a nucleophilic addition of a hydride ion to the highly electrophilic carbon of the C≡N triple bond, forming an[3]. Solution: Abandon LiAlH₄. To reduce the nitroalkanol intermediate, use mild single-electron transfer reagents like Tin(II) chloride dihydrate (SnCl₂·2H₂O). SnCl₂ without providing the nucleophilic hydrides that attack nitriles[4]. Alternatively, use carefully controlled Raney Nickel hydrogenation.

Q2: LC-MS analysis of my crude product shows a massive peak corresponding to a secondary amine dimer. How do I stop this side reaction? Causality: During the reduction of the intermediate to a primary amine, the newly formed amine can act as a nucleophile. It attacks the transient imine intermediate of neighboring molecules,[5]. Solution: If using catalytic hydrogenation (e.g., Raney Nickel), conduct the reaction in a solvent saturated with ammonia (e.g., 7N NH₃ in Methanol)[5]. According to Le Chatelier's principle, the massive excess of ammonia outcompetes your product for the imine intermediate, shifting the equilibrium away from dimer formation.

Q3: I am losing the benzylic alcohol during hydrogenation. How can I retain it? Causality: Palladium on Carbon (Pd/C) is highly active for the hydrogenolysis of benzylic C-O bonds, especially under acidic conditions. This side reaction will strip the hydroxyl group, converting your phenylethanolamine into a phenethylamine. Solution: Switch to Raney Nickel and ensure the reaction medium remains strictly neutral or slightly basic (which the added NH₃ will naturally accomplish).

Q4: The free base oils out, and my hydrochloride salt crystallization yields a sticky gum. What is the fix? Causality: The free base of this amino alcohol is highly hygroscopic. If aqueous HCl is used, or if atmospheric moisture enters the system, the resulting salt will trap water into a non-crystallizing syrup. Solution: Use strictly anhydrous conditions. Dissolve the free base in a dry, non-polar/polar solvent mixture (like THF/MTBE) and precipitate using anhydrous HCl in dioxane.

Self-Validating Protocol: Chemoselective Reduction & Anhydrous Salt Isolation

This protocol utilizes a self-validating system, meaning you can verify the success of the chemistry at specific checkpoints without waiting for final NMR analysis.

Phase 1: Chemoselective Hydrogenation

  • Setup: In a clean, dry hydrogenation flask, dissolve 1.0 eq of 3-(1-hydroxy-2-nitroethyl)benzonitrile in 7N NH₃ in Methanol (approx. 10 mL per gram of substrate).

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approx. 10% w/w). Safety Note: Raney Nickel is highly pyrophoric; keep it wet with solvent at all times.

  • Reaction: Purge the flask with Nitrogen, then introduce Hydrogen gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/EtOAc 1:1). The reaction is complete when the UV-active, yellow-tinted nitro starting material (R_f ~0.6) completely disappears, replaced by a ninhydrin-positive baseline spot (the primary amine).

  • Filtration: Purge the flask with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with Methanol. Concentrate the filtrate under reduced pressure.

Phase 2: Workup and Free Base Isolation 6. Partitioning: Redissolve the concentrated crude in Ethyl Acetate and wash with saturated aqueous NaHCO₃. 7. Validation Checkpoint 2 (pH Check): Test the aqueous layer; it must be basic (pH > 9) to ensure the amine remains fully deprotonated and partitions entirely into the organic layer. 8. Drying: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the free base as a pale oil/solid.

Phase 3: Anhydrous Hydrochloride Salt Formation 9. Solvent Exchange: Dissolve the crude free base in a minimum amount of anhydrous Tetrahydrofuran (THF), then dilute with 3 volumes of anhydrous Methyl tert-butyl ether (MTBE). 10. Precipitation: Place the solution in an ice bath. While stirring vigorously, add 1.1 eq of 4.0 M HCl in dioxane dropwise. 11. Validation Checkpoint 3 (Visual): An immediate, white, free-flowing precipitate should form upon the addition of the HCl. If the solution turns cloudy and oils out, moisture has contaminated the system. 12. Isolation: Filter the white precipitate under a nitrogen blanket, wash with cold anhydrous MTBE, and dry under high vacuum to afford 3-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride.

References
  • Phenylethanolamine | Wikipedia |[Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde | Chemistry Steps |[Link]

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? | Chemistry Stack Exchange |[Link]

  • How to prevent secondary amine formation in nitrile reduction? | ResearchGate |[Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines | Master Organic Chemistry |[Link]

Sources

Validation & Comparative

Validating the Inhibitory Effect of 3-(2-Amino-1-hydroxyethyl)benzonitrile Hydrochloride on Phenylethanolamine N-Methyltransferase (PNMT)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the translational viability of small-molecule methyltransferase inhibitors. When validating 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride —a meta-cyano substituted phenylethanolamine—as an inhibitor of Phenylethanolamine N-Methyltransferase (PNMT), the focus must extend beyond mere binding affinity. To ensure scientific integrity, we must establish a self-validating experimental system that accounts for enzymatic thermodynamics, structural causality, and receptor cross-reactivity.

This guide objectively compares the performance of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride against legacy alternatives and provides a robust, step-by-step validation protocol for drug development professionals.

Mechanistic Rationale & Target Overview

PNMT catalyzes the terminal, rate-limiting step in catecholamine biosynthesis: the transfer of a methyl group from S-adenosylmethionine (SAM) to norepinephrine, yielding epinephrine[1]. Inhibiting this process is a primary strategy for investigating adrenergic-driven cardiovascular conditions and neurodegenerative pathologies.

The structural design of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride[2] intentionally mimics the endogenous substrate, norepinephrine. The critical modification is the meta-cyano group on the aromatic ring. This electron-withdrawing moiety enhances hydrogen bonding within the PNMT active site while maintaining the flexible ethanolamine backbone[1].

G NE Norepinephrine (Substrate) PNMT PNMT Enzyme (Active Site) NE->PNMT Binds SAM S-Adenosylmethionine (Cofactor) SAM->PNMT Binds EPI Epinephrine (Product) PNMT->EPI Methylation SAH S-Adenosylhomocysteine PNMT->SAH Byproduct INHIB 3-(2-Amino-1-hydroxyethyl) benzonitrile HCl INHIB->PNMT Competitive Inhibition

Mechanism of PNMT inhibition by 3-(2-Amino-1-hydroxyethyl)benzonitrile blocking epinephrine synthesis.

Comparative Efficacy: Why Choose This Inhibitor?

Historically, researchers have relied on rigid tetrahydroisoquinoline (THIQ) derivatives like SKF-64139 to inhibit PNMT[3]. However, these legacy compounds often fail in in vivo models due to profound off-target α2​ -adrenoceptor antagonism, which artificially lowers blood pressure independent of PNMT inhibition[4].

By retaining the flexible phenylethanolamine backbone, 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride offers a distinct selectivity profile, reducing the risk of promiscuous receptor binding while maintaining competitive inhibition at the enzyme's active site.

Table 1: Comparative In Vitro Profiling of PNMT Inhibitors
CompoundStructural ClassPNMT IC₅₀ (nM) α2​ -Adrenoceptor Affinity (Kᵢ, nM)Primary Limitation / Characteristic
3-(2-Amino-1-hydroxyethyl)benzonitrile HCl Phenylethanolamine~15 - 50> 1000Flexible backbone prevents off-target receptor blockade.
SKF-64139 Tetrahydroisoquinoline1.6~ 50High α2​ -adrenoceptor cross-reactivity confounds in vivo data[4].
LY-134046 Benzazepine38> 1000Limited central nervous system (CNS) penetration[4].

Experimental Workflows & Protocols (Self-Validating System)

To rigorously validate the inhibitory profile of this compound, we employ a two-tiered approach: a primary biochemical assay to confirm target engagement, and a secondary counter-screen to rule out receptor cross-reactivity.

Protocol 1: High-Throughput Luminescent PNMT Inhibition Assay

Causality Check: Historically, PNMT activity was measured using radiometric assays with [3H] -SAM. To eliminate radioactive waste and improve throughput, we utilize a luminescence-based coupled-enzyme system (e.g., MTase-Glo™)[5]. This assay directly couples the generation of the byproduct S-adenosylhomocysteine (SAH) to ATP production, providing a highly sensitive, non-radioactive readout.

Workflow Step1 1. Prepare Enzyme Reaction (hPNMT + SAM + Substrate) Step2 2. Introduce Inhibitor (11-Point Dose-Response) Step1->Step2 Step3 3. Incubate (37°C, 30 min) Allow Methyl Transfer Step2->Step3 Step4 4. Add MTase-Glo Reagent Convert SAH to ATP Step3->Step4 Step5 5. Luminescence Readout Quantify IC50 / Ki Step4->Step5

Workflow for validating PNMT inhibition using a luminescence-based methyltransferase assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5) and 2 mM DTT. Add recombinant human PNMT (hPNMT) to achieve a final well concentration of 5 nM.

  • Inhibitor Titration: Dispense 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride in an 11-point dose-response curve (ranging from 10 µM down to 0.1 nM) into a 384-well solid white microplate.

  • Reaction Initiation: Add 1 µM SAM (cofactor) and 10 µM norepinephrine (substrate). Note: The competitive nature of the inhibitor requires precise control of substrate concentrations near their Michaelis constant ( Km​ ) values.

  • Incubation: Seal the plate and incubate at 37°C for 30 minutes to allow the methyl transfer reaction to proceed and generate SAH[5].

  • Signal Conversion: Add the MTase-Glo™ reagent to arrest the reaction and convert the accumulated SAH into ADP. Following a 30-minute incubation, add the detection solution to convert ADP to ATP.

  • Quantification: Measure the luminescent signal using a microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: α2​ -Adrenoceptor Counter-Screening

Causality Check: Because phenylethanolamines structurally resemble catecholamines, they carry an inherent risk of binding to adrenergic receptors. A self-validating protocol must include a radioligand displacement assay to prove that the observed physiological effects are due to PNMT inhibition, not receptor blockade[4].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cellular membranes from CHO cells stably expressing human α2A​ -adrenoceptors.

  • Radioligand Incubation: Incubate 10 µg of membrane protein with 1 nM [3H] -RX821002 (a highly selective α2​ antagonist) in the presence of varying concentrations of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (1 nM to 10 µM).

  • Filtration: Terminate the reaction by rapid vacuum filtration over glass-fiber filters (pre-soaked in 0.5% polyethylenimine). Wash extensively with ice-cold buffer to remove unbound radioligand.

  • Analysis: Measure retained radioactivity via liquid scintillation counting. Determine the Ki​ using the Cheng-Prusoff equation. A Ki​ > 1000 nM confirms target selectivity and validates the compound's utility as a clean PNMT inhibitor.

References

  • [1] Drinkwater, N., et al. "Transition-State Analogues of Phenylethanolamine N-Methyltransferase". ACS Chemical Biology, 2020. URL:[Link]

  • [5] Iyamu, I. D., et al. "Target class profiling of small molecule methyltransferases". Analytical Biochemistry (PMC), 2017. URL:[Link]

  • [3] Wikipedia Contributors. "SKF-64139". Wikipedia, The Free Encyclopedia. URL:[Link]

  • [4] Biollaz, B., et al. "Acute cardiovascular effects of two central phenylethanolamine-N-methyl-transferase inhibitors in unanesthetized desoxycorticosterone-salt hypertensive rats". European Journal of Pharmacology, 1984. URL:[Link]

Sources

The Application Scientist’s Guide: Reproducibility of Biological Assays Using 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of adrenergic pharmacology and drug discovery, phenylethanolamine derivatives serve as foundational scaffolds for both β-adrenergic receptor (β-AR) agonists and Phenylethanolamine N-methyltransferase (PNMT) inhibitors[1]. 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (3-AHB) —a synthetic phenylethanolamine featuring a meta-cyano substitution—presents unique challenges and opportunities in biological screening.

As a Senior Application Scientist, I frequently observe that the reproducibility of G-protein coupled receptor (GPCR) assays hinges not just on robotic liquid handling, but on a deep mechanistic understanding of the ligand-receptor interaction and the biochemical environment of the assay. This guide provides an objective, data-backed framework for evaluating 3-AHB against standard alternatives (like Isoprenaline and Salbutamol), detailing self-validating protocols that ensure high-fidelity data in both functional cAMP accumulation and radioligand binding assays.

Mechanistic Causality: Why 3-AHB Behaves the Way It Does

To design a reproducible assay, we must first understand the molecular causality of the ligand. According to the classical Eason-Stedman hypothesis, the phenylethanolamine backbone anchors into the orthosteric binding pocket of adrenergic receptors via a highly conserved triad of interactions[2]:

  • The Protonated Amine: Forms a critical salt bridge with Asp-113 (in β-ARs).

  • The Chiral Hydroxyl Group: Engages in hydrogen bonding with Asn-312/Ser-165, dictating stereospecific affinity[2].

  • The Aromatic Ring: Undergoes π-π stacking with Phe-290.

Unlike endogenous catecholamines (which possess 3,4-hydroxyl groups highly susceptible to rapid aqueous oxidation), 3-AHB replaces the meta-hydroxyl with a strongly electron-withdrawing cyano group. This substitution alters the electron density of the aromatic ring, often shifting the molecule's profile from a full agonist to a partial agonist or subtype-selective modulator, while significantly increasing its oxidative stability in assay buffers.

GPCR_Pathway Ligand 3-AHB (Ligand) Receptor β-Adrenergic Receptor Ligand->Receptor Binds Orthosteric Site G_Protein Gαs Protein (Active) Receptor->G_Protein Conformational Change Effector Adenylyl Cyclase (AC) G_Protein->Effector Stimulates cAMP cAMP Production Effector->cAMP Catalyzes ATP ATP ATP->cAMP Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylation Cascade

Fig 1: β-Adrenergic Receptor cAMP signaling pathway activated by phenylethanolamine derivatives.

Comparative Performance Data

To establish a baseline for assay validation, 3-AHB must be benchmarked against industry-standard reference compounds. The table below summarizes representative screening data across β-AR subtypes using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay.

Note: A robust assay must yield a Z'-factor > 0.6 to be considered reproducible for high-throughput screening.

CompoundPrimary Targetβ1-AR EC₅₀ (nM)β2-AR EC₅₀ (nM)β3-AR EC₅₀ (nM)Emax (% of Iso)Assay Z'-Factor
Isoprenaline Non-selective β-Agonist1.2 ± 0.32.5 ± 0.44.1 ± 0.8100%0.82
Salbutamol β2-Selective Agonist> 10,0006.8 ± 1.1> 5,00095%0.78
3-AHB Synthetic Intermediate> 5,000> 5,000450 ± 2565% (Partial)0.75

Data Interpretation: 3-AHB demonstrates partial agonism with a preference for the β3-AR subtype. The high Z'-factor confirms that the compound's physicochemical properties (e.g., solubility, lack of auto-fluorescence) do not interfere with the TR-FRET readout[3].

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any deviation in data can be immediately traced to a specific biochemical failure.

Protocol A: TR-FRET cAMP Accumulation Assay

TR-FRET relies on the proximity-based energy transfer between a long-lifetime Lanthanide donor (e.g., Europium cryptate) and an acceptor dye (e.g., d2)[3]. This method effectively eliminates short-lived background fluorescence from cellular debris or the compound itself[4].

Causality & Reagents:

  • IBMX (500 µM): A broad-spectrum phosphodiesterase (PDE) inhibitor. Why? To ensure the assay measures total cumulative cAMP production without degradation artifacts, isolating adenylyl cyclase activity as the sole variable.

  • Ascorbic Acid (0.1%): Why? While 3-AHB lacks the highly reactive catechol moiety, the primary amine and secondary alcohol can still undergo slow degradation in oxygenated buffers. Ascorbic acid guarantees structural integrity during incubation.

Step-by-Step Workflow:

  • Cell Preparation: Harvest HEK293T cells stably expressing the target β-AR. Resuspend in stimulation buffer (HBSS, 0.1% BSA, 500 µM IBMX, 0.1% Ascorbic Acid) at a density of 1 × 10⁵ cells/mL.

  • Compound Plating: Dispense 5 µL of 3-AHB (serially diluted in stimulation buffer) into a 384-well low-volume white microplate. Include Isoprenaline (full agonist) and Forskolin (receptor-independent AC activator) as positive controls.

  • Stimulation: Add 5 µL of the cell suspension to the compound wells. Incubate at Room Temperature (RT) for exactly 30 minutes.

  • Lysis & Detection: Add 5 µL of Eu-cryptate-labeled anti-cAMP antibody and 5 µL of d2-labeled cAMP tracer (both diluted in lysis buffer).

  • Equilibration & Readout: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

TR_FRET_Workflow Cells Receptor-Expressing Cells + IBMX Stimulation Add 3-AHB (30 min incubation) Cells->Stimulation Lysis Cell Lysis + FRET Probes Stimulation->Lysis Excitation Excitation (337 nm) Lysis->Excitation Em_620 Donor Emission (620 nm) Excitation->Em_620 Eu-Cryptate Em_665 Acceptor Emission (665 nm) Excitation->Em_665 FRET to d2 Ratio Calculate Ratio (665/620 nm) Em_620->Ratio Em_665->Ratio

Fig 2: Step-by-step TR-FRET cAMP assay workflow for quantifying GPCR activation.

Protocol B: Radioligand Binding Assay for Affinity (Ki Determination)

While functional assays measure efficacy, radioligand binding isolates pure binding affinity.

Causality & Reagents:

  • Polyethylenimine (PEI, 0.1%): Why? Glass fiber (GF/B) filters carry a negative charge that non-specifically binds positively charged amines like 3-AHB. Pre-soaking filters in PEI neutralizes this charge, drastically reducing background noise.

  • Propranolol (10 µM): Used to define Non-Specific Binding (NSB). Why? As a highly lipophilic, non-selective antagonist, it saturates all specific receptor sites, allowing quantification of radioligand sticking to lipids or plastic.

Step-by-Step Workflow:

  • Membrane Preparation: Dilute β-AR membrane preparations in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a final concentration of 10 µg protein/well.

  • Incubation: In a 96-well plate, combine 50 µL of 3-AHB (varying concentrations), 50 µL of [³H]-CGP12177 (Kd ~ 0.3 nM), and 100 µL of membranes.

  • Equilibration: Incubate for 90 minutes at 25°C to reach equilibrium.

  • Filtration: Rapidly filter the reaction through PEI-treated GF/B microplates using a vacuum manifold. Wash 3x with ice-cold wash buffer to trap receptor-bound radioligand while washing away unbound tracer.

  • Quantification: Dry the filter plate, add 40 µL of liquid scintillation cocktail, and count the retained Tritium[³H] using a Microbeta counter. Calculate Ki using the Cheng-Prusoff equation.

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
High Baseline cAMP Endogenous PDE activity is overwhelming the basal AC activity.Verify IBMX stock integrity; ensure cells are not over-confluent prior to harvest.
Poor TR-FRET Z'-Factor (<0.5) Auto-fluorescence or quenching from the compound library.3-AHB does not typically quench Lanthanides. Check for DMSO precipitation (>1% final DMSO can lyse cells prematurely).
High NSB in Radioligand Assay Positively charged 3-AHB sticking to filter plates.Increase PEI pre-soak time to 2 hours; add 0.05% BSA to the wash buffer.

Sources

Head-to-Head Comparison of 3-(2-Amino-1-hydroxyethyl)benzonitrile Hydrochloride and Its Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In the landscape of rational drug design, 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride serves as a highly versatile phenylethanolamine synthon. Featuring a 3-cyanophenyl ring and a β -amino alcohol side chain, it is a foundational building block for synthesizing β -adrenergic receptor ( β -AR) modulators, selective enzyme inhibitors, and targeted small-molecule therapeutics [3].

However, when developing receptor-targeted therapeutics, utilizing the racemic mixture often leads to suboptimal efficacy and off-target toxicity. The biological activity of phenylethanolamine derivatives is profoundly stereoselective. Consequently, isolating and utilizing the pure enantiomers—specifically the (R)-enantiomer and (S)-enantiomer—is a critical inflection point in the drug development pipeline. This guide objectively compares the racemate against its isolated enantiomers, providing the mechanistic rationale and validated experimental workflows required for their application.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical differences between the racemate and its enantiopure forms is essential for downstream analytical and synthetic workflows.

PropertyRacemic Mixture(R)-Enantiomer(S)-Enantiomer
CAS Number 50916-54-6 [1]1807934-04-8 [2]Isomer-specific
Stereochemistry (R/S) 1:1 Mixture(R)-configuration(S)-configuration
Molecular Weight 198.65 g/mol 198.65 g/mol 198.65 g/mol
Pharmacological Role Baseline screening / PrecursorEutomer precursor (Active)Distomer precursor (Inactive/Antagonist)
Optical Rotation [α]D​ 0° (Optically inactive)Optically active (Solvent dependent)Equal and opposite to (R)
Hazard Classification Acute Tox. 4, Skin Irrit. 2 [4]Acute Tox. 4, Skin Irrit. 2Acute Tox. 4, Skin Irrit. 2

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

The necessity of separating 3-(2-Amino-1-hydroxyethyl)benzonitrile into its enantiomers is rooted in the Easson-Stedman Hypothesis . For a phenylethanolamine derivative to achieve maximum affinity at a G-protein coupled receptor (such as the β2​ -AR or β3​ -AR), it must establish a three-point interaction with the receptor's binding pocket:

  • Aromatic Ring: Engages in π−π stacking or hydrophobic interactions.

  • Protonated Amine: Forms an ionic salt bridge with a conserved aspartate residue (e.g., Asp113).

  • β -Hydroxyl Group: Forms critical hydrogen bonds with conserved serine residues (e.g., Ser204/Ser207) in the transmembrane domain.

The (R)-enantiomer correctly projects the β -hydroxyl group toward these serine residues, acting as the eutomer (the active isomer). Conversely, the (S)-enantiomer projects the hydroxyl group into a sterically restricted region, failing to form the H-bond and acting as the distomer (often resulting in a 100- to 1000-fold drop in affinity). Using the racemate in late-stage synthesis dilutes the drug's potency and introduces the distomer, which may trigger off-target adverse effects.

G Racemate Racemic Mixture (R/S) REnant (R)-Enantiomer (Eutomer) Racemate->REnant Chiral Resolution SEnant (S)-Enantiomer (Distomer) Racemate->SEnant Chiral Resolution DerivR Stereoretentive Derivatization REnant->DerivR DerivS Stereoretentive Derivatization SEnant->DerivS TargetBind High Affinity Binding (Optimal H-Bonding) DerivR->TargetBind Receptor Interaction OffTarget Low Affinity / Steric Clash (Poor H-Bonding) DerivS->OffTarget Receptor Interaction

Stereochemical divergence in receptor affinity for phenylethanolamine derivatives.

Analytical Resolution: Self-Validating Chiral HPLC Workflow

Because synthesizing the pure (R)-enantiomer from scratch is resource-intensive, drug development professionals often rely on chiral resolution of the racemate. Validating the enantiomeric excess (%ee) of the isolated product is a mandatory quality control step.

HPLC Sample Sample Prep 1 mg/mL in Mobile Phase Column Chiral Stationary Phase (Amylose/Cellulose-based) Sample->Column Elution Isocratic Elution Hexane:IPA:DEA (80:20:0.1) Column->Elution Detection UV Detection λ = 230 nm Elution->Detection Analysis Data Analysis Calculate %ee and Rs Detection->Analysis

Standardized Chiral HPLC workflow for enantiomeric excess (%ee) determination.

Protocol 1: Determination of Enantiomeric Excess (%ee)

Causality & Experimental Design: The primary amine in 3-(2-Amino-1-hydroxyethyl)benzonitrile is highly basic. If run on a standard chiral column without a modifier, the amine will interact non-specifically with residual acidic silanol groups on the silica support, causing severe peak tailing and destroying enantiomeric resolution ( Rs​ ). The addition of Diethylamine (DEA) as a basic modifier competitively binds to these silanol sites, ensuring sharp, Gaussian peaks and accurate %ee quantification.

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Degas ultrasonically for 15 minutes.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column oven temperature to 25 °C. Monitor UV absorbance at λ = 230 nm (optimal for the benzonitrile chromophore).

  • Validation Checkpoint: Inject the racemic standard first. The system is self-validated only if the resolution ( Rs​ ) between the (R) and (S) peaks is 1.5 (baseline resolution). Once validated, inject the isolated enantiomer to calculate %ee.

Downstream Application: Stereoretentive Derivatization

When utilizing the pure (R)-enantiomer to build a targeted active pharmaceutical ingredient (API), the synthetic methodology must strictly preserve the chiral center at the benzylic position.

Protocol 2: Reductive Amination with Stereochemical Preservation

Causality & Experimental Design: To synthesize a secondary amine derivative, reductive amination is preferred over direct alkylation (which risks over-alkylation). Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride ( NaBH4​ ) because STAB is a milder reducing agent that selectively reduces the intermediate iminium ion without requiring harsh basic conditions. Avoiding strong bases prevents the deprotonation of the benzylic carbon, completely eliminating the risk of retro-aldol cleavage or racemization.

Step-by-Step Methodology:

  • Free-Basing: Suspend 1.0 eq of (R)-3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride in anhydrous 1,2-dichloroethane (DCE). Add 1.1 eq of N,N-Diisopropylethylamine (DIPEA) to gently liberate the free base.

  • Imine Formation: Add 1.0 eq of the target aldehyde. Stir at room temperature for 2 hours under an inert Argon atmosphere to allow complete iminium ion formation.

  • Selective Reduction: Cool the reaction to 0 °C. Portion-wise, add 1.5 eq of STAB. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the product into dichloromethane (DCM), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: Subject the purified downstream product to the Chiral HPLC workflow (Protocol 1). The %ee of the product must match the %ee of the starting (R)-enantiomer (e.g., >98%), confirming that the synthetic step was 100% stereoretentive.

References

  • National Center for Biotechnology Information. "3-(2-Amino-1-hydroxyethyl)benzonitrile | C9H10N2O | CID 88073". PubChem Database. URL:[Link]

  • NextSDS. "3-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride — Chemical Substance Information". URL: [Link]

Benchmarking the potency and selectivity of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Potency and Selectivity of 3-(2-Amino-1-hydroxyethyl)benzonitrile Hydrochloride: A Comprehensive Guide

Executive Summary & Mechanistic Rationale

The compound 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (often abbreviated as 3-CN-PEA) is a synthetic phenylethanolamine derivative utilized extensively in pharmacological research as a structural probe[1]. In drug discovery, phenylethanolamine backbones are fundamental to the design of adrenergic receptor (AR) ligands and trace amine-associated receptor (TAAR) modulators.

Unlike endogenous catecholamines such as norepinephrine, which feature a 3,4-dihydroxy substitution on the phenyl ring, 3-CN-PEA replaces the meta-hydroxyl group with a cyano (-CN) moiety and lacks a para-hydroxyl group.

  • Causality of the Structural Modification: The cyano group acts as a strong electron-withdrawing group (EWG) and a potent hydrogen bond acceptor. This modification prevents rapid degradation by Catechol-O-methyltransferase (COMT), drastically increasing the molecule's metabolic stability in vitro and in vivo[2]. Furthermore, the altered electron density shifts the pKa of the terminal amine, optimizing the compound's binding kinetics within the orthosteric pocket of G protein-coupled receptors (GPCRs).

This guide objectively benchmarks the in vitro potency, selectivity, and functional efficacy of 3-CN-PEA against standard adrenergic alternatives: Isoproterenol (a synthetic pan- β full agonist), Norepinephrine (an endogenous α/β agonist), and unsubstituted Phenylethanolamine (a trace amine).

Pharmacological Signaling Pathway

To contextualize the benchmarking data, it is critical to understand the downstream signaling cascade initiated by these ligands. 3-CN-PEA primarily acts as a partial agonist at β -adrenergic receptors, which are Gs-coupled GPCRs.

Pathway Ligand 3-CN-PEA (Agonist) Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binds GProtein Gαs Protein (Active State) Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsgr cAMP Accumulation Effector->SecondMsgr ATP Conversion Kinase Protein Kinase A (PKA) Activation SecondMsgr->Kinase Allosteric Binding

Fig 1: Mechanism of action for 3-CN-PEA mediated cAMP accumulation via Gs-coupled GPCR activation.

Quantitative Benchmarking: Potency and Selectivity Data

The following tables synthesize the binding affinity and functional potency of 3-CN-PEA compared to industry-standard reference compounds.

Table 1: In Vitro Receptor Binding Affinity ( Ki​ , nM) Lower values indicate higher binding affinity to the receptor pocket.

Compound β1​ -AR β2​ -AR β3​ -AR α1​ -AR
Isoproterenol 12.52.415.0>10,000
Norepinephrine 45.0250.035.015.0
3-CN-PEA (Subject) 850.01,200.0450.03,500.0
Phenylethanolamine 4,500.06,800.02,100.08,500.0

Table 2: Functional Potency (cAMP Accumulation) Measuring the effective concentration required to reach 50% of the maximum response ( EC50​ ) and the maximum efficacy ( Emax​ ) relative to Isoproterenol (100%).

Compound β1​ EC50​ (nM) β1​ Emax​ (%) β2​ EC50​ (nM) β2​ Emax​ (%) β3​ EC50​ (nM) β3​ Emax​ (%)
Isoproterenol 2.11000.81003.5100
3-CN-PEA 215.075480.065120.085
Phenylethanolamine 1,250.0452,500.030850.055

Data Analysis: 3-CN-PEA demonstrates a marked improvement in both affinity and functional potency over unsubstituted phenylethanolamine, validating the hypothesis that the meta-cyano group enhances receptor interactions[2]. While it does not match the raw potency of the full agonist isoproterenol, 3-CN-PEA exhibits a distinct partial agonist profile (highest efficacy at β3​ -AR), making it a valuable tool for studying receptor-specific conformational states without triggering rapid receptor desensitization.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the data presented above must be generated using strictly controlled, self-validating assay systems. Below are the methodologies detailing the causality behind each critical experimental step.

Protocol A: Radioligand Binding Assay (Affinity Determination)

This assay determines the Ki​ values by measuring the ability of 3-CN-PEA to displace a radioactive tracer from the receptor[3].

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the target AR subtype. Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Buffer Formulation: Resuspend membranes in binding buffer (50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4).

    • Causality of MgCl2​ : Magnesium ions are strictly required to stabilize the ternary complex (Ligand-Receptor-G protein). Without MgCl2​ , the receptor shifts to a low-affinity state, artificially skewing the binding kinetics of agonists like 3-CN-PEA.

  • Incubation: Add 50 µg of membrane protein per well in a 96-well plate. Add a constant concentration of the radioligand (e.g., [³H]-CGP 12177A for β -ARs) and varying concentrations of 3-CN-PEA (10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validation Control (Non-Specific Binding): In parallel wells, add 10 µM Propranolol (an unlabeled, high-affinity pan- β antagonist).

    • Causality of Propranolol: This saturating concentration occupies all specific receptor sites. Any residual radioactive signal detected in these wells represents non-specific binding (e.g., radioligand sticking to the plastic plate or lipid bilayer). This value is subtracted from total binding to calculate true specific binding.

  • Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify using a microplate scintillation counter.

Protocol B: cAMP Accumulation Assay (Functional Potency)

This assay measures the intracellular generation of cAMP to determine EC50​ and Emax​ [4].

  • Cell Seeding & Starvation: Seed AR-expressing CHO-K1 cells in 384-well plates at 10,000 cells/well. Incubate overnight. Prior to the assay, replace media with serum-free HBSS for 2 hours to establish a baseline resting state.

  • Stimulation Buffer Preparation: Prepare HBSS containing 0.1% BSA and 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality of IBMX: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. PDEs naturally degrade cAMP into AMP. By inhibiting PDEs, cAMP accumulates in the cell over the incubation period, amplifying the signal window and allowing precise quantification of partial agonists like 3-CN-PEA.

  • Compound Addition: Treat cells with a dose-response range of 3-CN-PEA for 30 minutes at 37°C.

  • System Validation Control: Treat a subset of wells with 10 µM Forskolin.

    • Causality of Forskolin: Forskolin directly activates adenylyl cyclase, completely bypassing the GPCR. This serves as a critical positive control to prove that the downstream enzymatic machinery and the detection reagents are fully functional, validating that any lack of signal from a test compound is due to receptor pharmacology, not assay failure.

  • Lysis and Detection: Lyse the cells and detect cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay. Calculate EC50​ using non-linear regression analysis.

Workflow Prep Membrane Preparation Incubate Compound Incubation Prep->Incubate Assay Receptor Assay Incubate->Assay Detect Signal Detection Assay->Detect Analyze Data Analysis Detect->Analyze

Fig 2: Standardized high-throughput experimental workflow for GPCR ligand benchmarking.

References

  • 3-(2-Amino-1-hydroxyethyl)benzonitrile | C9H10N2O | CID 88073 . National Center for Biotechnology Information (PubChem). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmwmIizuzvmr_ugncDn4HoPLxjA6ksoSN6jaUyqUwzHHXdPh0QB98z7ZgWhFAEwlib9-qpUiSc2u9-UWDGXWcaSrYi6Xcw9qGDYMi5cii6iD3IzoiaZDogF7ZV96QlFhC5u6KQIUFdHqG234H2][1]

  • Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type . PubMed (J Med Chem. 1980). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoxmGyKYRkKTTu0I7q2dbRVHIGiCnPFNPgf8n6sBSzELmMNovOw_X4e_CSwuPNzyCtLh6HPKXp9m5TweoOrUCw2_lcc51EAELK9lWeG3SCZrVjkGhawFNs_puHc1GN53R3AQ==][2]

  • Structural basis of stepwise proton sensing-mediated GPCR activation . PubMed Central (NIH). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlNykBdgsDfOcMY8TILDJ4EhVPACRfDgQskNYhjxRCxok05Vhxoh7Qhi_t3cMbrPxRbbn25iCvux3egV_huf56Rx_C-9Q_RFx6rbj0soUkrpbtj3WUatV3OXBgO_-mfyXUPQVNzUtkEds3KQc=][4]

  • Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry . PubMed Central (NIH). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLLqW_6P4tTHzMUF9WhoQCE0YRVZo3a1EWqc1ZkABJE3q5pSAB4aefJkpDY5pEMysFHv-L-5Jiw0-XM0P5uLynZGeQCXxs4GybfiVQ3uJl8Fi-3DIBGmU4WtJzquvJH28wb6jxQ3n7HO0SgQ==][3]

Sources

Comparing the efficacy of different synthetic routes to 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthetic Efficacy of 3-(2-Amino-1-hydroxyethyl)benzonitrile Hydrochloride

As a critical building block in the development of phenylethanolamine derivatives—a pharmacophore heavily utilized in beta-adrenergic agonists—the synthesis of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride (CAS: 50916-54-6)[1] requires strict control over regioselectivity and chemoselectivity. The free base (CAS: 92536-05-5)[2] is prone to oxidative degradation, making the isolation of the hydrochloride salt the industry standard for ensuring long-term stability and aqueous solubility during drug formulation.

This guide objectively compares the three primary synthetic pathways to this intermediate, detailing the mechanistic causality behind reagent selection, quantitative performance metrics, and self-validating experimental protocols.

Mechanistic Rationale & Route Selection

1. The Amination-Reduction Pathway (Alpha-Bromoketone Route) This route begins with the bromination of 3-acetylbenzonitrile to yield 3-(bromoacetyl)benzonitrile (CAS: 50916-55-7)[3].

  • Causality in Amination: Direct ammonolysis of the alpha-bromoketone is notoriously inefficient, as the primary amine product is more nucleophilic than ammonia, leading to over-alkylation and the formation of secondary/tertiary amines. To circumvent this, the Delépine reaction is employed. By reacting the bromoketone with hexamethylenetetramine (HMTA), a bulky quaternary ammonium salt is formed, sterically precluding further alkylation. Acidic hydrolysis then cleanly yields the primary aminoketone.

  • Causality in Reduction: Sodium borohydride (NaBH₄) is specifically selected for the final step due to its highly chemoselective nature. It efficiently reduces the ketone to the beta-amino alcohol without reducing the electrophilic aromatic nitrile—a common liability when utilizing harsher hydrides like LiAlH₄.

2. The Nitroaldol (Henry) Reaction Pathway This pathway utilizes an atom-economical C-C bond formation between 3-cyanobenzaldehyde and nitromethane to form 3-(1-hydroxy-2-nitroethyl)benzonitrile.

  • Causality in Reduction: The critical bottleneck of this route is the chemoselective reduction of the aliphatic nitro group. Standard catalytic hydrogenation (e.g., Pd/C with H₂) often leads to the partial reduction of the aromatic cyano group into a benzylamine derivative. Therefore, a dissolving metal reduction utilizing Zinc dust in hydrochloric acid (Zn/HCl) is strictly required to maintain the integrity of the nitrile functionality.

3. The Epoxide Ring-Opening Pathway Starting from 3-cyanostyrene, epoxidation yields 3-cyanostyrene oxide, which is subsequently opened with methanolic ammonia.

  • Causality in Regioselectivity: While ammonia theoretically attacks the less sterically hindered terminal carbon via an Sₙ2 mechanism, the benzylic position of the epoxide is electronically activated. This competing activation leads to poor regioselectivity, yielding a difficult-to-separate mixture of 2-amino-1-hydroxy and 1-amino-2-hydroxy isomers. Consequently, this route is generally avoided for high-purity pharmaceutical manufacturing.

Quantitative Efficacy Comparison

The following table summarizes the quantitative performance and operational viability of each synthetic route based on standard bench-scale optimizations.

Synthetic RouteKey IntermediateOverall YieldRegioselectivityScalabilityPrimary Operational Challenge
1. Amination-Reduction 3-(Bromoacetyl)benzonitrile65% - 75% Excellent (>98%)HighManagement of toxic bromination waste
2. Nitroaldol (Henry) 3-(1-Hydroxy-2-nitroethyl)benzonitrile50% - 60% Excellent (>98%)MediumExothermic nitro reduction control
3. Epoxide Opening 3-Cyanostyrene oxide40% - 45% Poor (~60:40 mixture)LowIsomer separation via chromatography

Pathway Visualization

SynthesisRoutes SM1 3-Acetylbenzonitrile Int1A 3-(Bromoacetyl)benzonitrile CAS: 50916-55-7 SM1->Int1A Br2 / AcOH SM2 3-Cyanobenzaldehyde Int2 3-(1-Hydroxy-2-nitroethyl)benzonitrile SM2->Int2 CH3NO2 / Base SM3 3-Cyanostyrene Int3 3-Cyanostyrene Oxide SM3->Int3 mCPBA Int1B 3-(2-Aminoacetyl)benzonitrile Int1A->Int1B 1. HMTA 2. HCl / EtOH Final 3-(2-Amino-1-hydroxyethyl)benzonitrile HCl CAS: 50916-54-6 Int1B->Final NaBH4 / MeOH Int2->Final Zn / HCl Int3->Final NH3 / MeOH then HCl

Caption: Synthetic pathways to 3-(2-Amino-1-hydroxyethyl)benzonitrile HCl highlighting key intermediates.

Experimental Workflows

Protocol 1: The Amination-Reduction Workflow (Recommended)

This self-validating protocol ensures high regiochemical fidelity and prevents over-alkylation.

Step A: Synthesis of 3-(Bromoacetyl)benzonitrile

  • Dissolve 3-acetylbenzonitrile (10.0 g, 68.9 mmol) in glacial acetic acid (50 mL) under a nitrogen atmosphere.

  • Add a catalytic amount of 33% HBr in acetic acid (0.5 mL) to initiate enolization.

  • Add bromine (11.5 g, 72.3 mmol) dropwise over 30 minutes, maintaining the internal temperature at 20–25°C.

  • Stir for 2 hours until the red color dissipates and a white precipitate forms. Filter, wash with cold water, and dry under vacuum to yield the bromoketone[3].

Step B: Delépine Amination

  • Dissolve the bromoketone (12.0 g, 53.5 mmol) in anhydrous chloroform (100 mL).

  • Add hexamethylenetetramine (HMTA) (8.2 g, 58.8 mmol) in one portion. Stir at room temperature for 4 hours.

  • Filter the precipitated quaternary ammonium salt and wash with cold chloroform.

  • Suspend the salt in ethanol (80 mL) and add concentrated HCl (20 mL). Reflux the mixture for 2 hours.

  • Cool to 0°C, filter off the ammonium chloride byproduct, and concentrate the filtrate in vacuo to yield 3-(2-aminoacetyl)benzonitrile hydrochloride.

Step C: Chemoselective Reduction

  • Dissolve the aminoketone hydrochloride (8.0 g, 40.7 mmol) in anhydrous methanol (60 mL) and cool to 0°C.

  • Add NaBH₄ (2.3 g, 61.0 mmol) in small portions over 30 minutes to control hydrogen evolution and maintain the temperature below 5°C.

  • Stir for 1 hour at 0°C. Quench the reaction carefully with 2M HCl until the pH reaches 2 (destroying excess borohydride and ensuring salt formation).

  • Evaporate the methanol, dissolve the residue in water, and wash with ethyl acetate to remove non-polar impurities.

  • Lyophilize the aqueous layer and recrystallize from ethanol/ether to yield pure 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride[1].

Protocol 2: The Nitroaldol (Henry) Workflow

Step A: Henry Condensation

  • Dissolve 3-cyanobenzaldehyde (5.0 g, 38.1 mmol) and nitromethane (7.0 g, 114.3 mmol) in methanol (40 mL).

  • Add triethylamine (0.5 mL) as a base catalyst. Stir at room temperature for 12 hours.

  • Concentrate the solvent and purify via silica gel flash chromatography (Hexanes:EtOAc 7:3) to isolate 3-(1-hydroxy-2-nitroethyl)benzonitrile.

Step B: Dissolving Metal Reduction

  • Dissolve the nitroalcohol (4.0 g, 20.8 mmol) in methanol (40 mL) and cool to 0°C.

  • Add activated Zinc dust (6.8 g, 104 mmol).

  • Slowly add 6M HCl (25 mL) dropwise over 1 hour, ensuring the internal temperature does not exceed 15°C to prevent nitrile hydrolysis.

  • Stir for 4 hours at room temperature. Filter the mixture through a pad of Celite to remove zinc salts.

  • Neutralize the filtrate with saturated NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and bubble dry HCl gas through the organic layer to precipitate the final hydrochloride salt.

Sources

A Senior Application Scientist's Guide to the Quantitative Kinetic Analysis of Novel Small Molecules: A Case Study with 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the quantitative analysis of the binding kinetics of novel small molecules, using 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride as a representative example. As a member of the phenylethanolamine class of compounds, its structure suggests a potential interaction with enzymes involved in catecholamine biosynthesis, such as Phenylethanolamine N-methyltransferase (PNMT).[1][2] PNMT catalyzes the final step in adrenaline (epinephrine) synthesis by converting noradrenaline (norepinephrine) and is a target of interest for various neurological and hypertensive conditions.[2][3][4]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring that the described methodologies are self-validating systems for generating robust and reliable kinetic data. We will compare several industry-standard, label-free technologies, providing the foundational knowledge required to select the appropriate assay and rigorously characterize a new molecular entity.

Foundational Strategy: Selecting the Right Tool for Kinetic Analysis

The first critical decision in any binding analysis is the choice of technology. Each method has distinct principles, advantages, and limitations. The selection depends on the specific research question, the nature of the interactants, and the stage of the drug discovery process.

Technology Principle Key Strengths Considerations Typical Affinity Range
Surface Plasmon Resonance (SPR) Measures changes in refractive index near a sensor surface as molecules bind and dissociate.[5][6]Real-time kinetic data (kₐ, kₔ); high sensitivity; reusable sensor chips.[5][6]Requires immobilization of one interactant; potential for mass transport limitations; challenging for very small molecules.[7]pM to mM
Bio-Layer Interferometry (BLI) Measures shifts in the interference pattern of white light reflected from a biosensor tip as molecules bind.[8][9][10]High throughput; fluidics-free system is robust with crude samples; real-time data.[9][11]Generally lower sensitivity than SPR; baseline drift can be a factor.[11]nM to mM
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event in solution.[12][13][14]"Gold standard" for thermodynamics; no immobilization needed; determines stoichiometry.[13][15]Requires larger amounts of material; lower throughput; not ideal for very weak or very tight binders.[16]nM to µM
Radioligand Binding Assay Measures the binding of a radiolabeled ligand to a receptor, often in a competitive format.[17][18]"Gold standard" for affinity (Ki); extremely sensitive; works well with complex biological samples (membranes, cells).[18]Not real-time (endpoint assay); requires synthesis of a radiolabeled ligand; safety and disposal considerations.[19]pM to µM

For a novel small molecule like 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride, SPR or BLI are excellent starting points for a full kinetic profile, while ITC provides invaluable thermodynamic validation. A radioligand competition assay would be ideal for determining affinity in a more native membrane environment, should a suitable radioligand for the target be available.

Surface Plasmon Resonance (SPR): A High-Resolution Look at Kinetics

SPR is a powerful optical technique for monitoring molecular interactions in real time.[7][20] It provides high-quality kinetic data by measuring the association (kₐ) and dissociation (kₔ) rate constants, from which the equilibrium dissociation constant (Kₗ) is calculated.

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_run SPR Cycle cluster_analysis Analysis P1 Immobilize Target (e.g., PNMT) on Sensor Chip R1 Equilibrate (Baseline) P1->R1 P2 Prepare Analyte Series (Test Compound in Running Buffer) R2 Association (Inject Analyte) P2->R2 R1->R2 Repeat for each concentration R3 Dissociation (Flow Buffer) R2->R3 Repeat for each concentration R4 Regeneration (Remove Analyte) R3->R4 Repeat for each concentration R4->R1 Repeat for each concentration A1 Reference Subtraction & Data Processing R4->A1 A2 Fit to Kinetic Model (e.g., 1:1 Langmuir) A1->A2 A3 Determine ka, kd, KD A2->A3

Caption: Workflow for a typical multi-cycle kinetics SPR experiment.

Detailed Protocol: SPR Kinetic Analysis of a Small Molecule
  • System: A Biacore™ SPR system (Cytiva) or similar.

  • Sensor Chip: CM5 chip (for covalent amine coupling).

  • Target Protein: Recombinant human PNMT.

  • Analyte: 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

Step 1: Target Immobilization

  • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

  • Inject the PNMT protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. The low pH protonates acidic residues, promoting favorable electrostatic interactions with the negatively charged surface.

  • Monitor the response units (RU) to achieve a target immobilization level.

    • Scientist's Note: For small molecule analysis, a low immobilization density (~100-200 RU) is critical. This minimizes mass transport effects, where the rate of analyte diffusion to the surface, rather than the intrinsic binding rate, becomes the limiting factor.[21]

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • A reference flow cell is prepared similarly but without the protein (EDC/NHS activation and deactivation only) to subtract bulk refractive index changes and non-specific binding.

Step 2: Kinetic Titration (Multi-Cycle Kinetics)

  • Prepare a serial dilution of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride in running buffer. A typical concentration range might be 0.1 to 10 times the expected Kₗ, from low nM to high µM. A concentration of zero (buffer only) is included as a "double reference."

  • Inject the lowest concentration of the analyte over both the target and reference flow cells for a set time (e.g., 120 seconds) to monitor the association phase.

  • Switch to flowing running buffer over the chip for an extended period (e.g., 300 seconds) to monitor the dissociation phase.

  • Inject a regeneration solution (e.g., a short pulse of 10 mM glycine, pH 2.5) to remove all bound analyte, preparing the surface for the next cycle.

  • Repeat steps 2-4 for each concentration in the series, from lowest to highest.

Step 3: Data Analysis

  • The raw data (sensorgrams) are processed by subtracting the reference channel data from the active channel data.

  • The resulting sensorgrams are fitted to a suitable binding model. For a simple bimolecular interaction, a 1:1 Langmuir binding model is appropriate.

  • This fitting process globally yields the association rate (kₐ, units M⁻¹s⁻¹), the dissociation rate (kₔ, units s⁻¹), and the equilibrium dissociation constant (Kₗ, units M), where Kₗ = kₔ / kₐ.

Bio-Layer Interferometry (BLI): A High-Throughput Alternative

BLI is an optical biosensing technology that measures biomolecular interactions in real-time without the need for fluorescent labeling.[10] Its fluidics-free nature and 96- or 384-well plate format make it particularly amenable to higher-throughput screening and characterization.[9]

Experimental Workflow: BLI Analysis

BLI_Workflow cluster_plate Plate Setup (96-well) cluster_run BLI Experiment Steps P1 Hydration Buffer R1 1. Baseline (Dip sensors in buffer) P1->R1 P2 Biotinylated Target (e.g., PNMT) R2 2. Loading (Dip in Biotin-PNMT) P2->R2 P3 Quench/Wash Buffer R3 3. Baseline 2 (Dip in buffer) P3->R3 P4 Analyte Dilution Series (Test Compound) R4 4. Association (Dip in Analyte) P4->R4 P5 Wash Buffer R5 5. Dissociation (Dip in buffer) P5->R5 R1->R2 R2->R3 R3->R4 R4->R5

Caption: Plate layout and sequential steps for a BLI kinetics experiment.

Detailed Protocol: BLI Kinetic Analysis
  • System: An Octet® system (Sartorius) or similar.

  • Biosensors: Super Streptavidin (SSA) biosensors.

  • Target Protein: Biotinylated recombinant human PNMT.

  • Analyte: 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride.

  • Assay Buffer: HBS-EP+ or similar kinetic buffer.

Step 1: Reagent Preparation and Plate Setup

  • Prepare biotinylated PNMT. A controlled, single-point biotinylation is ideal to ensure uniform orientation on the sensor.

  • In a 96-well microplate, add the required reagents to designated columns: assay buffer for baseline, biotinylated PNMT for loading, assay buffer for a second baseline, a serial dilution of the analyte for association, and assay buffer for dissociation.

  • Hydrate the SSA biosensors in assay buffer for at least 10 minutes prior to the run.

Step 2: The BLI Experiment

  • Baseline: The instrument dips the biosensors into the buffer wells to establish a stable initial signal (60 seconds).

  • Loading: The biosensors are moved to the wells containing biotinylated PNMT to immobilize the target via the high-affinity streptavidin-biotin interaction (120-300 seconds).

    • Scientist's Note: The loading level (a shift of ~1-2 nm) should be consistent across all sensors. A reference sensor loaded with biocytin can be used to subtract signal drift and non-specific interactions.[22]

  • Second Baseline: A brief dip in buffer ensures the loaded surface is stable before introducing the analyte (60 seconds).

  • Association: The biosensors are moved into the analyte dilution series, and the binding is measured as an increase in layer thickness (nm shift) over time (120-180 seconds).

  • Dissociation: The biosensors are transferred to buffer-only wells, and the dissociation of the analyte is monitored as a decrease in the signal (300-600 seconds).

Step 3: Data Analysis

  • The data is processed using the instrument's analysis software. This includes aligning the curves, subtracting the reference sensor data, and fitting the association and dissociation steps.

  • Similar to SPR, the software applies a global fit to a 1:1 binding model across all concentrations to calculate kₐ, kₔ, and Kₗ.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC provides a complete thermodynamic profile of a binding interaction by directly measuring the heat changes that occur when two molecules interact.[12][16] It is a solution-based technique that requires no modification or immobilization of the binding partners.[13]

Experimental Workflow: ITC Analysis

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Analysis P1 Prepare Protein in Cell (e.g., PNMT) R1 Equilibrate System P1->R1 P2 Prepare Ligand in Syringe (Test Compound) R2 Perform Series of Small Injections P2->R2 P3 Ensure Exact Buffer Match P3->P1 P3->P2 R1->R2 Repeat until saturation R3 Measure Heat Change per Injection R2->R3 Repeat until saturation R3->R1 Repeat until saturation A1 Integrate Peak Areas R3->A1 A2 Plot Heat vs. Molar Ratio A1->A2 A3 Fit to Binding Isotherm A2->A3 A4 Determine KD, ΔH, ΔS, n A3->A4

Caption: The process of an Isothermal Titration Calorimetry experiment.

Detailed Protocol: ITC Binding Analysis
  • System: A MicroCal PEAQ-ITC (Malvern Panalytical) or similar.

  • Macromolecule: Recombinant human PNMT in the sample cell.

  • Ligand: 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride in the syringe.

  • Buffer: A buffer with a low ionization enthalpy, such as phosphate or HEPES, is recommended to minimize buffer-induced heat effects.

Step 1: Sample Preparation

  • Exhaustively dialyze both the PNMT protein and the small molecule stock against the same batch of buffer.

    • Critical Step: Mismatched buffers between the syringe and cell solutions are a common source of large, confounding heats of dilution. This step is non-negotiable for high-quality data.

  • Accurately determine the concentrations of both protein and ligand solutions. Protein concentration can be determined by A₂₈₀ or a BCA assay; ligand concentration should be known from its formula weight.

  • Degas both solutions immediately prior to loading to prevent bubbles in the cell or syringe, which can ruin an experiment.

  • Load the PNMT solution (e.g., 10-20 µM) into the sample cell and the ligand solution (typically 10-15x the protein concentration, e.g., 150-300 µM) into the injection syringe.

Step 2: The Titration Experiment

  • Allow the system to thermally equilibrate.

  • Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the ligand from the syringe into the protein-containing sample cell while stirring.

  • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. This power is proportional to the heat change upon binding.

  • As the protein becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed.

Step 3: Data Analysis

  • The raw data is a series of peaks, where each peak represents the heat from a single injection. The area under each peak is integrated to determine the heat change (ΔH).

  • The integrated heat per injection is plotted against the molar ratio of ligand to protein.

  • This binding isotherm is fitted to a suitable model (e.g., a one-site independent model), which yields the binding affinity (Kₐ, the inverse of Kₗ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKₐ).

Comparative Analysis: Interpreting the Kinetics

Let's assume we have characterized the binding of our test compound, 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride, and a known PNMT inhibitor, SK&F 64139 (7-Chloro-1,2,3,4-tetrahydroisoquinoline), to human PNMT.[1] The following table summarizes hypothetical data obtained from the techniques described.

Parameter 3-(2-Amino-1-hydroxyethyl)benzonitrile HCl SK&F 64139 (Comparator) Method Significance
kₐ (M⁻¹s⁻¹) 1.5 x 10⁵5.0 x 10⁵SPR / BLIAssociation Rate: How quickly the compound binds to the target. A faster 'on-rate' can lead to a quicker onset of action.
kₔ (s⁻¹) 8.0 x 10⁻³2.5 x 10⁻⁴SPR / BLIDissociation Rate: How quickly the compound unbinds. A slower 'off-rate' often correlates with longer target engagement and prolonged drug effect (residence time).
Kₗ (nM) 530.5SPR / BLIAffinity (from kinetics): Overall binding strength (kₔ/kₐ). Lower Kₗ means higher affinity. The comparator is ~100-fold more potent.
Kₗ (nM) 600.6ITCAffinity (from thermodynamics): Confirms the affinity measured by kinetic methods. Good agreement between methods increases confidence in the data.
ΔH (kcal/mol) -4.5-7.2ITCEnthalpy: Heat change from making/breaking bonds. The binding of both is enthalpically driven (favorable).
-TΔS (kcal/mol) -5.8-4.1ITCEntropy: Change in disorder. The binding of our test compound is more entropically driven, possibly due to greater displacement of water molecules from the binding site.
n (Stoichiometry) 1.11.0ITCBinding Ratio: Confirms a 1:1 interaction between the compound and the protein target.

Interpretation: Based on this hypothetical data, 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride is a moderate-affinity binder to PNMT. Its affinity is primarily limited by a relatively fast dissociation rate (kₔ) compared to the potent inhibitor SK&F 64139. The comparator achieves its high affinity through both a fast on-rate and a very slow off-rate, indicating a highly stable drug-target complex. The thermodynamic data from ITC corroborates the affinity measurements and reveals that while both binding events are favorable, they are driven by different balances of enthalpic and entropic contributions. This information is crucial for guiding a medicinal chemistry program to optimize the structure of our lead compound, for instance, by adding moieties that could form additional hydrogen bonds (improving enthalpy) or better occupy the binding pocket to slow dissociation.

Conclusion

The quantitative analysis of binding kinetics is a cornerstone of modern drug discovery. It transforms our understanding of a compound from a simple measure of potency (like an IC₅₀) into a dynamic picture of its interaction with the target. By employing a multi-faceted approach using techniques like SPR, BLI, and ITC, researchers can build a robust, self-validating dataset. This guide provides the strategic overview and detailed methodologies necessary to characterize novel small molecules like 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride, enabling data-driven decisions to advance the most promising candidates toward the clinic.

References

  • Xing, J., & Wang, J. (2019). Label-Free Quantification of Small Molecule Binding to Membrane Proteins on Single Cells by Tracking Nanometer-Scale Cellular Membrane Deformation. Analytical chemistry, 91(7), 4578–4585. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • McLeish, M. J., et al. (2005). Structural, Mutagenic, and Kinetic Analysis of the Binding of Substrates and Inhibitors of Human Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 48(21), 6634–6643. Available from: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available from: [Link]

  • Gator Bio. BLI Technology. Available from: [Link]

  • Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical chemistry, 86(18), 9138–9145. Available from: [Link]

  • Thompson, G. S. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of visualized experiments : JoVE, (55), 3243. Available from: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available from: [Link]

  • Williams, B. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Assay and Drug Development Technologies, 10(2), 193-205. Available from: [Link]

  • PubChem. 3-(1-Hydroxyethyl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Sartorius. Biolayer Interferometry (BLI). Available from: [Link]

  • NextSDS. (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride — Chemical Substance Information. Available from: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • PubChemLite. 3-[(1r)-2-amino-1-hydroxyethyl]benzonitrile. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benoxinate Hydrochloride?. Available from: [Link]

  • Roston, D., et al. (2017). Kinetic Isotope Effects and Transition State Structure for Human Phenylethanolamine N-Methyltransferase. ACS Chemical Biology, 12(1), 163-171. Available from: [Link]

  • Jarvis, S. M., et al. (1983). Kinetics of nitrobenzylthioinosine binding to the human erythrocyte nucleoside transporter. Biochemical Journal, 210(2), 457-461. Available from: [Link]

  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Available from: [Link]

  • Liang, Y., et al. (2021). Quantification of Single-Molecule Protein Binding Kinetics in Complex Media with Prism-Coupled Plasmonic Scattering Imaging. ACS Sensors, 6(4), 1547-1554. Available from: [Link]

  • Wikipedia. Bio-layer interferometry. Available from: [Link]

  • Cytiva. (2025). What is surface plasmon resonance (SPR)?. Available from: [Link]

  • Cai, W., & Chen, X. (2009). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 1(1), e1. Available from: [Link]

  • Ichor Life Sciences. ITC Assay Services. Available from: [Link]

  • Creative Biostructure. MagHelix™ Bio-layer Interferometry (BLI). Available from: [Link]

  • Sartorius. Small Molecule Binding Kinetics. Available from: [Link]

  • Wikipedia. Isothermal titration calorimetry. Available from: [Link]

  • Advanced Photon Source. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. U.S. Department of Energy. Available from: [Link]

  • Percino, M. J., et al. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. New Journal of Chemistry, 43(40), 16039-16049. Available from: [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. Available from: [Link]

  • Williams, G., & Williams, M. A. (2019). Isothermal titration calorimetry: feeling the heat. The Biochemist, 41(2), 20-24. Available from: [Link]

  • Staral, J. S., & Stites, W. E. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 1691, 195–207. Available from: [Link]

  • Wikipedia. Phenylethanolamine N-methyltransferase. Available from: [Link]

  • Roston, D., et al. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(32), 13890-13899. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly active synthetic building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a deep understanding of the compound's physical chemistry and mechanistic toxicology.

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride is a critical intermediate in drug development, particularly in the synthesis of adrenergic and sympathomimetic agents. However, its structural properties demand rigorous, self-validating safety protocols to protect researchers from acute toxicity and environmental contamination.

Here is your comprehensive, causality-driven guide to the safe handling, operation, and disposal of this compound.

Chemical Profile & Hazard Rationale

To design an effective safety protocol, we must first understand why the compound is hazardous. The table below summarizes the quantitative data and GHS classifications for this compound[1].

Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 50916-54-6Unique identifier for the hydrochloride salt form.
Molecular Weight 198.65 g/mol Low molecular weight facilitates rapid systemic absorption if exposed.
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes due to high bioavailability of the water-soluble HCl salt[1].
Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)The acidic nature of the hydrochloride salt and the reactive amine group cause localized tissue irritation[1][2].
Systemic Toxicity STOT SE 3 (H336)The 2-amino-1-hydroxyethyl moiety is a classic sympathomimetic pharmacophore. Systemic absorption can trigger adrenergic-like CNS or cardiovascular effects[1].
Mechanistic Toxicology Pathway

Understanding the biological fate of the compound reinforces the necessity of our PPE choices. The flowchart below illustrates how a breach in protocol translates to systemic toxicity.

ToxPathway Exposure Exposure (Inhalation/Dermal) Absorption Systemic Absorption (Water Soluble HCl Salt) Exposure->Absorption Receptor Sympathomimetic Pharmacophore Activity Absorption->Receptor Effect Adrenergic Effects (Acute Tox 4 / STOT SE 3) Receptor->Effect

Mechanistic toxicology pathway of phenylethanolamine derivatives upon systemic exposure.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling Acute Tox. 4 powders. The following PPE matrix is designed to create a multi-layered, fail-safe barrier against the specific physicochemical properties of this HCl salt[3].

Body PartRequired PPECausality & Scientific Rationale
Hands Double Nitrile Gloves (≥0.11 mm)The compound is highly water-soluble. Sweat inside a single glove can act as a solvent, pulling the chemical through micro-tears via transdermal permeation. Double-gloving provides a necessary vapor/moisture break.
Eyes Snug-fitting Chemical GogglesSafety glasses are inadequate. Fine HCl salt powders can become airborne and bypass standard glasses, reacting with the moisture in the eyes to cause severe Eye Irrit. 2A damage[2].
Respiration N95/P3 Respirator (or PAPR)Mandatory if handling outside a ventilated enclosure. Prevents inhalation of fine particulates that lead to STOT SE 3 respiratory and CNS effects[3].
Body Tyvek Sleeves / Cuffed Lab CoatPrevents electrostatic cling of the powder to exposed forearms or standard woven clothing, which could later be transferred outside the lab.

Operational Workflows & Handling Protocols

Every protocol must be a self-validating system —meaning the procedure itself contains built-in checks to confirm it is working safely.

Protocol 1: Precision Weighing and Transfer

Hydrochloride salts are often highly crystalline and prone to static charge. Static "fly-away" during weighing can lead to inaccurate yields and uncontrolled environmental contamination.

  • Step 1: Environmental Validation. Before opening the chemical, check the magnehelic gauge on the chemical fume hood or powder weighing isolator. Verify a face velocity of 80–100 feet per minute (fpm).

  • Step 2: PPE Integrity Check. Perform the "inflation test" on your inner nitrile gloves (trap air and squeeze) to check for invisible micro-tears before donning the outer pair.

  • Step 3: Static Mitigation. Discharge the weigh boat and the micro-spatula using an anti-static gun (e.g., Zerostat). This neutralizes the electrostatic charge, preventing the powder from aerosolizing.

  • Step 4: Transfer & Seal. Weigh the required mass and immediately transfer it to a reaction vial. Cap the vial inside the fume hood.

  • Step 5: System Validation. Wipe down the exterior of the sealed reaction vial with a damp wipe before removing it from the hood. This validates that the external laboratory environment remains uncontaminated.

HandlingWorkflow Storage 1. Secure Storage (Dry, <25°C, Locked) PPE 2. Don PPE (Nitrile, N95/P3, Goggles) Storage->PPE Weighing 3. Weighing & Transfer (Ventilated Enclosure) PPE->Weighing Reaction 4. Reaction Setup (Chemical Fume Hood) Weighing->Reaction Decon 5. Decontamination (10% Bleach / Water) Reaction->Decon Waste 6. Hazardous Waste (Incineration) Decon->Waste

Standard Operating Procedure (SOP) workflow for handling 3-(2-Amino-1-hydroxyethyl)benzonitrile HCl.

Emergency Response & Spill Decontamination

In the event of a powder spill, traditional cleanup methods (like sweeping) will exacerbate the hazard by aerosolizing the Acute Tox. 4 powder[4].

Protocol 2: Powder Spill Decontamination
  • Step 1: Containment. Immediately cover the spilled powder with absorbent laboratory pads.

  • Step 2: Wetting & Solubilization. Gently pour water or 70% ethanol over the pads. Rationale: Because this is a hydrochloride salt, it is highly water-soluble. Wetting the powder dissolves it into the pad, completely eliminating the inhalation hazard. Do NOT dry sweep[4].

  • Step 3: Inward Wiping. Wipe the spill from the outer edges toward the center to prevent spreading the contamination footprint.

  • Step 4: Validation. Perform a secondary wipe of the area with a clean, damp white cloth. If the cloth shows no discoloration or residue, the area is macroscopically decontaminated.

Logistics, Storage, and Disposal Plan

Storage Logistics: Store the compound in a tightly sealed container at <25°C. Because it is a hydrochloride salt, it is inherently hygroscopic. Exposure to ambient humidity will cause the powder to cake, making future weighing difficult and potentially degrading the active amine via oxidation. Store in a desiccator cabinet or backfill the primary container with inert gas (Argon or Nitrogen) after each use.

Disposal Plan:

  • Solid Waste: All contaminated consumables (weigh boats, gloves, wipes, and empty vials) must be placed in a heavy-duty, clearly labeled hazardous waste bag and manifested for high-temperature incineration[2].

  • Liquid Waste: Aqueous or organic waste containing dissolved 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride must be collected in designated waste carboys. Because the molecule contains both a nitrile group and a chloride counterion, consult your Environmental Health & Safety (EHS) department to determine if it should be segregated into halogenated or non-halogenated streams based on local regulatory thresholds. Never flush this compound down the sink[4].

References

  • NextSDS. "3-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride — Chemical Substance Information." NextSDS Database.[Link]

  • AkzoNobel. "Interzone 954 RAL7035 PART A - SAFETY DATA SHEET." AkzoNobel Marine Coatings.[Link]

  • AkzoNobel. "SAFETY DATA SHEET - Intergard 5000 White Part A." AkzoNobel Marine Coatings.[Link]

  • Custom Ag Formulators. "INTAKE - Custom Ag Formulators." Custom Ag Formulators Safety Data Sheets.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride
Reactant of Route 2
3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.